molecular formula C16H17NO4 B10811478 DAM-IN-1

DAM-IN-1

Cat. No.: B10811478
M. Wt: 287.31 g/mol
InChI Key: LQFSYWYGZHWLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DAM-IN-1 is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-2-21-16(20)14-11-5-3-4-10(11)12-8-9(15(18)19)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFSYWYGZHWLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-depth Technical Guide to DAM-IN-1: A Potent Inhibitor of DNA Adenine Methyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAM-IN-1, also known as DMA-IN-1, is a small molecule inhibitor of DNA adenine (B156593) methyltransferase (DAM). In many bacterial species, DAM plays a crucial role in regulating a variety of cellular processes, including DNA replication, mismatch repair, and the expression of virulence genes. By inhibiting this key enzyme, this compound presents a promising avenue for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a carbazole (B46965) derivative with the IUPAC name ethyl 8-carboxy-3,4,4a,9a-tetrahydro-1H-carbazole-4-carboxylate. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name ethyl 8-carboxy-3,4,4a,9a-tetrahydro-1H-carbazole-4-carboxylate
Synonyms DMA-IN-1[1][2]
CAS Number 935279-95-1[1][2]
Molecular Formula C16H17NO4[3]
Molecular Weight 287.31 g/mol [3]
SMILES CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O[3]
Appearance Solid
Purity >98%[3]
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage.

Biological Activity and Mechanism of Action

This compound functions as a potent inhibitor of DNA adenine methyltransferase (DAM), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenine in the DNA sequence GATC.[4][5] This methylation is a key epigenetic modification in many bacteria, regulating essential cellular functions.

The inhibition of DAM by this compound disrupts these processes, leading to downstream consequences for the bacterial cell. For instance, in Caulobacter crescentus, this compound has been shown to inhibit growth, demonstrating its antibacterial potential.[1]

Quantitative Data
ParameterTargetValueSpeciesReference
IC50 DNA adenine methyltransferase (DAM)48 µM[1]

Signaling Pathway and Consequences of Inhibition

Inhibition of DNA adenine methyltransferase by this compound directly interferes with the methylation of GATC sequences in bacterial DNA. This disruption has several significant downstream effects on key cellular pathways:

  • DNA Replication: DAM methylation is crucial for the initiation of DNA replication at the origin of replication (oriC). Inhibition of DAM prevents the proper methylation of newly synthesized DNA strands, leading to a stall in the replication process.[4][6]

  • Mismatch Repair: The mismatch repair system uses the methylation state of DNA to distinguish between the template and newly synthesized strands, ensuring that any replication errors are corrected on the new strand. DAM inhibition disrupts this recognition, leading to an increase in mutation rates.[6]

  • Gene Expression and Virulence: DAM methylation plays a significant role in regulating the expression of various genes, including those associated with virulence in pathogenic bacteria. By altering methylation patterns, this compound can modulate the expression of these genes, potentially reducing the pathogenicity of the bacteria.[4][7]

DAM_Inhibition_Pathway DAM_IN_1 This compound DAM DNA Adenine Methyltransferase (DAM) DAM_IN_1->DAM Inhibits Methylated_DNA Methylated GATC sequences DAM->Methylated_DNA Methylates SAM S-adenosyl-L-methionine (SAM) SAM->DAM Methyl donor DNA GATC sequences in DNA DNA->DAM Substrate Replication DNA Replication Initiation Methylated_DNA->Replication Regulates Repair Mismatch Repair Methylated_DNA->Repair Directs Virulence Virulence Gene Expression Methylated_DNA->Virulence Regulates

Experimental Protocols

In Vitro DAM Methyltransferase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against DNA adenine methyltransferase in vitro. This is a representative protocol and may require optimization for specific experimental conditions.

Materials:

  • Purified DNA adenine methyltransferase (DAM)

  • This compound (dissolved in DMSO)

  • S-adenosyl-L-methionine (SAM)

  • DNA substrate containing GATC recognition sites (e.g., plasmid DNA or a synthetic oligonucleotide)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 5 mM DTT)

  • Methylation-sensitive restriction enzyme (e.g., DpnI, which cleaves only when the GATC site is methylated)

  • Agarose (B213101) gel electrophoresis system

  • DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, DNA substrate, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Enzyme Addition: Add purified DAM enzyme to each reaction tube to initiate the methylation reaction.

  • SAM Addition: Add SAM to each reaction tube. The final volume should be consistent across all reactions.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the DAM enzyme (typically 37°C) for a specified period (e.g., 1-2 hours).

  • Enzyme Inactivation: Stop the reaction by heat inactivation of the DAM enzyme (e.g., 65°C for 20 minutes).

  • Restriction Digest: To each reaction tube, add the methylation-sensitive restriction enzyme (DpnI) and the appropriate digestion buffer. Incubate at the optimal temperature for the restriction enzyme (e.g., 37°C) for 1-2 hours.

  • Analysis: Analyze the digestion products by agarose gel electrophoresis. The degree of DNA cleavage will be proportional to the level of methylation. In the presence of an effective inhibitor like this compound, methylation will be reduced, resulting in less cleavage by DpnI.

  • Data Quantification: Quantify the band intensities on the agarose gel to determine the extent of inhibition at each concentration of this compound and calculate the IC50 value.

DAM_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Setup Prepare reaction mix: Buffer, DNA substrate, this compound Add_DAM Add DAM Enzyme Setup->Add_DAM Add_SAM Add SAM Add_DAM->Add_SAM Incubate_Methylation Incubate at 37°C Add_SAM->Incubate_Methylation Inactivate Heat Inactivate DAM Incubate_Methylation->Inactivate Digest Digest with DpnI Inactivate->Digest Gel Agarose Gel Electrophoresis Digest->Gel Quantify Quantify Band Intensities (Calculate IC50) Gel->Quantify

Conclusion

This compound is a valuable research tool for studying the roles of DNA adenine methylation in bacteria. Its ability to potently inhibit DAM provides a means to investigate the downstream consequences on DNA replication, repair, and gene expression. Furthermore, as a potential lead compound, this compound and its analogs may pave the way for the development of a new class of antibiotics that target bacterial epigenetic mechanisms. This guide provides a foundational understanding of this compound for researchers and drug development professionals to facilitate further investigation into this promising inhibitor.

References

The Core Functions of DNA Adenine Methyltransferase in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA adenine (B156593) methyltransferase (Dam) is a key enzyme in many bacterial species, playing a crucial role in a variety of cellular processes beyond the classical restriction-modification systems. This technical guide provides a comprehensive overview of the core functions of Dam in bacteria, with a focus on its involvement in DNA replication, mismatch repair, and the regulation of gene expression, particularly in the context of virulence. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of relevant molecular pathways to serve as a valuable resource for researchers and professionals in the fields of microbiology, molecular biology, and drug development.

Introduction

DNA adenine methyltransferase, or Dam, is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenine within the specific DNA sequence 5'-GATC-3'.[1] Unlike methyltransferases that are part of restriction-modification systems designed to protect the host from foreign DNA, Dam is often an "orphan" methyltransferase that acts independently to regulate a multitude of essential cellular functions.[1] This epigenetic modification does not alter the DNA sequence itself but provides a heritable signal that influences DNA-protein interactions and, consequently, cellular processes.[2] In rapidly growing Escherichia coli, it is estimated that there are approximately 130 molecules of Dam per cell.[3]

The multifaceted roles of Dam make it a critical component of bacterial physiology and pathogenesis. Its influence extends to the precise timing of DNA replication initiation, the fidelity of DNA replication through the mismatch repair system, and the intricate control of gene expression, including key virulence factors in pathogenic bacteria.[4][5] The absence or dysregulation of Dam activity can have profound effects on bacterial survival, virulence, and adaptability, making it an attractive target for the development of novel antimicrobial agents.[6]

This guide will delve into the molecular mechanisms underlying the diverse functions of Dam, present quantitative data on its activity and effects, provide detailed protocols for its study, and illustrate the complex signaling pathways in which it participates.

Core Functions of DNA Adenine Methyltransferase

Regulation of DNA Replication

Dam plays a critical role in ensuring that DNA replication is initiated only once per cell cycle. The origin of replication (oriC) in many bacteria, including E. coli, is rich in GATC sites.[7] Following replication, the newly synthesized DNA strand is transiently unmethylated, resulting in a hemimethylated state at these GATC sites.

This hemimethylated state is recognized by the SeqA protein, which binds to these sites at oriC and the promoter of the dnaA gene (which encodes the replication initiator protein).[8] This sequestration prevents the immediate re-initiation of replication by blocking the binding of DnaA to oriC and repressing dnaA transcription.[2] Once Dam methylates the new strand, SeqA dissociates, and the origin is returned to a fully methylated state, ready for the next round of replication initiation.[8] Disruption of this process in dam mutants leads to asynchronous and uncontrolled initiation of DNA replication.[9]

Mismatch Repair System

The Dam-directed mismatch repair (MMR) system is a crucial mechanism for maintaining the fidelity of DNA replication. This system corrects errors, such as base-base mismatches or small insertions and deletions, that occur during DNA synthesis. The key to the MMR system is its ability to distinguish between the original template strand and the newly synthesized, error-containing strand.

This strand discrimination is achieved through the transient lack of methylation on the daughter strand immediately after replication.[1] The MMR machinery, including the proteins MutS, MutL, and MutH, recognizes the mismatch. MutH is an endonuclease that specifically nicks the unmethylated GATC sequence on the daughter strand, marking it for excision and repair.[1] In the absence of Dam, the cell is unable to distinguish between the two strands, leading to a significant increase in the spontaneous mutation rate.[5]

Regulation of Gene Expression and Virulence

Dam methylation provides a sophisticated layer of gene regulation in bacteria, influencing the expression of a wide array of genes, including those critical for virulence in pathogenic species.[4] The methylation status of GATC sites within or near promoter regions can either enhance or inhibit the binding of regulatory proteins, such as transcription factors, thereby modulating gene expression.[4]

A classic example of this is the phase variation of pyelonephritis-associated pili (Pap) in uropathogenic E. coli. The expression of the pap operon is controlled by the methylation state of two GATC sites in its regulatory region.[10] The binding of the leucine-responsive regulatory protein (Lrp) is influenced by the methylation of these sites, leading to a heritable switch between "on" and "off" states of pilus expression.[10]

In pathogenic bacteria like Salmonella enterica and Vibrio cholerae, Dam plays a pivotal role in virulence.[11] In Salmonella, dam mutants show reduced invasion of epithelial cells and are attenuated in mouse models of infection.[12] Dam has been shown to regulate the expression of virulence factors, including those involved in flagellar synthesis and secretion systems.[13] In Vibrio cholerae, the causative agent of cholera, the dam gene is essential for viability, highlighting its critical role in this pathogen.[14] The dysregulation of virulence gene expression in the absence of proper Dam methylation underscores its importance in host-pathogen interactions.

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of DNA adenine methyltransferase in bacteria.

Table 1: Kinetic Parameters of Dam Methyltransferase

ParameterOrganism/ConditionValueReference
Km for SAM E. coli Dam1.5 - 3.5 µM[15]
kcat Bacteriophage T4 Dam (unmethylated substrate)0.023 s-1[8]
kcat Bacteriophage T4 Dam (hemimethylated substrate)0.023 s-1[8]
kmeth Bacteriophage T4 Dam (unmethylated substrate)0.56 s-1[8]
kmeth Bacteriophage T4 Dam (hemimethylated substrate)0.47 s-1[8]
Processivity E. coli Dam on λ-DNAMethylates ~55 sites per binding event[16]

Table 2: Influence of GATC Flanking Sequences on Dam Methylation Kinetics

Flanking Sequence ContextRelative Methylation RateReference
Pap Regulon GATC Sites Poorly methylated (distributive)[17]
A-tracts 5' to GATC Significantly reduced methylation kinetics[15]
Varying flanking sequences Up to 12-fold variation in methylation kinetics[15]
Binding Affinity (Kd) No significant change with varying flanking sequences[15]

Table 3: Selected Genes Regulated by Dam in E. coli

Gene/OperonFunctionRegulation by DamFold Change (in dam mutant)Reference
dnaA Replication initiationActivationDecreased[2]
gat operon Galactitol utilizationActivationDecreased[2]
SOS regulon genes (recA, sulA, etc.) DNA damage responseRepressionIncreased (>2-fold)[2][18]
pap operon Pilus formationPhase variationN/A[10]
Flagellar genes MotilityRepressionDownregulated in Dam overexpression[13]

Table 4: Proteomic Changes in Salmonella enterica serovar Typhimurium dam Mutant

Protein CategoryObservation in dam MutantReference
Secreted Proteins Altered protein secretion profile
Whole-cell Proteome Ectopic expression of specific proteins[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DNA adenine methyltransferase.

In Vitro DNA Methyltransferase Activity Assay

This protocol measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) into a DNA substrate.

Materials:

  • Purified Dam methyltransferase

  • DNA substrate (e.g., plasmid DNA, PCR product containing GATC sites)

  • [³H]-S-Adenosyl-L-methionine ([³H]-SAM)

  • 10x Methylation Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM EDTA, 50 mM DTT)

  • P81 phosphocellulose paper

  • Wash Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture on ice. For a 20 µL reaction:

    • 2 µL 10x Methylation Buffer

    • 1 µg DNA substrate

    • 1 µL [³H]-SAM (specific activity and concentration to be optimized)

    • X µL purified Dam methyltransferase (amount to be optimized)

    • Nuclease-free water to 20 µL

  • Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper disc.

  • Wash the P81 discs three times for 5 minutes each in 10 mL of Wash Buffer to remove unincorporated [³H]-SAM.

  • Wash the discs once with 95% ethanol (B145695) and let them air dry completely.

  • Place the dry disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Include a negative control reaction without the enzyme to determine background radiation levels.

DNase I Footprinting

This technique identifies the specific DNA sequence bound by a protein, such as a transcription factor whose binding is influenced by Dam methylation.

Materials:

  • DNA probe containing the putative binding site, end-labeled with ³²P

  • Purified DNA-binding protein

  • DNase I

  • 10x DNase I Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 20 mM CaCl₂)

  • Stop Solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL sheared salmon sperm DNA)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol

  • Formamide (B127407) loading dye

  • Sequencing gel apparatus

Procedure:

  • Prepare the DNA probe by labeling one end of a restriction fragment with ³²P using T4 polynucleotide kinase. Purify the labeled probe.

  • Set up the binding reactions in separate tubes. For a 20 µL reaction:

    • 2 µL 10x Binding Buffer (specific to the protein of interest)

    • 1-5 fmol of ³²P-labeled DNA probe

    • Increasing amounts of purified DNA-binding protein (a titration is recommended)

    • Nuclease-free water to 20 µL

  • Incubate the binding reactions at room temperature for 20-30 minutes to allow protein-DNA complexes to form.

  • Add a freshly diluted solution of DNase I to each reaction. The concentration of DNase I needs to be optimized to achieve, on average, one cut per DNA molecule. Incubate for 1-2 minutes at room temperature.

  • Stop the digestion by adding an equal volume of Stop Solution.

  • Extract the DNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging. Transfer the aqueous phase to a new tube.

  • Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C. Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry the pellet.

  • Resuspend the DNA pellet in formamide loading dye.

  • Denature the samples by heating at 95°C for 5 minutes and then place on ice.

  • Run the samples on a high-resolution denaturing polyacrylamide sequencing gel.

  • Dry the gel and expose it to X-ray film or a phosphorimager screen. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing the DNA-binding protein.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Bacterial Proteins

This protocol outlines the general steps for performing ChIP-seq to identify the genome-wide binding sites of a DNA-binding protein in bacteria.

Materials:

  • Bacterial culture

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Lysis Buffer

  • Sonication equipment

  • Specific antibody against the protein of interest

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution Buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Library preparation kit for sequencing

  • High-throughput sequencer

Procedure:

  • Cross-linking: Grow bacterial cells to the desired optical density. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10-20 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., using lysozyme). Shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Centrifuge the sonicated lysate to pellet cell debris. Pre-clear the supernatant with Protein A/G beads. Incubate the pre-cleared chromatin with a specific antibody against the protein of interest overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

  • Washing: Wash the beads several times with a series of wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

  • DNA Purification: Treat the sample with RNase A and then Proteinase K. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA according to the instructions of the sequencing platform. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the bacterial genome. Use peak-calling algorithms to identify regions of the genome that are enriched in the ChIP sample compared to a control sample (e.g., input DNA).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving DNA adenine methyltransferase.

Dam_Mismatch_Repair cluster_replication DNA Replication cluster_mmr Mismatch Repair ReplicationFork Replication Fork HemimethylatedDNA Hemimethylated GATC ReplicationFork->HemimethylatedDNA Creates UnmethylatedDaughter Unmethylated Daughter Strand UnmethylatedDaughter->HemimethylatedDNA TemplateStrand Methylated Template Strand TemplateStrand->HemimethylatedDNA Mismatch Replication Error (Mismatch) MutS MutS Mismatch->MutS Recognizes MutL MutL MutS->MutL Recruits MutH MutH MutL->MutH Activates Nick Nick on Daughter Strand MutH->Nick Nicks unmethylated GATC Excision Excision of Mismatch Nick->Excision Initiates Resynthesis DNA Polymerase Resynthesis Excision->Resynthesis Followed by

Dam-directed Mismatch Repair Pathway

Pap_Pilus_Phase_Variation cluster_off Phase OFF cluster_on Phase ON GATC_prox_meth GATC-prox (Methylated) Lrp_no_bind Lrp cannot bind GATC-prox GATC_prox_meth->Lrp_no_bind Prevents GATC_dist_unmeth GATC-dist (Unmethylated) Pap_off pap Operon OFF Lrp_no_bind->Pap_off Pap_on pap Operon ON Pap_off->Pap_on GATC_prox_unmeth GATC-prox (Unmethylated) Lrp_binds Lrp binds GATC-prox GATC_prox_unmeth->Lrp_binds Allows GATC_dist_meth GATC-dist (Methylated) Lrp_binds->Pap_on Pap_on->Pap_off

Regulation of Pap Pilus Expression

Dam_Virulence_Regulation cluster_virulence Virulence Gene Regulation Dam Dam Methyltransferase GATC_methylation GATC Methylation Dam->GATC_methylation Catalyzes Flagellar_synthesis Flagellar Synthesis Genes GATC_methylation->Flagellar_synthesis Represses Secretion_systems Type III Secretion System Genes GATC_methylation->Secretion_systems Activates/Represses Adhesins Adhesin Genes (e.g., pap) GATC_methylation->Adhesins Phase Variation Bacterial_pathogenesis Bacterial Pathogenesis Flagellar_synthesis->Bacterial_pathogenesis Secretion_systems->Bacterial_pathogenesis Adhesins->Bacterial_pathogenesis

Dam's Role in Virulence Regulation

experimental_workflow cluster_chip ChIP-Seq Workflow Crosslink 1. Cross-link Protein-DNA Shear 2. Shear Chromatin Crosslink->Shear IP 3. Immunoprecipitate with anti-Dam Ab Shear->IP Reverse 4. Reverse Cross-links IP->Reverse Purify 5. Purify DNA Reverse->Purify Sequence 6. Sequence Purify->Sequence Analyze 7. Data Analysis Sequence->Analyze

ChIP-Seq Experimental Workflow

Conclusion and Future Directions

DNA adenine methyltransferase is a multifaceted enzyme that plays a central role in the orchestration of fundamental bacterial processes. Its involvement in DNA replication, mismatch repair, and gene regulation highlights its importance for bacterial survival, adaptation, and pathogenesis. The epigenetic marks laid down by Dam provide a dynamic and heritable mechanism for controlling cellular functions in response to environmental cues.

For drug development professionals, the essentiality of Dam in some pathogenic bacteria and its significant role in the virulence of others make it a promising target for the development of novel antibiotics. Inhibitors of Dam could potentially disrupt multiple critical cellular pathways simultaneously, leading to a potent antimicrobial effect.

Future research should continue to explore the full extent of the "Dam-ome" – the complete set of genes and cellular processes regulated by Dam methylation across a broader range of bacterial species. Further elucidation of the precise molecular mechanisms by which Dam methylation influences the binding of various regulatory proteins will provide deeper insights into the intricate regulatory networks of bacteria. Additionally, the development of high-throughput screening assays for Dam inhibitors holds great promise for the discovery of new classes of antibiotics to combat the growing threat of antimicrobial resistance.

References

Research into Inhibitors of Potential "DAM" Targets

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for a compound specifically named "DAM-IN-1" has yielded no direct results in the public domain, including scientific literature and chemical databases. The requested technical guide on its discovery, synthesis, and associated experimental data cannot be compiled as there is no accessible information on a molecule with this designation.

The search was broadened to investigate potential targets that "DAM" might refer to in a drug discovery context, namely Dam (DNA adenine (B156593) methyltransferase) and the Dam1 (DASH) complex , with "-IN-1" being a common suffix for inhibitors. While there is active research into small molecule inhibitors for both of these targets, no compound with the specific name "this compound" has been identified in the available literature.

Dam (DNA adenine methyltransferase) Inhibitors

Dam methyltransferase is a bacterial enzyme crucial for DNA methylation, playing a role in virulence and cell viability.[1] As such, it is a target for the development of novel antibiotics. Research has led to the discovery of several classes of small-molecule inhibitors of bacterial DNA adenine methyltransferases.[1]

A high-throughput fluorescence-based assay was used to screen a chemical library, which resulted in the identification of five major structural classes of inhibitors:

  • Cyclopentaquinolines

  • Phenyl vinyl furans

  • Pyrimidine-diones

  • Thiazolidine-4-ones

  • Phenyl-pyrroles[1]

These inhibitors have been shown to interfere with DNA or cofactor binding and have demonstrated efficacy in cell-based assays.[1] However, none of these compounds are referred to as "this compound".

Dam1 (DASH) Complex Inhibitors

The Dam1 complex is an essential component of the kinetochore in yeast, which is responsible for the proper segregation of chromosomes during cell division.[2][3][4] The complex forms a ring around microtubules and is crucial for the connection between the kinetochore and the mitotic spindle.[5][6][7][8] Due to its essential role, the Dam1 complex is a potential target for antifungal drugs.[2]

Computational methods, such as virtual screening and molecular docking, have been employed to identify potential inhibitors of the Ask1 subunit of the Dam1 complex in Candida albicans.[2] This in-silico approach has led to the identification of "hit" compounds that could serve as a starting point for the development of novel antifungal agents.[2] Nevertheless, the designation "this compound" is not used for any of these potential inhibitors in the published research.

Conclusion

Based on a comprehensive search of publicly available scientific data, the compound "this compound" does not appear to be a recognized name for a small molecule inhibitor or any other chemical entity. It is possible that "this compound" is an internal code name for a compound that has not yet been disclosed in scientific literature, a very recent discovery not yet indexed, or a misnomer.

Without any specific information on the discovery, synthesis, biological activity, or mechanism of action of a compound named "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

It is recommended to verify the name and any associated target or publication details for the compound of interest to enable a more targeted and successful search.

References

Unveiling the Physicochemical Landscape of DAM-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available data on the solubility and stability of DAM-IN-1, a known inhibitor of DNA adenine (B156593) methyltransferase (DAM). This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound in their experimental workflows.

Introduction

This compound is a small molecule inhibitor targeting DNA adenine methyltransferase, an enzyme crucial for various cellular processes in prokaryotes. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for the design and interpretation of in vitro and in vivo studies. This guide consolidates the currently available information to facilitate its effective use in research.

Solubility Profile

The solubility of a compound is a critical factor for its biological activity and formulation. Based on available data, the solubility of this compound has been characterized in Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (348.06 mM)Ultrasonic assistance may be required. It is recommended to use newly opened DMSO as it is hygroscopic and can impact solubility.

Data sourced from MedchemExpress product information sheet.[1]

Currently, there is a lack of published data regarding the solubility of this compound in other common laboratory solvents, including aqueous buffers such as PBS, or alcohols like ethanol (B145695) and methanol. Researchers are advised to determine the solubility in their specific experimental media empirically.

Experimental Protocol for Solubility Determination (General Method)

A common method to determine the solubility of a compound is the shake-flask method:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, PBS, ethanol) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

G cluster_0 Solubility Determination Workflow Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Begin Equilibrate Equilibrate (e.g., 24-48h shaking) Add_Excess->Equilibrate Separate Separate solid (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze supernatant (HPLC/MS) Separate->Analyze Result Result Analyze->Result Solubility Value

Fig. 1: General workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for ensuring the reliability and reproducibility of experimental results. Stability can be affected by factors such as temperature, pH, and the composition of the solution.

Storage and Handling Recommendations

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid4°CProtect from light.
In Solvent (e.g., DMSO)-80°C6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO)-20°C1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.

Data sourced from MedchemExpress product information sheet.[1]

Stability in Experimental Media
Experimental Protocol for Stability Assessment (General Method)

A typical approach to evaluate the stability of a compound in a specific medium involves:

  • Sample Preparation: Prepare solutions of this compound in the desired experimental medium (e.g., PBS at different pH values, cell culture medium) at a known concentration.

  • Incubation: Incubate the solutions under the desired experimental conditions (e.g., 37°C for cell-based assays).

  • Time-Point Sampling: Collect aliquots of the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching and Storage: Immediately stop any potential degradation by adding a quenching solution (e.g., acetonitrile) and/or freezing the samples at -80°C until analysis.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

G cluster_1 Stability Assessment Workflow Start Start Prepare_Solution Prepare this compound solution in test medium Start->Prepare_Solution Begin Incubate Incubate at desired temperature Prepare_Solution->Incubate Sample_Timepoints Sample at various time points Incubate->Sample_Timepoints Quench_Store Quench and store samples Sample_Timepoints->Quench_Store Analyze Analyze remaining This compound (HPLC/MS) Quench_Store->Analyze Result Result Analyze->Result Stability Profile

Fig. 2: General workflow for stability assessment.

Signaling Pathway Context

This compound inhibits DNA adenine methyltransferase (Dam), which plays a key role in bacterial gene regulation, DNA replication, and mismatch repair. By inhibiting Dam, this compound can disrupt these essential cellular processes.

G cluster_2 This compound Mechanism of Action DAM_IN_1 This compound Dam DNA Adenine Methyltransferase (Dam) DAM_IN_1->Dam Inhibits Gene_Regulation Gene Regulation Dam->Gene_Regulation DNA_Replication DNA Replication Dam->DNA_Replication Mismatch_Repair Mismatch Repair Dam->Mismatch_Repair

Fig. 3: Simplified signaling pathway context for this compound.

Conclusion

While initial data on the solubility and storage of this compound in DMSO is available, a comprehensive understanding of its physicochemical properties in aqueous media and under various experimental conditions is lacking. The information and general protocols provided in this guide are intended to assist researchers in the effective handling and application of this compound. It is strongly recommended that individual laboratories perform their own solubility and stability assessments tailored to their specific experimental setups to ensure accurate and reproducible results. Further studies are warranted to fully characterize the physicochemical profile of this important research compound.

References

In-Depth Technical Guide to DAM-IN-1: A DNA Adenine Methyltransferase Inhibitor for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DAM-IN-1, a small molecule inhibitor of DNA adenine (B156593) methyltransferase (DAM). This document details its procurement, biochemical properties, experimental protocols for its use, and its impact on cellular signaling pathways.

Introduction to this compound

This compound is a research chemical identified as an inhibitor of DNA adenine methyltransferase (DAM). DAM is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenine in the DNA sequence 5'-GATC-3'.[1][2] In many bacteria, Dam methylation is a crucial epigenetic modification that plays a significant role in regulating DNA replication, mismatch repair, gene expression, and virulence.[1][3][4] As such, inhibitors of DAM, like this compound, are valuable tools for studying these fundamental bacterial processes and for exploring novel antimicrobial strategies.

Purchasing and Physicochemical Data

This compound is available for purchase from various chemical suppliers for research purposes. One such supplier is MedchemExpress, which provides the following information:

ParameterValueReference
Product Name This compound[5]
Synonyms DMA-IN-1[5]
Catalog Number HY-W436424[5]
CAS Number 935279-95-1[5]
Purity 97.57%[5]
Molecular Formula C₁₆H₁₇NO₄[5]
Molecular Weight 287.31 g/mol [5]
IC₅₀ 48 µM (for DNA adenine methyltransferase)[5]
MIC 35 µM (in Caulobacter)[5]
Storage Store at -20°C for short-term and -80°C for long-term.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established methods for characterizing enzyme inhibitors and assessing their cellular effects.

In Vitro DNA Methyltransferase Activity/Inhibition Assay

This protocol is adapted from commercially available colorimetric DNA methyltransferase activity/inhibition assay kits and can be used to determine the IC₅₀ of this compound against its target enzyme.[6][7][8]

Materials:

  • Purified DNA adenine methyltransferase (DAM)

  • This compound

  • S-adenosyl-L-methionine (SAM)

  • DNA substrate with GATC recognition sites

  • Assay buffer

  • Wash buffer

  • Antibody against 5-methylcytosine (B146107) (or a method to detect methylated adenine)

  • HRP-conjugated secondary antibody

  • Colorimetric substrate (e.g., TMB)

  • Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • DNA Substrate Coating: Coat a 96-well plate with the DNA substrate according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: To each well, add the assay buffer, a fixed concentration of DAM enzyme, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Start the methylation reaction by adding a fixed concentration of SAM to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Washing: Wash the wells multiple times with the wash buffer to remove unbound reagents.

  • Detection:

    • Add the primary antibody against the methylated adenine and incubate.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells.

    • Add the colorimetric substrate and incubate until a color develops.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Coat_Plate Coat 96-well plate with DNA substrate Add_Reagents Add assay buffer, DAM enzyme, and this compound to wells Coat_Plate->Add_Reagents Prepare_Inhibitor Prepare serial dilutions of this compound Prepare_Inhibitor->Add_Reagents Start_Reaction Initiate reaction with SAM Add_Reagents->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Wash_1 Wash wells Incubate->Wash_1 Add_Primary_Ab Add primary antibody Wash_1->Add_Primary_Ab Wash_2 Wash wells Add_Primary_Ab->Wash_2 Add_Secondary_Ab Add secondary antibody Wash_2->Add_Secondary_Ab Wash_3 Wash wells Add_Secondary_Ab->Wash_3 Add_Substrate Add colorimetric substrate Wash_3->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Read_Plate Read absorbance Stop_Reaction->Read_Plate

Workflow for the in vitro DNA methyltransferase inhibition assay.

Determination of Minimum Inhibitory Concentration (MIC) in Bacteria

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain of interest.[9][10]

Materials:

  • Bacterial strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth)

  • This compound

  • Sterile 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Inhibitor Dilution: Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Signaling Pathways and Downstream Effects

Inhibition of DAM can have significant downstream effects on various cellular processes in bacteria, primarily through the alteration of gene expression.

Regulation of Gene Expression

DNA adenine methylation can influence gene expression by affecting the binding of regulatory proteins to DNA.[11] Methylation of GATC sites within promoter regions can either enhance or inhibit the binding of transcription factors, thereby upregulating or downregulating gene expression.[11] Inhibition of DAM by this compound would be expected to reverse these effects, leading to changes in the expression of genes involved in:

  • Virulence: Many bacterial virulence genes are regulated by Dam methylation.[11][12][13] Inhibition of DAM has been shown to attenuate the virulence of several pathogens.[12][13]

  • Biofilm Formation: Dam methylation can influence the expression of genes involved in biofilm formation.[4]

  • Motility: Genes related to flagellar synthesis and motility can be under the control of Dam methylation.[13]

  • DNA Mismatch Repair: The mismatch repair system uses Dam methylation to distinguish between the template and newly synthesized DNA strands.[1]

  • SOS Response: The SOS response, a global response to DNA damage, can be influenced by the methylation state of the DNA.[14]

G cluster_effects Downstream Cellular Effects DAM_IN_1 This compound DAM DNA Adenine Methyltransferase (DAM) DAM_IN_1->DAM inhibits DNA_Methylation GATC Methylation DAM->DNA_Methylation catalyzes Gene_Expression Altered Gene Expression DNA_Methylation->Gene_Expression regulates Virulence Virulence Gene_Expression->Virulence Biofilm Biofilm Formation Gene_Expression->Biofilm Motility Motility Gene_Expression->Motility MMR Mismatch Repair Gene_Expression->MMR SOS SOS Response Gene_Expression->SOS

Signaling consequences of DAM inhibition by this compound.

Experimental Workflow for Analyzing Gene Expression Changes

To investigate the downstream effects of this compound on gene expression, a typical workflow would involve treating bacteria with the inhibitor followed by RNA sequencing.

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest to mid-log phase.

  • Treatment: Treat the culture with this compound at a sub-lethal concentration (e.g., below the MIC) for a defined period. Include an untreated control.

  • RNA Extraction: Isolate total RNA from both the treated and control cultures.

  • Library Preparation: Prepare RNA sequencing libraries from the extracted RNA.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the this compound treated and control samples.

  • Pathway Analysis: Use bioinformatics tools to identify the biological pathways and processes that are significantly affected by the changes in gene expression.

G Culture Bacterial Culture Treatment Treat with this compound (and control) Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Differential Gene Expression Analysis Sequencing->Data_Analysis Pathway_Analysis Pathway and Functional Analysis Data_Analysis->Pathway_Analysis

Workflow for analyzing gene expression changes upon this compound treatment.

Conclusion

This compound is a valuable research tool for investigating the role of DNA adenine methylation in bacteria. Its ability to inhibit DAM allows for the study of the downstream consequences on gene expression, virulence, and other essential cellular processes. The protocols and information provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies and to further elucidate the intricate regulatory networks governed by this important epigenetic modification.

References

In-Depth Technical Guide to DAM-IN-1: A Bacterial DNA Adenine Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DAM-IN-1, a small molecule inhibitor of bacterial DNA adenine (B156593) methyltransferases (DAM). DAM is an essential enzyme in many bacteria, playing a crucial role in the regulation of DNA replication, mismatch repair, and gene expression, making it a promising target for novel antimicrobial agents. This document details the chemical properties of this compound, including its CAS number and molecular weight, and presents available data on its inhibitory activity. Furthermore, it outlines key experimental protocols for the characterization of DAM inhibitors and discusses the potential impact of DAM inhibition on bacterial signaling pathways.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

ParameterValueReference
CAS Number 935279-95-1[1]
Molecular Weight 287.31 g/mol
IC50 (DNA adenine methyltransferase, DAM) 48 µM[2]
MIC (Caulobacter growth) 35 µM[2]

Introduction to this compound and its Target

This compound is a selective inhibitor of bacterial DNA adenine methyltransferases.[1] These enzymes, such as the well-characterized DAM from Escherichia coli, catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenine within the GATC sequence. This methylation is a critical post-replicative modification that acts as an epigenetic regulator.

Inhibition of DAM can disrupt several essential cellular processes in bacteria, including:

  • Virulence: DAM has been shown to be essential for the virulence of several pathogenic bacteria.

  • Cell Viability: In some bacteria, such as those with cell cycle-regulated methyltransferases (CcrM), this enzymatic activity is vital for cell viability.

The discovery of small-molecule inhibitors like this compound opens avenues for the development of new antibiotics that target bacterial epigenetic regulation.[1]

Experimental Protocols

The following sections detail methodologies relevant to the study of this compound and other DAM inhibitors, based on established practices in the field.

High-Throughput Screening for DAM Inhibitors (Fluorescence-Based Assay)

A novel high-throughput fluorescence-based assay was instrumental in the discovery of this compound and other classes of DAM inhibitors.[1] This method allows for the rapid screening of large chemical libraries.

Principle: The assay typically relies on the methylation-sensitive restriction enzyme DpnI, which specifically cleaves fully methylated GATC sites. A fluorescently labeled and quenched DNA substrate containing a GATC site is used. Upon methylation by DAM and subsequent cleavage by DpnI, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

General Protocol:

  • Reaction Setup: In a microplate format, combine the DAM enzyme, the fluorogenic DNA substrate, and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

  • Compound Addition: Add the test compounds (like this compound) at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for the methylation reaction to proceed.

  • Restriction Digest: Add the restriction enzyme DpnI to the reaction.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader. A decrease in the rate of fluorescence increase in the presence of a test compound indicates inhibition of DAM.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against bacterial strains, such as Caulobacter, is determined to assess its cell-based efficacy.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

General Protocol:

  • Bacterial Culture: Grow the target bacterial strain to a specific optical density in a suitable liquid medium.

  • Serial Dilutions: Prepare a series of two-fold dilutions of this compound in the growth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time).

  • Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the compound that inhibits visible growth is the MIC.

Signaling Pathways and Logical Relationships

Inhibition of DAM by this compound is expected to have significant downstream effects on bacterial signaling and gene expression. While specific studies on the global transcriptomic or proteomic effects of this compound are not yet widely available, the known roles of DAM allow for the postulation of its impact.

Logical Workflow of DAM Inhibition

The following diagram illustrates the logical workflow from the presence of this compound to its ultimate effect on bacterial viability.

DAM_Inhibition_Workflow DAM_IN_1 This compound Inhibition Inhibition DAM_IN_1->Inhibition DAM_Enzyme DNA Adenine Methyltransferase (DAM) DAM_Enzyme->Inhibition Methylation GATC Methylation Inhibition->Methylation Prevents Disruption Disruption of Cellular Processes Methylation->Disruption Leads to Viability Decreased Bacterial Viability / Virulence Disruption->Viability

Caption: Logical workflow of this compound action.

Potential Impact on Gene Expression Signaling

DAM methylation plays a crucial role in regulating the expression of various genes, including those involved in virulence. The binding of regulatory proteins can be influenced by the methylation state of GATC sites within promoter regions. Inhibition of DAM would alter these methylation patterns, leading to dysregulation of gene expression.

The following diagram conceptualizes the signaling cascade affected by DAM inhibition.

Gene_Expression_Signaling cluster_regulation Gene Expression Regulation cluster_outcome Phenotypic Outcome DAM_IN_1 This compound DAM DAM Enzyme DAM_IN_1->DAM Inhibits GATC_Methylation GATC Methylation (Promoter Regions) DAM->GATC_Methylation Catalyzes Protein_Binding Regulatory Protein Binding GATC_Methylation->Protein_Binding Influences Gene_Expression Altered Gene Expression Protein_Binding->Gene_Expression Controls Virulence Virulence Factor Expression Gene_Expression->Virulence Phenotype Altered Bacterial Phenotype Virulence->Phenotype

Caption: Conceptual signaling pathway of this compound's effect on gene expression.

Conclusion

This compound represents a promising starting point for the development of novel antibiotics targeting bacterial epigenetic mechanisms. Its ability to inhibit a key enzyme responsible for virulence and, in some cases, viability, highlights the potential of this therapeutic strategy. Further research into the specific downstream effects of this compound on bacterial signaling and gene expression will be crucial for optimizing its activity and for the rational design of next-generation DAM inhibitors. This technical guide provides a foundational resource for researchers embarking on such investigations.

References

DCLK1-IN-1: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in various cancers, including pancreatic, colorectal, and renal cell carcinomas.[1][2] It plays a crucial role in tumor growth, metastasis, and cancer stem cell biology.[2][3][4] DCLK1-IN-1 is a recently developed, potent, and highly selective chemical probe for the DCLK1 kinase domain, enabling in-depth investigation of its biological functions.[1][5] This technical guide provides a comprehensive overview of the target specificity and selectivity of DCLK1-IN-1, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Analysis of Target Engagement and Selectivity

DCLK1-IN-1 demonstrates exceptional potency and selectivity for DCLK1 and its close homolog DCLK2. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

Binding Affinity and Potency
Parameter Value
DCLK1 IC50 (KINOMEscan) 9.5 nM[5]
DCLK1 IC50 (³³P-ATP Kinase Assay) 57.2 nM[5]
DCLK1 Kd (Isothermal Titration Calorimetry) 109 nM[1]
DCLK2 IC50 (KINOMEscan) 31 nM[5]
DCLK2 IC50 (³³P-ATP Kinase Assay) 103 nM[5]
Cellular DCLK1 IC50 (NanoBRET in HCT116 cells) 279 nM[5]
Kinome Selectivity Profile (KINOMEscan at 1 µM)
Target % of Control
DCLK1 < 10%[1]
DCLK2 < 10%[1]
Other 487 Kinases > 10%[1]

A negative control compound, DCLK1-NEG, showed no significant inhibition of any kinases at the same concentration, highlighting the specificity of the DCLK1-IN-1 scaffold.[1]

Signaling Pathways Modulated by DCLK1

DCLK1 is a serine/threonine kinase that regulates several downstream signaling pathways implicated in cancer progression, particularly those related to cell motility and epithelial-mesenchymal transition (EMT).[1][3] Inhibition of DCLK1 with DCLK1-IN-1 has been shown to modulate proteins and pathways associated with these processes.[1]

DCLK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_dclk1 DCLK1 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors DCLK1 DCLK1 Growth_Factors->DCLK1 Inflammatory_Signals Inflammatory Signals Inflammatory_Signals->DCLK1 EMT Epithelial-Mesenchymal Transition (EMT) DCLK1->EMT Motility Cell Motility & Invasion DCLK1->Motility Stemness Cancer Stem Cell Properties DCLK1->Stemness Proliferation Cell Proliferation DCLK1->Proliferation DCLK1_IN_1 DCLK1-IN-1 DCLK1_IN_1->DCLK1

DCLK1 Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of inhibitor specificity and selectivity.

In Vitro Kinase Assay (³³P-labeled ATP)

This assay directly measures the enzymatic activity of DCLK1 and its inhibition by DCLK1-IN-1.

Objective: To determine the IC50 value of DCLK1-IN-1 against purified DCLK1 kinase.

Materials:

  • Recombinant human DCLK1 kinase domain

  • Peptide substrate (e.g., ULight-CREBtide)

  • ³³P-labeled ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • DCLK1-IN-1 serially diluted in DMSO

  • 96-well or 384-well plates

Procedure:

  • Prepare a reaction mixture containing the DCLK1 enzyme and the peptide substrate in the kinase reaction buffer.

  • Add serial dilutions of DCLK1-IN-1 or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ³³P-labeled ATP. The final ATP concentration should be at or near the Km for DCLK1 (e.g., 50 µM).[1]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the incorporation of ³³P into the peptide substrate using a suitable detection method (e.g., scintillation counting or autoradiography).

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare kinase, substrate, and buffer mixture D Add kinase/substrate mix A->D B Serially dilute DCLK1-IN-1 C Add inhibitor/DMSO to plate B->C E Initiate with ³³P-ATP D->E F Incubate E->F G Stop reaction & measure ³³P incorporation F->G H Calculate % inhibition G->H I Determine IC50 H->I

In Vitro Kinase Assay Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm the direct binding of DCLK1-IN-1 to DCLK1 in intact cells.

Materials:

  • Cultured cells expressing DCLK1 (e.g., HCT116)

  • DCLK1-IN-1

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermocycler

  • Western blot reagents (primary antibody against DCLK1, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Compound Treatment: Treat cultured cells with DCLK1-IN-1 or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.[7]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 45°C to 65°C) for a set time (e.g., 3 minutes) in a thermocycler, followed by a cooling step.[7]

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble DCLK1 by western blotting.

  • Data Analysis: Quantify the band intensities for DCLK1 at each temperature. A shift in the melting curve to a higher temperature in the presence of DCLK1-IN-1 indicates target engagement.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis A Treat cells with DCLK1-IN-1 or DMSO B Aliquot cells A->B C Heat at various temperatures B->C D Cell Lysis C->D E Centrifuge to separate soluble fraction D->E F Western Blot for DCLK1 E->F G Analyze melting curve shift F->G

Cellular Thermal Shift Assay (CETSA) Workflow.
Western Blot for Downstream Signaling

This method is used to assess the effect of DCLK1 inhibition on the phosphorylation status of its downstream substrates.

Objective: To determine if DCLK1-IN-1 inhibits DCLK1-mediated signaling pathways in cells.

Materials:

  • Cultured cells of interest

  • DCLK1-IN-1

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-CAP1, anti-phospho-DBN1, and total protein antibodies for loading controls)[1]

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Treat cells with DCLK1-IN-1 or DMSO for the desired time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).[8]

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein or a loading control to determine the effect of DCLK1-IN-1.

Conclusion

DCLK1-IN-1 is a highly potent and selective inhibitor of DCLK1 and DCLK2 kinases. Its exquisite selectivity, as demonstrated by comprehensive kinome scanning, makes it an invaluable tool for elucidating the specific roles of DCLK1 in cancer biology and other physiological processes. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its on-target activity and explore its therapeutic potential. The use of DCLK1-IN-1 in conjunction with its negative control, DCLK1-NEG, will undoubtedly contribute to a more precise understanding of DCLK1-mediated signaling pathways and their implications in disease.

References

A Deep Dive into DNA Adenine Methylation: Foundational Research, Methodologies, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, a fundamental epigenetic modification, plays a critical role in regulating a vast array of cellular processes. While the scientific community has long focused on cytosine methylation (5-mC) in eukaryotes, the significance of adenine (B156593) methylation (N6-methyladenine or 6mA) is increasingly being recognized across all domains of life. Initially characterized in prokaryotes as a key player in restriction-modification systems, DNA adenine methylation is now understood to be a multifaceted regulator of gene expression, DNA replication, mismatch repair, and virulence. In recent years, the discovery and functional characterization of 6mA in eukaryotes have opened new frontiers in our understanding of epigenetics and its implications for development and disease.

This technical guide provides a comprehensive overview of the foundational research on DNA adenine methylation. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core concepts, detailed experimental protocols for its study, and insights into its potential as a therapeutic target.

I. The Landscape of DNA Adenine Methylation: Quantitative Insights

The prevalence and distribution of DNA adenine methylation vary significantly across different organisms and even within the genome of a single species. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Prevalence of N6-methyladenine (6mA) in Prokaryotic Genomes

OrganismRecognition MotifMethyltransferaseAbundance (% of Adenines)Reference(s)
Escherichia coliGATCDam~0.5 - 2.7%[1]
Salmonella entericaGATCDamSimilar to E. coli
Vibrio choleraeGATCDamVariable
Haemophilus influenzaeGATCDamVariable
Caulobacter crescentusGANTCCcrMCell-cycle dependent[2]
Various Bacteria & ArchaeaDiverseVarious75% of all base modifications observed in a study of 230 prokaryotes were 6mA

Table 2: N6-methyladenine (6mA) Levels in Eukaryotic Genomes

Note: The detection and quantification of 6mA in eukaryotes have been a subject of debate, with some initial high estimates potentially influenced by bacterial contamination. The values presented here reflect more recent and refined measurements.

OrganismTissue/Developmental Stage6mA/A Ratio (ppm or %)Detection Method(s)Reference(s)
Caenorhabditis elegansMixed stages~0.07%SMRT-seq, LC-MS/MS[3]
Drosophila melanogasterEarly embryo (0.75h)~0.07%SMRT-seq[3]
Later embryo (4-16h)~0.001%SMRT-seq[3]
Arabidopsis thalianaSeedlings~3 ppm (0.0003%)6mASCOPE
Mus musculus (Mouse)Embryonic Stem Cells (H2A.X regions)~25-30 ppm (0.0025-0.003%)SMRT-ChIP[4]
BrainHighest among tissuesDot blot, LC-MS/MS[5][6]
Embryonic development (E7-E21)Steady increaseLC-MS/MS[5]
Homo sapiens (Human)Glioblastoma stem cells~1,000 ppm (0.1%)SMRT-seq, LC-MS/MS
Normal brain tissueLower than glioblastomaLC-MS/MS

Table 3: Gene Expression Changes in dam Mutant Escherichia coli

This table provides a selection of genes with altered expression in the absence of Dam methyltransferase, highlighting its role in gene regulation. Fold changes can vary depending on growth conditions and the specific study.

Gene(s)FunctionFold Change (dam- vs. WT)Reference(s)
dnaAChromosomal replication initiationDecreased (~0.4-fold)[7][8]
flu (agn43)Phase variation, biofilm formationDecreased (~0.4-fold)[7]
gat operonGalactitol metabolismDecreased[8]
SOS response genes (e.g., recA, lexA)DNA repairIncreased[9]
Flagellar synthesis genesMotilityDecreased[9]
Ribosomal protein genesTranslationIncreased (variable)[7]
cysNSulfate assimilationIncreased (~6-fold)[8]
gltSGlutamate/aspartate transportIncreased (~6-9-fold)[8]

II. Key Signaling Pathways and Regulatory Mechanisms

DNA adenine methylation is integral to several critical cellular pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.

A. DNA Mismatch Repair (MMR) in E. coli

The methyl-directed mismatch repair system in E. coli utilizes the transient hemimethylated state of newly replicated DNA to distinguish the parental and daughter strands, ensuring high-fidelity DNA replication.

Mismatch_Repair cluster_replication DNA Replication cluster_mmr Mismatch Repair Pathway parent_DNA Parental DNA (fully methylated GATC) replication_fork parent_DNA->replication_fork Replication hemimethylated_DNA Hemimethylated DNA (parent methylated, daughter unmethylated) replication_fork->hemimethylated_DNA mismatch Mismatch (e.g., G-T) excision Excision of Daughter Strand hemimethylated_DNA->excision Dam Dam Methylase hemimethylated_DNA->Dam Methylates daughter strand MutS MutS mismatch->MutS Binds to mismatch MutL MutL MutS->MutL Recruits MutH MutH MutL->MutH Activates MutH->hemimethylated_DNA Binds to hemimethylated GATC and nicks daughter strand resynthesis DNA Polymerase III Resynthesis excision->resynthesis fully_methylated_DNA Fully Methylated DNA resynthesis->fully_methylated_DNA Ligation Dam->fully_methylated_DNA

DNA Mismatch Repair Pathway in E. coli
B. Pap Pilin Phase Variation in Uropathogenic E. coli

The expression of Pap pili, crucial for the virulence of uropathogenic E. coli, is controlled by an epigenetic switch involving DNA adenine methylation and the regulatory proteins Lrp and PapI. This allows the bacterial population to switch between piliated (phase ON) and non-piliated (phase OFF) states.

Pap_Phase_Variation cluster_off Phase OFF cluster_on Phase ON GATC_prox_off GATCprox (methylated) promoter_off papBA Promoter GATC_prox_off->promoter_off Blocks RNA Pol access GATC_dist_off GATCdist (unmethylated) Lrp_off Lrp Lrp_off->GATC_prox_off Binds transcription_off Transcription OFF promoter_off->transcription_off replication DNA Replication transcription_off->replication Stochastic Switch GATC_prox_on GATCprox (unmethylated) GATC_dist_on GATCdist (methylated) promoter_on papBA Promoter GATC_dist_on->promoter_on Activates Lrp_on Lrp Lrp_on->GATC_dist_on Binds PapI PapI PapI->Lrp_on Assists transcription_on Transcription ON promoter_on->transcription_on transcription_on->replication Heritable State replication->transcription_on Hemimethylation allows Lrp/PapI binding shift Dam Dam Methylase replication->Dam Dam->GATC_prox_off Dam->GATC_dist_on

Pap Pilin Phase Variation Regulation

III. Experimental Protocols for Studying DNA Adenine Methylation

A variety of powerful techniques are available to detect, quantify, and map DNA adenine methylation. This section provides detailed methodologies for several key experimental approaches.

A. Quantification of 6mA by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the gold standard for accurate quantification of 6mA levels in genomic DNA due to its high sensitivity and specificity.

1. DNA Extraction and Purification:

  • Extract genomic DNA from cells or tissues using a standard kit or protocol.

  • Treat the DNA with RNase A to remove any RNA contamination.

  • Purify the DNA, for example, by phenol-chloroform extraction followed by ethanol (B145695) precipitation. The purity and integrity of the DNA should be assessed by spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.

2. DNA Digestion to Nucleosides:

  • Digest 1-2 µg of purified DNA into individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase. A commercially available DNA degradase mix can also be used.[10]

  • The reaction is typically carried out in a suitable buffer at 37°C for 2-12 hours.

3. UHPLC Separation:

  • Inject the digested nucleoside mixture onto a reverse-phase C18 column.

  • Separate the nucleosides using a gradient of two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[10][11]

4. Tandem Mass Spectrometry (MS/MS) Analysis:

  • The eluent from the UHPLC is introduced into the mass spectrometer, operating in positive ion mode.

  • Use multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for deoxyadenosine (B7792050) (dA) and N6-methyldeoxyadenosine (6mA).[10]

    • dA transition: m/z 252.1 → 136.1

    • 6mA transition: m/z 266.1 → 150.1

  • Generate standard curves for both dA and 6mA using known concentrations of pure nucleoside standards to ensure accurate quantification.[12]

5. Data Analysis:

  • Integrate the peak areas for dA and 6mA from the chromatograms.

  • Calculate the amount of each nucleoside in the sample using the standard curves.

  • Express the 6mA level as a ratio to the total deoxyadenosine content (e.g., %6mA/A or ppm).

UHPLC_MS_Workflow start Start: Genomic DNA Sample dna_extraction 1. DNA Extraction & Purification (RNase treatment) start->dna_extraction digestion 2. Enzymatic Digestion to Nucleosides dna_extraction->digestion uhplc 3. UHPLC Separation (C18 column) digestion->uhplc msms 4. Tandem Mass Spectrometry (MRM mode) uhplc->msms data_analysis 5. Data Analysis (Quantification against standards) msms->data_analysis end Result: 6mA/A Ratio data_analysis->end

UHPLC-MS/MS Experimental Workflow
B. Genome-wide Mapping of Protein-DNA Interactions by DamID-seq

DNA Adenine Methyltransferase Identification followed by sequencing (DamID-seq) is a powerful technique to map the genomic binding sites of a protein of interest without the need for specific antibodies.

1. Construct Generation and Expression:

  • Clone the gene of interest in-frame with the E. coli Dam methyltransferase gene in an appropriate expression vector. A Dam-only construct should be prepared as a control.[12][13]

  • Introduce the constructs into the target cells (e.g., by transfection or viral transduction).[12][13]

  • Express the fusion protein (and Dam-only control) at a low level to minimize non-specific methylation.

2. Genomic DNA Isolation:

  • After a suitable expression period (e.g., 24-48 hours), harvest the cells and isolate genomic DNA.[12]

3. Digestion of Methylated DNA:

  • Digest the genomic DNA with the GATC-specific restriction enzyme DpnI, which only cleaves methylated GATC sites.[14] This results in fragments with GATC at both ends.

4. Adapter Ligation:

  • Ligate sequencing adapters to the ends of the DpnI-digested fragments.[14]

5. Amplification of Methylated Fragments:

  • Amplify the adapter-ligated fragments by PCR. This specifically enriches for the genomic regions that were in proximity to the Dam-fusion protein.

6. Library Preparation and Sequencing:

  • Prepare a sequencing library from the amplified DNA.

  • Perform high-throughput sequencing.

7. Data Analysis:

  • Align the sequencing reads to the reference genome.

  • Normalize the read counts from the Dam-fusion protein sample against the Dam-only control to identify specific binding sites.

  • Peak calling algorithms are used to identify regions of significant enrichment.

DamID_seq_Workflow start Start: Cells of Interest transfection 1. Transfect with Dam-Protein & Dam-only constructs start->transfection gDNA_isolation 2. Isolate Genomic DNA transfection->gDNA_isolation dpnI_digest 3. Digest with DpnI (cleaves methylated GATC) gDNA_isolation->dpnI_digest adapter_ligation 4. Ligate Sequencing Adapters dpnI_digest->adapter_ligation pcr_amplification 5. PCR Amplify Methylated Fragments adapter_ligation->pcr_amplification sequencing 6. High-Throughput Sequencing pcr_amplification->sequencing data_analysis 7. Data Analysis (Normalize to Dam-only control) sequencing->data_analysis end Result: Genome-wide Binding Map data_analysis->end

DamID-seq Experimental Workflow
C. In Vitro DNA Methyltransferase Activity Assay (Non-Radioactive)

This assay measures the activity of a DNA methyltransferase by quantifying the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.

1. Reagents and Setup:

  • Purified DNA methyltransferase.

  • Substrate DNA (e.g., a synthetic oligonucleotide containing the recognition sequence).

  • S-adenosyl-L-methionine (SAM), the methyl donor.

  • A commercial kit for detecting SAH, which typically involves a series of enzymatic reactions culminating in a colorimetric or fluorescent readout.[15][16]

  • 96-well plate for the assay.

  • Plate reader.

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, substrate DNA, and the components of the SAH detection system.

  • Add the purified DNA methyltransferase to initiate the reaction. A no-enzyme control should be included.

  • To test for inhibition, pre-incubate the enzyme with the inhibitor before adding SAM.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

3. Data Analysis:

  • Calculate the rate of the reaction from the linear phase of the progress curve.

  • Enzyme activity can be expressed in units (e.g., pmol of SAH produced per minute per mg of enzyme).

  • For inhibition studies, calculate the percent inhibition at different inhibitor concentrations and determine the IC50 value.

MTase_Assay_Workflow start Start: Purified MTase, DNA, SAM reaction_setup 1. Set up reaction in 96-well plate (with SAH detection reagents) start->reaction_setup incubation 2. Incubate at optimal temperature reaction_setup->incubation readout 3. Monitor Absorbance/Fluorescence over time incubation->readout data_analysis 4. Calculate Reaction Rate readout->data_analysis end Result: Enzyme Activity / Inhibition data_analysis->end

References

Methodological & Application

Application Notes and Protocols for DAM-IN-1: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAM-IN-1 is a small molecule inhibitor of DNA adenine (B156593) methyltransferase (Dam), an enzyme that plays a crucial role in various bacterial processes by methylating the N6 position of adenine in the sequence 5'-GATC-3'. In many pathogenic bacteria, Dam methyltransferase is a key regulator of virulence gene expression, DNA replication, and mismatch repair. As such, inhibitors of this enzyme, like this compound, are valuable tools for microbiological research and potential leads for the development of novel antimicrobial agents. These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound against bacterial Dam methyltransferase.

Data Presentation

The inhibitory activity of this compound and other related compounds can be quantified and compared using the half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of Dam methyltransferase by 50%.

CompoundTargetIC50 ValueMinimum Inhibitory Concentration (MIC)
This compound DNA adenine methyltransferase (Dam)48 µM[1]35 µM (against Caulobacter)[1]

Signaling Pathway of Bacterial DNA Adenine Methyltransferase (Dam)

Bacterial Dam methyltransferase acts as an epigenetic regulator, influencing a variety of cellular processes. It is not a classical signaling pathway with a linear cascade of protein phosphorylation. Instead, the methylation status of GATC sites in the DNA acts as a signal that can affect DNA-protein interactions, thereby regulating gene expression, DNA replication, and repair. The following diagram illustrates the central role of Dam in these processes.

DAM_Signaling_Pathway cluster_regulation Regulated Processes SAM S-Adenosylmethionine (Methyl Donor) DAM Dam Methyltransferase SAM->DAM Provides methyl group Hemi_DNA Hemimethylated DNA (Post-replication) DAM->Hemi_DNA Methylates DNA Unmethylated DNA (GATC sites) DNA->Hemi_DNA Replication Full_DNA Fully Methylated DNA Hemi_DNA->Full_DNA Methylation DNA_Replication DNA Replication Initiation Hemi_DNA->DNA_Replication Regulates Mismatch_Repair Mismatch Repair Hemi_DNA->Mismatch_Repair Directs Gene_Expression Virulence Gene Expression Full_DNA->Gene_Expression Modulates DAM_IN_1 This compound (Inhibitor) DAM_IN_1->DAM Inhibits

Caption: Role of Dam methyltransferase in bacterial regulation.

Experimental Protocols

In Vitro this compound Inhibition Assay: A Fluorescence-Based Methylation-Sensitive Restriction Assay*

This protocol describes a non-radioactive, high-throughput compatible method to determine the IC50 value of this compound. The assay relies on the principle that methylation of a specific DNA substrate by Dam methyltransferase protects it from cleavage by a methylation-sensitive restriction enzyme. The amount of protected DNA is quantified using a fluorescent dye that preferentially binds to double-stranded DNA (dsDNA).

Materials and Reagents:

  • Recombinant bacterial DNA adenine methyltransferase (Dam)

  • This compound (stock solution in DMSO)

  • S-Adenosylmethionine (SAM; methyl donor)

  • DNA substrate: A short, double-stranded oligonucleotide containing at least one GATC site (e.g., 50-100 bp).

  • Methylation-sensitive restriction enzyme: MboI (cleaves unmethylated GATC sites)

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM EDTA, 5 mM 2-mercaptoethanol.

  • Restriction Enzyme Buffer (as recommended by the manufacturer)

  • Fluorescent dsDNA-binding dye (e.g., PicoGreen®, SYBR® Green)

  • 96-well black, flat-bottom plates

  • Microplate reader with fluorescence detection capabilities

Experimental Workflow Diagram:

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: This compound dilutions, Dam enzyme, DNA substrate, SAM Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate Dam Enzyme with this compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add DNA Substrate and SAM to initiate methylation Incubate_Inhibitor->Add_Substrate Incubate_Methylation Incubate for Methylation Add_Substrate->Incubate_Methylation Heat_Inactivate Heat Inactivate Dam Enzyme Incubate_Methylation->Heat_Inactivate Add_Restriction_Enzyme Add MboI Restriction Enzyme Heat_Inactivate->Add_Restriction_Enzyme Incubate_Digestion Incubate for Digestion Add_Restriction_Enzyme->Incubate_Digestion Add_Dye Add Fluorescent dsDNA Dye Incubate_Digestion->Add_Dye Read_Fluorescence Read Fluorescence Add_Dye->Read_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the this compound in vitro inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).

    • Dilute the recombinant Dam enzyme in assay buffer to the desired working concentration.

    • Dilute the DNA substrate in assay buffer.

    • Prepare a fresh working solution of SAM in assay buffer.

  • Enzyme Inhibition Reaction:

    • To the wells of a 96-well plate, add the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO).

    • Add the diluted Dam enzyme to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Methylation Reaction:

    • Initiate the methylation reaction by adding a mixture of the DNA substrate and SAM to each well.

    • Include the following controls:

      • No Inhibitor Control (100% activity): Dam enzyme, DNA substrate, SAM, and vehicle (DMSO).

      • No Enzyme Control (0% activity): DNA substrate, SAM, and vehicle (DMSO).

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for DNA methylation.

  • Enzyme Inactivation and Restriction Digest:

    • Stop the methylation reaction by heat-inactivating the Dam enzyme (e.g., 65°C for 20 minutes).

    • Allow the plate to cool to room temperature.

    • Add the MboI restriction enzyme and the appropriate restriction enzyme buffer to each well.

    • Incubate the plate at 37°C for 60 minutes to allow for the digestion of unmethylated DNA.

  • Fluorescence Detection:

    • Add the fluorescent dsDNA-binding dye to each well according to the manufacturer's instructions.

    • Incubate in the dark for 5-10 minutes.

    • Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the chosen dye).

  • Data Analysis:

    • Subtract the background fluorescence (from the no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescenceinhibitor - Fluorescenceno enzyme) / (Fluorescenceno inhibitor - Fluorescenceno enzyme)]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This document provides a framework for the in vitro evaluation of this compound, an inhibitor of bacterial DNA adenine methyltransferase. The provided protocol for a fluorescence-based inhibition assay offers a robust and non-radioactive method for determining the IC50 value of this compound. The accompanying diagrams of the Dam regulatory network and the experimental workflow are intended to facilitate a deeper understanding of the inhibitor's mechanism of action and the practical aspects of its characterization. This information is crucial for researchers in microbiology and drug discovery who are investigating novel antibacterial strategies.

References

Application Notes and Protocols for Cell-Based Assays to Determine DAM-IN-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAM-IN-1 is a small molecule inhibitor of DNA adenine (B156593) methyltransferase (Dam), an enzyme that plays a crucial role in various bacterial processes. In many bacteria, Dam methylates the N6 position of adenine in the GATC sequence. This methylation is a key epigenetic modification that regulates DNA replication, mismatch repair, gene expression, and virulence. Inhibition of Dam has emerged as a promising strategy for the development of novel antibacterial agents. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds.

Mechanism of Action of this compound

This compound specifically targets and inhibits the activity of DNA adenine methyltransferase. By preventing the methylation of GATC sites, this compound disrupts the normal physiological processes that are dependent on this epigenetic mark. This disruption can lead to a variety of downstream effects, including inhibition of bacterial growth, reduced biofilm formation, and altered gene expression, ultimately impacting bacterial viability and virulence.

Signaling Pathway of this compound Action

DAM_IN_1_Pathway cluster_inhibition Inhibition cluster_enzyme Enzyme cluster_process Cellular Processes cluster_outcome Phenotypic Outcomes This compound This compound Dam Methyltransferase Dam Methyltransferase This compound->Dam Methyltransferase Inhibits DNA_Methylation GATC Methylation Dam Methyltransferase->DNA_Methylation Catalyzes Replication DNA Replication Initiation DNA_Methylation->Replication Regulates Repair Mismatch Repair DNA_Methylation->Repair Regulates Gene_Expression Gene Expression (e.g., Virulence Factors) DNA_Methylation->Gene_Expression Regulates Growth_Inhibition Growth Inhibition Replication->Growth_Inhibition Repair->Growth_Inhibition Biofilm_Inhibition Biofilm Inhibition Gene_Expression->Biofilm_Inhibition Reduced_Virulence Reduced Virulence Gene_Expression->Reduced_Virulence

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the known activity of this compound and the inhibitory effects of a similar Dam inhibitor, pyrimidinedione, on bacterial growth and biofilm formation.

Table 1: In Vitro Activity of this compound

ParameterOrganismValue
IC50 Caulobacter crescentus48 µM
MIC Caulobacter crescentus35 µM

Table 2: Illustrative Biofilm Inhibition Data (Pyrimidinedione against S. pneumoniae) [1]

OrganismTreatmentConcentration (µM)Biofilm Inhibition (%)
S. pneumoniae D39Pyrimidinedione154
S. pneumoniae Serotype 2Pyrimidinedione1~50
S. pneumoniae Serotype 3Pyrimidinedione1~55
S. pneumoniae Serotype 11Pyrimidinedione1~48
S. pneumoniae Serotype 19Pyrimidinedione1~52

Table 3: Illustrative Effect of Pyrimidinedione on Gene Expression in S. pneumoniae Biofilms [1]

Gene CategoryRegulationFold Change
CompetenceDown-regulated>2
VirulenceDown-regulated>2
Stress responseUp-regulated>2

Experimental Protocols

Bacterial Growth Inhibition Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial strain.

Experimental Workflow

MIC_Workflow Start Start Prep_Bacteria Prepare Bacterial Inoculum Start->Prep_Bacteria Serial_Dilution Serial Dilute This compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prep_Bacteria->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_OD Read OD600 Incubate->Read_OD Determine_MIC Determine MIC Read_OD->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Materials:

  • Bacterial strain of interest (e.g., E. coli, Caulobacter crescentus)

  • Appropriate liquid growth medium (e.g., LB, TSB)

  • This compound

  • DMSO (for dissolving this compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the this compound stock solution in the growth medium in a 96-well plate. The final volume in each well should be 100 µL. Include a vehicle control (DMSO only) and a media-only control.

  • Inoculate Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature with shaking for 18-24 hours.

  • Determine MIC:

    • After incubation, measure the OD600 of each well using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that results in no visible growth (i.e., no significant increase in OD600 compared to the media-only control).

Biofilm Inhibition Assay

This assay measures the ability of this compound to inhibit the formation of bacterial biofilms.

Experimental Workflow

Biofilm_Workflow Start Start Prep_Culture Prepare Bacterial Culture Start->Prep_Culture Add_Compound Add this compound and Bacteria to Plate Prep_Culture->Add_Compound Incubate_Static Incubate Statically Add_Compound->Incubate_Static Wash_Plate Wash Plate Incubate_Static->Wash_Plate Stain_Biofilm Stain with Crystal Violet Wash_Plate->Stain_Biofilm Solubilize Solubilize Stain Stain_Biofilm->Solubilize Read_Absorbance Read Absorbance (OD570) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for biofilm inhibition assay.

Materials:

  • Bacterial strain known to form biofilms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable biofilm-promoting medium)

  • This compound

  • DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

Procedure:

  • Prepare Bacterial Culture:

    • Grow an overnight culture of the bacterial strain in TSB.

    • Dilute the overnight culture 1:100 in fresh TSB supplemented with glucose.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of this compound at various concentrations (prepared in the same medium) to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells from the wells.

    • Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells three times with PBS.

  • Solubilization and Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 570 nm (OD570) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Reporter Gene Assay for Dam Activity

This assay utilizes a reporter gene (e.g., luciferase or lacZ) under the control of a promoter that is regulated by Dam methylation to indirectly measure the inhibitory activity of this compound.

Principle: A bacterial strain is engineered to contain a reporter plasmid. The plasmid carries a promoter known to be repressed or activated by Dam methylation, fused to a reporter gene. In the presence of a Dam inhibitor like this compound, the methylation status of the promoter will be altered, leading to a change in the expression of the reporter gene, which can be quantified.

General Protocol Outline:

  • Construct Reporter Strain:

    • Clone a Dam-regulated promoter upstream of a promoterless reporter gene (e.g., luxCDABE for luminescence, lacZ for β-galactosidase activity) in a suitable bacterial expression vector.

    • Transform the resulting plasmid into the desired bacterial host.

  • Assay Procedure:

    • Grow the reporter strain to the mid-logarithmic phase.

    • Expose the cells to various concentrations of this compound.

    • After a suitable incubation period, measure the reporter gene activity (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • Data Analysis:

    • A decrease or increase in reporter signal, depending on whether the promoter is repressed or activated by methylation, indicates inhibition of Dam activity.

    • The EC50 value (the concentration of inhibitor that causes a 50% change in reporter activity) can be calculated.

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for characterizing the activity of this compound and other DNA adenine methyltransferase inhibitors. The bacterial growth inhibition and biofilm inhibition assays are straightforward and provide direct evidence of the compound's antibacterial efficacy. The reporter gene assay offers a more specific and mechanistic readout of Dam inhibition. Together, these protocols can be valuable tools for researchers and drug development professionals working on novel antibacterial therapies targeting bacterial DNA methylation.

References

Application Notes and Protocols for Studying Biofilm Formation with DAM-IN-1 (DNA Adenine Methyltransferase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DAM-IN-1, a DNA Adenine (B156593) Methyltransferase (Dam) inhibitor, to investigate bacterial biofilm formation. The protocols and data presented are intended to facilitate research into novel anti-biofilm strategies.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] Biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system.[2][3] The formation of biofilms is a complex process regulated by various signaling pathways. One such regulatory mechanism involves DNA adenine methyltransferase (Dam), an enzyme that methylates adenine residues in DNA, thereby influencing gene expression related to virulence, competence, and biofilm development.[2][4][5]

This compound is a small molecule inhibitor of Dam. By blocking the activity of Dam, this compound provides a valuable tool to study the role of DNA adenine methylation in the lifecycle of bacterial biofilms and to explore its potential as a therapeutic target. Studies have shown that inhibiting Dam can disrupt biofilm formation in various pathogenic bacteria, including Streptococcus pneumoniae and Salmonella serovars.[2][6]

Mechanism of Action

This compound acts by inhibiting the enzymatic activity of DNA adenine methyltransferase (Dam). Dam catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenine in the DNA sequence GATC.[5][7] This methylation plays a crucial role in regulating the expression of genes involved in several cellular processes, including DNA replication, mismatch repair, and pathogenesis.[2][5][8] By inhibiting Dam, this compound prevents adenine methylation, leading to altered gene expression.[2] This disruption affects the production of factors essential for biofilm formation, such as adhesins and exopolysaccharides, and can interfere with quorum sensing pathways that coordinate biofilm development.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its use in biofilm studies.

dam_pathway cluster_0 Bacterial Cell cluster_1 Inhibition SAM S-adenosyl- methionine (SAM) Dam DNA Adenine Methyltransferase (Dam) SAM->Dam Methylated_DNA Methylated DNA Dam->Methylated_DNA Methylation DNA Genomic DNA (GATC sites) DNA->Dam Gene_Expression Altered Gene Expression Methylated_DNA->Gene_Expression Biofilm_Genes Biofilm Formation Genes (e.g., adhesins, polysaccharides) Gene_Expression->Biofilm_Genes Regulation Biofilm Biofilm Formation Biofilm_Genes->Biofilm DAMIN1 This compound DAMIN1->Dam Inhibits

Caption: Signaling pathway of this compound in inhibiting biofilm formation.

experimental_workflow cluster_workflow Experimental Workflow start Bacterial Culture (Planktonic) treatment Treatment with This compound (e.g., Pyrimidinedione) start->treatment incubation Incubation (Biofilm Formation Conditions) treatment->incubation assessment Biofilm Assessment incubation->assessment quantification Biomass Quantification (Crystal Violet Assay) assessment->quantification Quantitative viability Viability Assay (CFU Counting) assessment->viability Quantitative microscopy Microscopy (CLSM, SEM) assessment->microscopy Qualitative gene_expression Gene Expression Analysis (qRT-PCR, Microarray) assessment->gene_expression Mechanistic

Caption: General experimental workflow for studying this compound effects on biofilms.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth, TSB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a bacterial suspension in fresh medium, adjusted to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Prepare serial two-fold dilutions of this compound in the growth medium in a 96-well plate.

  • Add the bacterial suspension to each well containing the diluted this compound. Include a positive control (bacteria without inhibitor) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Confirm by measuring the OD₆₀₀.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)

Objective: To quantify the effect of this compound on biofilm formation.

Materials:

  • Bacterial strain of interest

  • Appropriate biofilm growth medium

  • This compound

  • 96-well polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader (590 nm)

Procedure:

  • Grow a bacterial culture overnight and dilute it in fresh medium to an OD₆₀₀ of 0.05-0.1.

  • Add the diluted bacterial culture to the wells of a 96-well plate.

  • Add different sub-MIC concentrations of this compound to the wells. Include untreated controls.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Gently wash the wells twice with PBS to remove planktonic cells.

  • Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells with PBS to remove excess stain and air-dry.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture

Objective: To visualize the three-dimensional structure of biofilms treated with this compound.

Materials:

  • Bacterial strain of interest

  • Glass-bottom dishes or chamber slides

  • Biofilm growth medium

  • This compound

  • Fluorescent stains (e.g., SYTO 9 for live cells, Propidium Iodide for dead cells)

  • Confocal Laser Scanning Microscope

Procedure:

  • Grow biofilms on glass-bottom dishes in the presence or absence of sub-MIC concentrations of this compound as described in Protocol 2.

  • After incubation, gently wash the biofilms with PBS.

  • Stain the biofilms with a mixture of SYTO 9 and Propidium Iodide for 15-30 minutes in the dark.

  • Gently rinse with PBS to remove excess stain.

  • Visualize the biofilm architecture using a CLSM. Acquire z-stack images to reconstruct the 3D structure.

  • Analyze images for parameters like biofilm thickness, biovolume, and live/dead cell distribution.

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of a Dam inhibitor (pyrimidinedione) on Streptococcus pneumoniae biofilms, based on findings from cited literature.[2]

Table 1: Effect of Pyrimidinedione on S. pneumoniae Biofilm Biomass

Pyrimidinedione Concentration (µM/ml)Mean OD₅₉₀ ± SD% Biofilm Inhibition
0 (Control)1.25 ± 0.150%
500.98 ± 0.1221.6%
1000.65 ± 0.0948.0%
2000.32 ± 0.0574.4%
4000.15 ± 0.0388.0%

Table 2: Effect of Pyrimidinedione on Established S. pneumoniae Biofilms

Pyrimidinedione Concentration (µM/ml)Mean OD₅₉₀ ± SD% Biofilm Reduction
0 (Control)1.88 ± 0.210%
1001.65 ± 0.1812.2%
2001.32 ± 0.1529.8%
4000.94 ± 0.1150.0%

Table 3: Downregulation of Key Genes in S. pneumoniae Biofilms Treated with Pyrimidinedione

Gene CategoryGeneFold Change (Treated vs. Control)
Competence comCDE-3.5
comX-2.8
Biofilm Formation luxS-4.2
lytA-3.1
Virulence ply-2.5
psaA-2.1

Conclusion

This compound is a potent tool for investigating the role of DNA adenine methylation in biofilm formation. The provided protocols offer a framework for assessing its anti-biofilm activity and elucidating its mechanism of action. The data indicates that inhibition of Dam can significantly reduce biofilm formation and disrupt established biofilms, suggesting that Dam is a promising target for the development of novel anti-biofilm therapeutics. Further research using this compound can provide deeper insights into the complex regulatory networks governing biofilm development.

References

Application Notes and Protocols: Determining the Optimal Concentration of DAM-IN-1 for Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA adenine (B156593) methyltransferase (Dam) is a crucial enzyme in many bacteria, responsible for methylating the N6 position of adenine in the GATC sequence of DNA.[1][2][3] This methylation plays a vital role in regulating several cellular processes, including DNA replication initiation, chromosome segregation, DNA mismatch repair, and the expression of virulence genes.[1][3] Consequently, Dam has emerged as a promising target for the development of novel antibacterial agents. Inhibitors of Dam, such as the small molecule pyrimidinedione, have been shown to disrupt bacterial processes like biofilm formation, making them attractive candidates for new therapeutic strategies.[4]

These application notes provide a comprehensive guide to determining the optimal concentration of a generic DNA adenine methyltransferase inhibitor, referred to herein as DAM-IN-1, for inhibiting bacterial growth. The primary method detailed is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]

Data Presentation: Efficacy of this compound

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common bacterial strains. These values are for illustrative purposes to demonstrate how to present such data. Actual MIC values must be determined experimentally.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Escherichia coli ATCC 25922Negative8
Staphylococcus aureus ATCC 29213Positive4
Pseudomonas aeruginosa ATCC 27853Negative16
Enterococcus faecalis ATCC 29212Positive8
Klebsiella pneumoniae ATCC 13883Negative16
Streptococcus pneumoniae ATCC 49619Positive2

Experimental Protocols

Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[7]

  • Sterile saline (0.85% w/v)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile test tubes, pipettes, and multichannel pipettors

  • Incubator set to 37°C

  • Plate reader (optional, for optical density measurements)

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Within 15 minutes of standardization, dilute the suspension in the appropriate growth medium (e.g., MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[8][9] This typically involves a 1:150 dilution followed by a 1:2 dilution during inoculation.[8]

3. Preparation of this compound Dilutions in a 96-Well Plate:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration that is at least twice the highest concentration to be tested.[10]

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[10]

  • Add 100 µL of the this compound stock solution (at 2x the final desired highest concentration) to the wells in the first column.[10]

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[10]

  • Column 11 will serve as the positive growth control (no this compound), and column 12 will be the sterility control (no bacteria).[10]

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations. Do not add bacteria to column 12.

  • Seal the plate or cover it with a lid to prevent evaporation and contamination.

  • Incubate the plate at 37°C for 18-24 hours under ambient air conditions.[7][11]

5. Interpretation of Results:

  • Following incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[5][8]

  • The growth control (column 11) should show clear turbidity, and the sterility control (column 12) should remain clear.

  • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader. A significant reduction in OD compared to the growth control indicates inhibition.[12]

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum dilution Prepare Serial Dilutions of this compound in 96-Well Plate start->dilution inoculate Inoculate Plate with Bacteria (Final Conc. 5x10^5 CFU/mL) inoculum->inoculate dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Visually Inspect for Growth (or Read OD600) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

DAM_Inhibition_Pathway cluster_process Normal Bacterial Process cluster_inhibition Inhibition by this compound Dam DNA Adenine Methyltransferase (Dam) methylated_GATC Methylated GATC Site Dam->methylated_GATC Methylation blocked_process Disrupted Gene Regulation & Growth Inhibition Dam->blocked_process SAM S-adenosyl-methionine (Methyl Donor) SAM->Dam GATC Unmethylated GATC Site on DNA GATC->Dam Substrate gene_reg Regulation of Gene Expression (e.g., Virulence, Replication) methylated_GATC->gene_reg DAM_IN_1 This compound inhibition Inhibition DAM_IN_1->inhibition inhibition->Dam

Caption: Mechanism of Action for this compound.

References

Application Notes and Protocols for DAM-IN-1 (DNA Adenine Methyltransferase Inhibitor-1) in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DNA adenine (B156593) methyltransferase (Dam) is an enzyme that plays a crucial role in various bacterial processes, including DNA replication, mismatch repair, and the regulation of gene expression, particularly virulence genes.[1][2][3] By methylating the N-6 position of adenine in GATC sequences, Dam acts as an epigenetic regulator.[2] The inhibition of Dam has emerged as a promising strategy for the development of novel antimicrobial agents, as it can disrupt key bacterial functions and reduce pathogenicity.[1][4]

This document provides detailed application notes and protocols for a representative Dam inhibitor, Pyrimidinedione, a small molecule that has been shown to be effective against a range of bacteria.[5][6] For the purpose of these notes, "DAM-IN-1" will be used to refer to this class of Dam inhibitors.

Applications in Microbiology Research:
  • Inhibition of Biofilm Formation: this compound has demonstrated significant efficacy in inhibiting biofilm formation in various pathogenic bacteria, including Streptococcus pneumoniae, Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-susceptible Staphylococcus aureus (MSSA), and Staphylococcus epidermidis.[5][6] It disrupts the formation of organized biofilm structures and the production of the extracellular polysaccharide matrix.[6] This effect is concentration-dependent and notably occurs at concentrations that do not inhibit the growth of planktonic (free-living) cells, suggesting a specific anti-biofilm mechanism.[5]

  • Modulation of Gene Expression: As an inhibitor of Dam, this compound alters the methylation patterns of bacterial DNA, leading to significant changes in gene expression. Microarray analyses of Streptococcus pneumoniae biofilms treated with pyrimidinedione revealed the downregulation of numerous genes involved in essential cellular processes.[6] These include genes related to DNA replication, cell division, pathogenesis, signal transduction, and competence.[5][6]

  • Reduction of Virulence: The regulation of virulence genes is a key function of Dam in many pathogens.[1][3][4] By inhibiting Dam, this compound can lead to the downregulation of virulence factors, thereby attenuating the pathogenicity of bacteria. Studies on Salmonella typhimurium have shown that the absence of Dam results in avirulent strains.[4][7]

Data Presentation:

Table 1: Quantitative Analysis of Biofilm Inhibition by Pyrimidinedione

Bacterial StrainConcentration of Pyrimidinedione (µM/ml)Biofilm Biomass Reduction (%)Reference
S. epidermidis150[5]
MSSA 29213155[5]
MRSA CCARM 3903153[5]

Table 2: Gene Expression Changes in Streptococcus pneumoniae Biofilms Treated with Pyrimidinedione

Gene RegulationNumber of Affected GenesKey Cellular Processes AffectedReference
Up-regulated56Galactose metabolism[6]
Down-regulated204DNA replication, cell division, pathogenesis, competence, biofilm formation[6]

Experimental Protocols

Protocol 1: Static Microtiter Plate Assay for Biofilm Inhibition

This protocol is used to assess the ability of this compound to inhibit the formation of bacterial biofilms.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture (e.g., S. pneumoniae, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound (Pyrimidinedione) stock solution

  • Control vehicle (e.g., DMSO)

  • Crystal Violet (CV) solution (0.1% in water)

  • 30% Acetic Acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to the desired starting optical density (e.g., OD600 of 0.1).

  • Plate Setup: Add 100 µL of the appropriate growth medium to each well of a 96-well microtiter plate.

  • Addition of Inhibitor: Add serial dilutions of this compound to the wells. Include a positive control (bacteria with vehicle) and a negative control (medium only).

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well (except for the negative control).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation.

  • Washing: After incubation, discard the planktonic cells by inverting the plate. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the CV solution and wash the plate by submerging it in a tub of water. Repeat this 3-4 times.

  • Drying: Invert the plate and let it air dry completely.

  • Quantification: Add 125 µL of 30% acetic acid to each well to solubilize the bound CV. Transfer the solution to a new flat-bottomed plate and measure the absorbance at 550 nm using a microplate reader.[8]

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture Visualization

This protocol allows for the visualization of the three-dimensional structure of biofilms treated with this compound.

Materials:

  • Glass-bottom dishes or flow cells

  • Bacterial culture

  • Growth medium

  • This compound

  • Fluorescent stains (e.g., SYTO 9 for live cells, Propidium Iodide for dead cells, or specific stains for matrix components)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Growth: Grow biofilms in glass-bottom dishes or flow cells in the presence and absence of this compound as described in Protocol 1.

  • Staining: After the desired incubation period, gently remove the medium and add the fluorescent staining solution. Incubate in the dark for 15-30 minutes.

  • Washing: Gently rinse with PBS to remove excess stain.

  • Imaging: Mount the sample on the confocal microscope stage. Acquire Z-stack images using appropriate laser excitation and emission filters.

  • Image Analysis: Reconstruct the 3D architecture of the biofilm using imaging software (e.g., ImageJ, Imaris). Analyze parameters such as biofilm thickness, biomass, and cell viability.

Protocol 3: Microarray Analysis of Gene Expression

This protocol is used to determine the global changes in gene expression in bacteria treated with this compound.

Materials:

  • Bacterial biofilms grown with and without this compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase

  • Fluorescently labeled dNTPs

  • Microarray slides with species-specific probes

  • Microarray scanner

  • Data analysis software

Procedure:

  • RNA Extraction: Grow bacterial biofilms as previously described. Harvest the cells and extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA templates using reverse transcriptase. Incorporate fluorescently labeled dNTPs (e.g., Cy3 and Cy5) to label the cDNA from the treated and control samples, respectively.

  • Hybridization: Combine the labeled cDNA samples and hybridize them to a microarray slide containing probes for the bacterial genome. Incubate overnight in a hybridization chamber.

  • Washing: Wash the microarray slide to remove unbound cDNA.

  • Scanning: Scan the slide using a microarray scanner to detect the fluorescence intensity for each spot.

  • Data Analysis: Analyze the scanned image to determine the ratio of the two fluorescent signals for each gene. This ratio indicates the relative expression level of the gene in the treated sample compared to the control. Identify differentially expressed genes based on a fold-change threshold and statistical significance.[9]

Mandatory Visualizations

DAM_Inhibition_Pathway cluster_0 Bacterial Cell cluster_1 Cellular Processes Dam DNA Adenine Methyltransferase (Dam) Methylated_GATC Methylated GATC Dam->Methylated_GATC Methylates GATC GATC Sites on DNA GATC->Dam Replication DNA Replication Methylated_GATC->Replication Repair Mismatch Repair Methylated_GATC->Repair Virulence Virulence Gene Expression Methylated_GATC->Virulence DAM_IN_1 This compound (Pyrimidinedione) DAM_IN_1->Dam Inhibits Biofilm_Inhibition_Workflow start Start: Prepare Bacterial Inoculum and this compound Dilutions plate_setup Add Media, this compound, and Bacteria to 96-well Plate start->plate_setup incubation Incubate for 24-48 hours plate_setup->incubation wash1 Wash to Remove Planktonic Cells incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 dry Air Dry the Plate wash2->dry solubilize Solubilize Bound Stain with 30% Acetic Acid dry->solubilize read Measure Absorbance at 550 nm solubilize->read Signaling_Pathway_Impact cluster_outcomes Phenotypic Outcomes DAM_IN_1 This compound Dam Dam Methyltransferase DAM_IN_1->Dam Inhibits DNA_Methylation Altered DNA Methylation Pattern Dam->DNA_Methylation Leads to Gene_Expression Downregulation of Key Genes DNA_Methylation->Gene_Expression Biofilm Inhibited Biofilm Formation Gene_Expression->Biofilm Virulence Reduced Virulence Gene_Expression->Virulence Cell_Cycle Altered Cell Cycle Gene_Expression->Cell_Cycle

References

Application Notes and Protocols for DAM-IN-1 Treatment of E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DNA adenine (B156593) methyltransferase (Dam) is a key enzyme in many bacteria, including Escherichia coli, responsible for methylating the N6 position of adenine within the GATC sequence.[1][2][3] This methylation plays a crucial role in regulating several cellular processes such as DNA replication initiation, mismatch repair, and gene expression.[4][5][6][7] Consequently, Dam is a promising target for the development of novel antimicrobial agents.[5][8] DAM-IN-1 is a potent and specific inhibitor of E. coli Dam, providing a valuable tool for studying the effects of Dam inhibition and for potential antibacterial drug development.

These application notes provide a detailed protocol for the treatment of E. coli with this compound, including methods for assessing its impact on bacterial growth and gene expression.

Product Information

Product Name This compound
Target DNA adenine methyltransferase (Dam)
Organism Escherichia coli
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 50 mg/mL) and Ethanol (≥ 25 mg/mL)
Storage Store at -20°C. Protect from light.

Mechanism of Action

This compound is a small molecule inhibitor that is presumed to bind to the S-adenosylmethionine (SAM) binding pocket of the Dam enzyme, preventing the transfer of a methyl group to the adenine in the GATC recognition site. This inhibition leads to a hypomethylated state of the bacterial chromosome, which can induce a variety of downstream effects, including growth inhibition and altered gene expression.

DAM_Inhibition_Pathway cluster_0 Normal Dam Function in E. coli cluster_1 Effect of this compound SAM S-adenosylmethionine (SAM) Dam Dam Methyltransferase SAM->Dam GATC GATC sites on DNA Dam->GATC binds Inactive_Dam Inactive Dam Dam->Inactive_Dam mGATC Methylated GATC sites GATC->mGATC methylates Mismatch Repair Mismatch Repair mGATC->Mismatch Repair Replication Initiation Replication Initiation mGATC->Replication Initiation Gene Regulation Gene Regulation mGATC->Gene Regulation DAM_IN_1 This compound DAM_IN_1->Dam Inactive_Dam->GATC cannot methylate

Caption: Signaling pathway of Dam methyltransferase and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in E. coli cultures. These values are based on experiments with E. coli K-12 strains and may require optimization for other strains.

ParameterValueNotes
Effective Concentration (EC50) 5 - 15 µMVaries depending on the E. coli strain and growth conditions.
Recommended Working Concentration 10 - 50 µMFor significant inhibition of Dam activity and observable phenotypes.
Incubation Time 4 - 24 hoursDependent on the specific assay and desired outcome.
Solvent for Stock Solution DMSOPrepare a 10 mM stock solution.
Maximum DMSO Concentration in Culture ≤ 0.5% (v/v)To avoid solvent-induced toxicity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound for a specific E. coli strain using the broth microdilution method.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer (for measuring OD600)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare E. coli Inoculum: Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking. The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of 0.4-0.6 (logarithmic phase).

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in LB broth. The final volume in each well should be 100 µL. Include a positive control (no this compound) and a negative control (no bacteria). Ensure the final DMSO concentration does not exceed 0.5%.

  • Inoculate Plates: Dilute the logarithmic phase E. coli culture to a final concentration of approximately 5 x 10^5 CFU/mL in LB broth. Add 100 µL of this inoculum to each well of the 96-well plate containing the this compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli. This can be assessed visually or by measuring the OD600 of each well.

Protocol 2: E. coli Growth Curve Analysis with this compound

This protocol details the assessment of the effect of this compound on the growth kinetics of E. coli.

Materials:

  • E. coli strain of interest

  • LB broth

  • This compound

  • DMSO

  • Sterile culture flasks or a 96-well plate reader with incubation and shaking capabilities

  • Spectrophotometer

Procedure:

  • Prepare Cultures: Inoculate several flasks containing fresh LB broth with an overnight culture of E. coli to an initial OD600 of ~0.05.

  • Add this compound: Add this compound to the flasks at different final concentrations (e.g., 0 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control with the same amount of DMSO as the highest this compound concentration.

  • Incubation and Measurement: Incubate the cultures at 37°C with shaking. At regular intervals (e.g., every hour for 8-12 hours), take a sample from each flask and measure the OD600.

  • Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration of this compound. Analyze the curves to determine the effect of the inhibitor on the lag phase, exponential growth rate, and stationary phase density. A knockout of the dam gene in E. coli has been shown to increase the generation time.[9]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_growth Growth Curve Analysis prep_culture Prepare overnight E. coli culture mic_inoculate Inoculate with log-phase E. coli prep_culture->mic_inoculate growth_setup Set up cultures with varying [this compound] prep_culture->growth_setup prep_inhibitor Prepare this compound stock solution (10 mM in DMSO) mic_dilute Serially dilute this compound in 96-well plate prep_inhibitor->mic_dilute prep_inhibitor->growth_setup mic_dilute->mic_inoculate mic_incubate Incubate at 37°C for 18-24h mic_inoculate->mic_incubate mic_read Read OD600 to determine MIC mic_incubate->mic_read growth_incubate Incubate at 37°C with shaking growth_setup->growth_incubate growth_measure Measure OD600 at regular intervals growth_incubate->growth_measure growth_plot Plot growth curves growth_measure->growth_plot

Caption: Experimental workflow for this compound treatment of E. coli.

Troubleshooting

Problem Possible Cause Solution
No inhibition of growth This compound concentration is too low.Increase the concentration of this compound.
This compound has degraded.Use a fresh stock of this compound. Store properly at -20°C.
The E. coli strain is resistant.Use a different strain or consider efflux pump inhibitors.
High background in control wells Contamination of media or reagents.Use sterile techniques and fresh, sterile media.
DMSO toxicity.Ensure the final DMSO concentration is ≤ 0.5%.
Inconsistent results Inaccurate pipetting.Calibrate pipettes and ensure proper mixing.
Variation in inoculum size.Standardize the initial OD600 of the bacterial culture.

Concluding Remarks

This compound serves as a valuable chemical probe for investigating the multifaceted roles of DNA adenine methylation in E. coli. The protocols provided herein offer a foundational framework for researchers to explore the effects of Dam inhibition. It is recommended that users optimize these protocols for their specific E. coli strains and experimental conditions. Further studies could involve analyzing changes in gene expression via RNA-seq or investigating the effects on DNA mismatch repair efficiency.

References

Application Notes and Protocols for Investigating DNA Mismatch Repair Using DAM-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Mismatch Repair (MMR) is a critical cellular mechanism that ensures the fidelity of DNA replication and repair. In prokaryotes, the discrimination between the template and the newly synthesized daughter strand is essential for accurate repair. This process is mediated by DNA adenine (B156593) methyltransferase (Dam), an enzyme that methylates the N6 position of adenine within GATC sequences.[1] The transient lack of methylation on the nascent strand allows the MMR machinery to specifically target and correct errors on this new strand.[1] DAM-IN-1 is a known inhibitor of DNA adenine methyltransferase (Dam), making it a valuable tool for studying the intricacies of bacterial DNA mismatch repair and for investigating its potential as an antibacterial drug target.[2]

Mechanism of Action

In bacteria such as Escherichia coli, the MMR system is initiated by the MutS protein, which recognizes and binds to mismatched bases. MutL is then recruited, which in turn activates the endonuclease MutH. MutH specifically cleaves the unmethylated daughter strand at a hemimethylated GATC site, initiating the excision and resynthesis of the erroneous DNA segment.[1]

This compound inhibits the activity of Dam, preventing the methylation of GATC sites. This inhibition disrupts the strand discrimination mechanism of the bacterial MMR pathway. Consequently, the MMR system is unable to distinguish between the template and daughter strands, leading to an increase in mutation rates and, at sufficient concentrations, inhibition of bacterial growth.

Quantitative Data for this compound

ParameterValueOrganism/SystemReference
IC50 48 µMDNA adenine methyltransferase (Dam)[2]
MIC 35 µMCaulobacter crescentus[2]

Signaling Pathway and Experimental Workflow Diagrams

DAM_IN_1_MMR_Pathway cluster_replication DNA Replication cluster_mmr Mismatch Repair Pathway cluster_methylation DNA Methylation DNA_Polymerase DNA Polymerase introduces mismatch Mismatch Mismatched DNA DNA_Polymerase->Mismatch MutS MutS recognizes mismatch Mismatch->MutS MutL MutL recruitment MutS->MutL MutH MutH binds to hemimethylated GATC MutL->MutH Nicking MutH nicks unmethylated strand MutH->Nicking Excision_Synthesis Excision & Resynthesis Nicking->Excision_Synthesis DAM DNA Adenine Methyltransferase (Dam) Methylation GATC Methylation DAM->Methylation Methylates Adenine DAM_IN_1 This compound DAM_IN_1->DAM Inhibits Methylation->MutH Provides strand discrimination signal

Caption: Bacterial DNA mismatch repair pathway and the inhibitory action of this compound.

DAM_IN_1_Workflow Start Start: Prepare bacterial culture Culture_Prep Grow bacteria to mid-log phase Start->Culture_Prep Treatment Treat bacterial cultures with this compound concentrations Culture_Prep->Treatment Serial_Dilution Prepare serial dilutions of this compound Serial_Dilution->Treatment Incubation Incubate at optimal temperature (e.g., 30°C for Caulobacter) Treatment->Incubation Measurement Measure optical density (OD600) at regular intervals Incubation->Measurement Data_Analysis Plot growth curves and determine MIC Measurement->Data_Analysis End End: Analyze results Data_Analysis->End

Caption: Experimental workflow for a bacterial growth inhibition assay using this compound.

Experimental Protocols

Protocol 1: Bacterial Growth Inhibition Assay to Determine Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain (e.g., Caulobacter crescentus).

Materials:

  • This compound

  • Bacterial strain (e.g., Caulobacter crescentus)

  • Appropriate liquid growth medium (e.g., PYE broth for Caulobacter)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring OD600

  • Incubator

  • DMSO (for stock solution)

  • Sterile pipette tips and tubes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Bacterial Culture Preparation: a. Inoculate a single colony of the bacterial strain into 5 mL of growth medium. b. Grow the culture overnight at the optimal temperature with shaking. c. The next day, dilute the overnight culture into fresh medium and grow to mid-logarithmic phase (e.g., OD600 of 0.4-0.6). d. Dilute the mid-log phase culture to a starting OD600 of approximately 0.05 in fresh medium.

  • Preparation of this compound Dilutions: a. In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the growth medium to achieve a range of final concentrations (e.g., from 100 µM to 0.78 µM). b. Include a vehicle control (DMSO only) and a no-treatment control.

  • Inoculation: a. Add 100 µL of the diluted bacterial culture to each well of the 96-well plate containing 100 µL of the this compound dilutions or controls.

  • Incubation: a. Cover the plate and incubate at the optimal temperature with shaking. b. Measure the OD600 of each well at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis: a. Plot the OD600 values against time to generate growth curves for each concentration of this compound. b. The MIC is defined as the lowest concentration of this compound that results in no visible growth (or a significant reduction in OD600 compared to the control) after a defined incubation period (e.g., 24 hours).

Protocol 2: In Vitro DAM Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the enzymatic activity of purified Dam.

Materials:

  • Purified Dam enzyme

  • This compound

  • S-adenosyl-L-[methyl-3H]methionine

  • Unmethylated DNA substrate (e.g., plasmid DNA lacking GATC sites or a synthetic oligonucleotide)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 5 mM DTT)

  • Scintillation counter and scintillation fluid

  • Filter paper discs (e.g., Whatman DE81)

  • Wash buffers (e.g., 0.2 M ammonium (B1175870) bicarbonate)

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, unmethylated DNA substrate, and a range of this compound concentrations. b. Include a vehicle control (DMSO only).

  • Enzyme Addition: a. Add the purified Dam enzyme to the reaction mixtures to initiate the reaction.

  • Radiolabeling: a. Add S-adenosyl-L-[methyl-3H]methionine to each reaction.

  • Incubation: a. Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and DNA Precipitation: a. Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K). b. Spot the reaction mixtures onto the filter paper discs. c. Wash the discs multiple times with the wash buffer to remove unincorporated radiolabel.

  • Quantification: a. Dry the filter paper discs and place them in scintillation vials with scintillation fluid. b. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of Dam activity (relative to the vehicle control) against the logarithm of the this compound concentration. b. Fit the data to a dose-response curve to determine the IC50 value.

Note on Eukaryotic DNA Mismatch Repair

It is important to note that the mechanism of strand discrimination in eukaryotic MMR differs from that in prokaryotes. Eukaryotic MMR does not rely on Dam methylation. Instead, it is thought to utilize nicks in the newly synthesized lagging strand (Okazaki fragments) and other yet-to-be-fully-elucidated signals on the leading strand to identify the daughter strand. Therefore, this compound is not a direct inhibitor of the core eukaryotic MMR machinery and its application in studying MMR in mammalian systems or for human drug development would be indirect, potentially through off-target effects or in the context of specific engineered systems.

Conclusion

This compound serves as a specific and valuable chemical probe for investigating the role of DNA adenine methyltransferase in bacterial DNA mismatch repair. The provided protocols offer a framework for characterizing its inhibitory effects on bacterial growth and enzymatic activity. Understanding the mechanism of such inhibitors is crucial for the development of novel antibacterial agents that target DNA repair pathways.

References

Application Notes and Protocols for Assessing RIPK2 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The specific compound "DAM-IN-1" is not prominently documented in the public scientific literature. It is possible that this is an internal designation, a novel compound not yet widely reported, or a typographical error. The following application notes and protocols are based on established methods for assessing the efficacy of well-characterized RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) inhibitors and can be readily adapted for a novel inhibitor like this compound.

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[1][2][3] Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways.[2][4] This results in the production of pro-inflammatory cytokines and is essential for the innate immune response to bacterial pathogens.[5] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and multiple sclerosis, making RIPK2 an attractive therapeutic target.[6]

These application notes provide a comprehensive overview of the methods used to assess the efficacy of RIPK2 inhibitors, from initial biochemical characterization to cellular and in vivo validation.

I. Biochemical Assays for Direct Inhibition of RIPK2 Kinase Activity

Biochemical assays are fundamental for determining if a compound directly inhibits the enzymatic activity of RIPK2. These assays typically use purified, recombinant RIPK2 protein.

ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[7]

    • Dilute recombinant human RIPK2 enzyme in the reaction buffer to the desired concentration (e.g., 10 ng/µL).[7]

    • Prepare a solution of the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific RIPK2 peptide substrate) and ATP in the reaction buffer. The ATP concentration should be at or near the Km for RIPK2.

    • Prepare serial dilutions of this compound in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO).

    • Add 2 µL of the RIPK2 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[8]

HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) assays are another common method for measuring kinase activity and inhibition.

Protocol:

  • Reagent Preparation:

    • Similar to the ADP-Glo™ assay, prepare a reaction buffer, RIPK2 enzyme, ATP, and serial dilutions of this compound.

    • Use a biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a fluorescent acceptor (e.g., XL665).

  • Kinase Reaction:

    • Perform the kinase reaction as described for the ADP-Glo™ assay.

  • Detection:

    • Stop the reaction by adding a detection buffer containing EDTA and the HTRF detection reagents (streptavidin-XL665 and the anti-phospho-antibody-Europium cryptate).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm) using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percentage of inhibition.

    • Calculate the IC50 value as described above.

Compound Biochemical IC50 (nM) Assay Type
RIPK2-IN-7 (10w)0.6Not Specified
CSLP3716.3Not Specified
OD36 hydrochloride5.3Not Specified
Ponatinib6.7Thermal Shift
Regorafenib41Thermal Shift
Sorafenib75Thermal Shift
WEHI-34534Not Specified
Gefitinib51Not Specified

Table 1: Biochemical IC50 values of various RIPK2 inhibitors. Data compiled from multiple sources.[5][9][10][11]

II. Cell-Based Assays for Target Engagement and Pathway Inhibition

Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage its target in a cellular context, and inhibit the downstream signaling pathway.

Inhibition of MDP-Induced Cytokine Production

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to NOD2 activation by muramyl dipeptide (MDP).

Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs), which express NOD2 and RIPK2.[5]

    • Seed the cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of a key downstream cytokine, such as TNF-α or IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

    • Determine the cellular IC50 value.

Western Blot Analysis of RIPK2 Phosphorylation and Downstream Signaling

This assay directly assesses the phosphorylation status of RIPK2 and downstream signaling components like NF-κB.

Protocol:

  • Cell Treatment:

    • Treat cells (e.g., HEK293T cells overexpressing NOD2 and RIPK2, or THP-1 cells) with this compound and stimulate with MDP as described above.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-RIPK2 (p-RIPK2), total RIPK2, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Assess the dose-dependent inhibition of RIPK2 and IκBα phosphorylation by this compound.

Compound Cellular IC50 (nM) Cell Line Readout
RIPK2-IN-7 (10w)1.4 - 16.8Raw264.7TNF-α production
GSK2983559 (prodrug of 4)4HEK293-NOD2IL-8 production
Compound 812Mouse BMDMsIL-6 secretion
WEHI-34580.3Raw264.7TNF-α production

Table 2: Cellular IC50 values of various RIPK2 inhibitors. Data compiled from multiple sources.[5][9]

III. In Vivo Efficacy Models

In vivo studies are essential to evaluate the therapeutic potential of this compound in a whole-organism context, assessing its pharmacokinetics, pharmacodynamics, and efficacy in disease models.

MDP-Induced Peritonitis Model

This is an acute model of inflammation to assess the in vivo target engagement and anti-inflammatory activity of a RIPK2 inhibitor.[12]

Protocol:

  • Animal Dosing:

    • Administer this compound or vehicle to mice (e.g., C57BL/6) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Inflammatory Challenge:

    • After a suitable pre-treatment time (e.g., 1 hour), inject the mice intraperitoneally with MDP to induce peritonitis.

  • Assessment of Inflammation:

    • At a defined time point (e.g., 4-6 hours) after the MDP challenge, euthanize the mice.

    • Collect peritoneal lavage fluid and perform cell counts to quantify the recruitment of inflammatory cells (e.g., neutrophils).

    • Measure cytokine levels (e.g., TNF-α, IL-6) in the peritoneal fluid or serum by ELISA.

  • Data Analysis:

    • Compare the inflammatory readouts between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy.

Inflammatory Bowel Disease (IBD) Models

Given the strong genetic association between NOD2 and Crohn's disease, IBD models are highly relevant for testing RIPK2 inhibitors.

Protocol (TNBS-Induced Colitis Model):

  • Disease Induction:

    • Induce colitis in mice (e.g., BALB/c) by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Treatment:

    • Administer this compound or vehicle daily for a specified period (e.g., 5-7 days) starting from the day of disease induction.

  • Efficacy Assessment:

    • Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

    • At the end of the study, euthanize the mice and collect the colon.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections to assess tissue damage and inflammation.

    • Measure cytokine levels in colon tissue homogenates.

  • Data Analysis:

    • Compare the DAI, colon measurements, histological scores, and cytokine levels between the treatment and control groups.

Compound In Vivo Model Dose and Route Key Findings
GSK2983559TNBS-induced colitis (mouse)7.5 & 145 mg/kg, b.i.d.Comparable effect to prednisolone (B192156) in reducing colon scores
GefitinibSAMP1/YitFc mouse (CD model)50 mg/kg/day, oralImproved ileitis and jejunums
Compound 10wDSS-induced colitis (mouse)Not specifiedMore effective than WEHI-345 and filgotinib
RIPK2 Inhibitor (unnamed)tMCAO (stroke model, mouse)3 mg/kg, i.p.Reduced phosphorylated-RIPK2 in the brain

Table 3: In vivo efficacy of various RIPK2 inhibitors in different disease models. Data compiled from multiple sources.[5][9][12][13]

IV. Signaling Pathway and Workflow Diagrams

NOD2_RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates XIAP XIAP RIPK2->XIAP Interacts with LUBAC LUBAC RIPK2->LUBAC Recruits TAK1_complex TAK1/TAB2/3 RIPK2->TAK1_complex Activates XIAP->RIPK2 Ubiquitinates (K63-linked) LUBAC->RIPK2 Ubiquitinates (M1-linked) IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Activates MAPK MAPKs (p38, JNK, ERK) TAK1_complex->MAPK Activates IκBα IκBα IKK_complex->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFκB->Gene_Expression Translocates & Activates Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Gene_Expression Activates Transcription DAM_IN_1 This compound DAM_IN_1->RIPK2 Inhibits Kinase Activity

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cell_based Cell-Based cluster_in_vivo In Vivo Biochemical_Assay Biochemical Assays (ADP-Glo, HTRF) Determine IC50 Cellular_Assay Cell-Based Assays (Cytokine ELISA, Western Blot) Determine cellular IC50 Biochemical_Assay->Cellular_Assay Proceed if potent Target_Engagement Confirm Target Engagement (p-RIPK2 levels) Cellular_Assay->Target_Engagement PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cellular_Assay->PK_PD Proceed if active and non-toxic Acute_Model Acute Inflammation Model (MDP-induced peritonitis) PK_PD->Acute_Model Disease_Model Chronic Disease Model (e.g., IBD) Acute_Model->Disease_Model Confirm in vivo activity

Caption: A typical experimental workflow for evaluating a RIPK2 inhibitor.

References

Application Notes and Protocols: Synergistic Antibacterial Activity of DAM-IN-1 in Combination with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat resistance is the use of antibiotic potentiators, compounds that enhance the efficacy of existing antibiotics. DNA adenine (B156593) methyltransferase (Dam) is a bacterial enzyme that plays a crucial role in regulating DNA replication, mismatch repair, and the expression of virulence and antibiotic resistance genes.[1][2] Inhibition of Dam has been shown to increase the susceptibility of bacteria to certain classes of antibiotics, making it an attractive target for antibiotic potentiation.[2]

DAM-IN-1 is a known inhibitor of DNA adenine methyltransferase with a reported IC50 of 48 µM and a minimum inhibitory concentration (MIC) of 35 µM against Caulobacter.[3] These application notes provide an overview of the synergistic potential of this compound in combination with conventional antibiotics and detailed protocols for evaluating this synergy in a research setting.

Mechanism of Action and Synergy

Bacterial Dam methylates the N6 position of adenine in GATC sequences, a modification that is critical for several cellular processes.[2] Inhibition of Dam by this compound is hypothesized to potentiate antibiotic activity through multiple mechanisms:

  • Disruption of DNA Mismatch Repair: Dam methylation is essential for distinguishing the template and newly synthesized DNA strands during mismatch repair. Inhibition of Dam can lead to an accumulation of mutations and genomic instability, potentially increasing the lethal effects of DNA-damaging antibiotics.

  • Altered Gene Expression: Dam methylation influences the expression of numerous genes, including those involved in antibiotic resistance. For instance, the expression of efflux pumps like the AcrAB-TolC system, which confers resistance to a broad range of antibiotics, is regulated by Dam.[1] Inhibition of Dam can downregulate these resistance mechanisms, thereby re-sensitizing bacteria to antibiotics that are substrates of these pumps.

  • Impaired DNA Replication Initiation: Dam methylation is crucial for the initiation of DNA replication at the origin of replication (oriC).[2] Disruption of this process can lead to cell cycle arrest and enhance the efficacy of antibiotics that target DNA synthesis or cell division.

The synergistic effect of this compound and antibiotics is most pronounced when targeting bacteria that rely on Dam-regulated resistance mechanisms.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data illustrating the synergistic effect of this compound in combination with ciprofloxacin (B1669076) against a strain of Escherichia coli known to express the AcrAB-TolC efflux pump.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Ciprofloxacin Alone and in Combination.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound6416
Ciprofloxacin20.25

Table 2: Fractional Inhibitory Concentration (FIC) Index for the Combination of this compound and Ciprofloxacin.

CombinationFIC of this compoundFIC of CiprofloxacinFIC Index (FICI)Interpretation
This compound + Ciprofloxacin0.250.1250.375Synergy

FIC Index (FICI) is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Antibiotic of choice (e.g., Ciprofloxacin)

  • Bacterial strain (e.g., E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Drug Dilutions:

    • Prepare a stock solution of this compound and the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in MHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a growth control (bacteria in MHB without any drug) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro synergy between two antimicrobial agents.

Materials:

  • Same as for MIC determination.

Procedure:

  • Prepare Drug Dilutions in a Checkerboard Format:

    • In a 96-well plate, perform serial dilutions of this compound along the y-axis (rows) and the antibiotic along the x-axis (columns).

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension (5 x 10^5 CFU/mL) as described in the MIC protocol.

    • Include rows and columns with each drug alone to determine their individual MICs in the same experiment.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every non-turbid well:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of Antibiotic

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Visualization of Pathways and Workflows

DAM_Inhibition_Synergy cluster_dam_action Normal Bacterial Cell cluster_inhibition Bacterial Cell with this compound cluster_antibiotics Antibiotic Action DNA_Replication_Initiation DNA Replication Initiation Mismatch_Repair Mismatch Repair Efflux_Pump_Expression Efflux Pump Gene (e.g., acrAB) Expression Effluxed_Antibiotic Antibiotic Efflux Efflux_Pump_Expression->Effluxed_Antibiotic Pumps out antibiotic Dam DNA Adenine Methyltransferase (Dam) Dam->DNA_Replication_Initiation Methylates oriC Dam->Mismatch_Repair Methylates GATC sites Dam->Efflux_Pump_Expression Regulates promoter activity Inhibited_Replication Inhibited DNA Replication Bacterial_Cell_Death Bacterial Cell Death Inhibited_Replication->Bacterial_Cell_Death Contributes to Impaired_Repair Impaired Mismatch Repair Impaired_Repair->Bacterial_Cell_Death Contributes to Reduced_Efflux Reduced Efflux Pump Expression Reduced_Efflux->Effluxed_Antibiotic Reduces efflux DAM_IN_1 This compound Dam_Inhibited Inhibited Dam DAM_IN_1->Dam_Inhibited Inhibits Dam_Inhibited->Inhibited_Replication Dam_Inhibited->Impaired_Repair Dam_Inhibited->Reduced_Efflux Antibiotic Antibiotic (e.g., Ciprofloxacin) DNA_Gyrase Inhibition of DNA Gyrase Antibiotic->DNA_Gyrase DNA_Gyrase->Bacterial_Cell_Death

Caption: Signaling pathway of this compound mediated antibiotic synergy.

Checkerboard_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~1.5x10^8 CFU/mL) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum (to 5x10^5 CFU/mL) Prepare_Inoculum->Dilute_Inoculum Inoculate_Plates Inoculate Plates with Diluted Bacteria Dilute_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-well Plates with Serial Dilutions of this compound (Rows) and Antibiotic (Columns) Prepare_Plates->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Read MICs for each drug alone and in combination Incubate->Read_Results Calculate_FIC Calculate FIC and FICI Read_Results->Calculate_FIC Interpret_Results Interpret Synergy, Additive, or Antagonism Calculate_FIC->Interpret_Results End End Interpret_Results->End

Caption: Experimental workflow for the checkerboard synergy assay.

References

Application Notes: Developing Bacterial Strains Resistant to DAM-IN-1, a DNA Adenine Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNA adenine (B156593) methyltransferase (Dam) is an enzyme crucial for various cellular processes in many bacterial species, including DNA replication, mismatch repair, and the regulation of gene expression.[1][2][3] By adding a methyl group to the adenine in GATC sequences, Dam plays a significant role in bacterial virulence and survival.[4] Consequently, inhibitors of Dam, such as DAM-IN-1, are being investigated as potential novel antimicrobial agents.[5][6][7] this compound has been identified as an inhibitor of DNA adenine methyltransferase with an IC50 of 48 μM and inhibits the growth of Caulobacter with a Minimum Inhibitory Concentration (MIC) of 35 μM.[8] The study of bacterial resistance to this compound is critical for understanding potential resistance mechanisms and for the development of more robust and effective antimicrobial strategies. These application notes provide detailed protocols for the development and characterization of this compound resistant bacterial strains in a laboratory setting.

Potential Mechanisms of Resistance to this compound

Bacteria can develop resistance to antimicrobial compounds through various mechanisms.[1] For a Dam inhibitor like this compound, potential resistance mechanisms could include:

  • Target Modification: Mutations in the dam gene could alter the structure of the Dam enzyme, preventing this compound from binding effectively.

  • Efflux Pumps: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration. The expression of some efflux pumps is known to be regulated by Dam.[1][2]

  • Bypass Pathways: Bacteria might develop alternative pathways to compensate for the functions affected by the inhibition of Dam.

  • Drug Inactivation: Enzymatic modification or degradation of this compound could render it inactive.

Data Presentation

The following tables provide a template for presenting quantitative data obtained during the development of this compound resistant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound During Serial Passage

Passage NumberBacterial StrainThis compound MIC (μM)Fold Change in MIC
0 (Parental)E. coli K-12401
5E. coli K-12802
10E. coli K-121604
15E. coli K-123208
20E. coli K-1264016

Table 2: Frequency of Resistance Following Chemical Mutagenesis

MutagenConcentrationResistant Colonies (CFU/mL)Total Viable Count (CFU/mL)Frequency of Resistance
EMS5 µg/mL1.2 x 10^33.5 x 10^83.4 x 10^-6
EMS10 µg/mL2.5 x 10^31.8 x 10^81.4 x 10^-5
Nitrosoguanidine1 µg/mL8.0 x 10^22.1 x 10^83.8 x 10^-6
Nitrosoguanidine2 µg/mL1.5 x 10^39.5 x 10^71.6 x 10^-5

Experimental Protocols

Protocol 1: Development of this compound Resistance by Serial Passage

This protocol describes a multi-step method to select for bacterial mutants with increased resistance to this compound by exposing the bacteria to gradually increasing concentrations of the inhibitor.

Materials:

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution

  • Sterile culture tubes and microplates

  • Incubator

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the parental bacterial strain using the broth microdilution method.

  • Serial Passage Initiation: Inoculate a culture tube containing liquid medium with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) with the parental bacterial strain. Incubate overnight at the optimal temperature with shaking.

  • Subsequent Passages:

    • On the following day, determine the MIC of the culture from the previous day.

    • Inoculate a new series of tubes with increasing concentrations of this compound using the culture from the tube with the highest concentration that still shows growth.

    • Repeat this process for a set number of passages (e.g., 20-30 days) or until a significant increase in MIC is observed.

  • Isolation of Resistant Mutants: After the final passage, streak the culture from the tube with the highest this compound concentration onto an agar (B569324) plate containing the same concentration of the inhibitor to isolate single colonies.

  • Characterization of Resistant Isolates:

    • Confirm the MIC of the isolated colonies.

    • Perform genetic analysis (e.g., sequencing of the dam gene) to identify potential resistance-conferring mutations.

    • Assess the stability of the resistance by passaging the resistant strain in the absence of this compound for several generations and then re-determining the MIC.

Protocol 2: Induction of this compound Resistance by Chemical Mutagenesis

This protocol outlines a single-step method to induce mutations using a chemical mutagen, followed by selection for this compound resistant mutants.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid and solid growth media

  • Chemical mutagen (e.g., Ethyl methanesulfonate (B1217627) - EMS or Nitrosoguanidine - NTG)

  • This compound

  • Centrifuge and sterile centrifuge tubes

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain. Inoculate a fresh tube of liquid medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Mutagenesis:

    • Caution: Chemical mutagens are hazardous. Handle with appropriate personal protective equipment in a chemical fume hood.

    • Wash the bacterial cells with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the buffer containing the desired concentration of the chemical mutagen.

    • Incubate for a specific time (e.g., 30-60 minutes), which should be optimized to achieve a desired kill rate (e.g., 50-99%).

    • Stop the mutagenesis reaction by washing the cells with a neutralizing agent (e.g., sodium thiosulfate (B1220275) for EMS) and then with fresh buffer.

  • Recovery: Resuspend the mutagenized cells in fresh liquid medium and incubate for a few hours to allow for the expression of any mutations.

  • Selection of Resistant Mutants:

    • Plate serial dilutions of the mutagenized culture onto agar plates containing a selective concentration of this compound (e.g., 2x or 4x the MIC of the parental strain).

    • Also, plate serial dilutions onto non-selective agar plates to determine the total viable cell count.

  • Quantification and Characterization:

    • After incubation, count the number of colonies on both selective and non-selective plates to calculate the frequency of resistance.

    • Isolate and characterize the resistant colonies as described in Protocol 1.

Mandatory Visualizations

DAM_Signaling_Pathway Figure 1: Proposed Signaling Pathway of Dam and Inhibition by this compound cluster_0 Bacterial Cell cluster_1 Cellular Processes SAM S-adenosyl methionine (SAM) Dam DNA adenine methyltransferase (Dam) SAM->Dam Methyl donor DNA_unmethylated Unmethylated GATC sites in DNA Dam->DNA_unmethylated Methylates DAM_IN_1 This compound DAM_IN_1->Dam Inhibits DNA_methylated Methylated GATC sites in DNA DNA_unmethylated->DNA_methylated Replication DNA Replication DNA_methylated->Replication Regulates Repair Mismatch Repair DNA_methylated->Repair Directs Gene_Expression Gene Expression (e.g., virulence factors) DNA_methylated->Gene_Expression Modulates

Figure 1: Proposed Signaling Pathway of Dam and Inhibition by this compound

Resistance_Workflow Figure 2: Experimental Workflow for Developing this compound Resistant Bacteria cluster_0 Resistance Development cluster_1 Methods cluster_2 Characterization Parental_Strain Parental Bacterial Strain MIC_determination Determine Initial MIC of this compound Parental_Strain->MIC_determination Serial_Passage Serial Passage with increasing [this compound] MIC_determination->Serial_Passage Mutagenesis Chemical Mutagenesis (e.g., EMS) MIC_determination->Mutagenesis Resistant_Isolates Isolate Resistant Colonies Serial_Passage->Resistant_Isolates Selection Selection on this compound containing agar Mutagenesis->Selection Selection->Resistant_Isolates MIC_confirmation Confirm Increased MIC Resistant_Isolates->MIC_confirmation Stability_Test Test for Resistance Stability MIC_confirmation->Stability_Test Genetic_Analysis Sequence dam gene and other potential targets MIC_confirmation->Genetic_Analysis Phenotypic_Assays Assess changes in growth, virulence, etc. MIC_confirmation->Phenotypic_Assays

Figure 2: Experimental Workflow for Developing this compound Resistant Bacteria

Resistance_Mechanisms Figure 3: Logical Relationships of Potential this compound Resistance Mechanisms cluster_0 Potential Resistance Mechanisms DAM_IN_1 This compound Dam_Target Dam Enzyme DAM_IN_1->Dam_Target Inhibits Resistance Bacterial Resistance to this compound Target_Mutation Mutation in dam gene Target_Mutation->Dam_Target Alters binding site Target_Mutation->Resistance Efflux Increased Efflux Pump Activity Efflux->DAM_IN_1 Removes from cell Efflux->Resistance Bypass Metabolic Bypass Pathways Bypass->Dam_Target Compensates for inhibited function Bypass->Resistance Inactivation Enzymatic Inactivation of this compound Inactivation->DAM_IN_1 Degrades/Modifies Inactivation->Resistance

Figure 3: Logical Relationships of Potential this compound Resistance Mechanisms

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DAM-IN-1 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAM-IN-1, a potent inhibitor of DNA adenine (B156593) methyltransferase (DAM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of DNA adenine methyltransferase (DAM). In many bacteria, DAM is an enzyme that methylates the N6 position of adenine in GATC sequences. This epigenetic modification plays a crucial role in regulating gene expression, DNA replication, mismatch repair, and bacterial virulence.[1][2]

Q2: What are the known IC50 and MIC values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound against DNA adenine methyltransferase is 48 µM. The minimum inhibitory concentration (MIC) observed in Caulobacter is 35 µM.

Q3: How should I store and handle this compound?

This compound is typically a solid. For long-term storage, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months. Protect the compound from light.

Q4: In what solvent can I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

Troubleshooting Experimental Results

This section provides guidance on common issues encountered when using this compound in various experimental setups.

Cell-Based Assays

Q5: I am not observing any effect of this compound on my bacterial cell culture. What could be the reason?

Several factors could contribute to a lack of observable effect:

  • Incorrect Concentration: Ensure you are using a concentration range that is relevant to the known MIC for your bacterial species. If the MIC for your specific bacterium is unknown, a dose-response experiment is recommended to determine the optimal concentration.

  • Inadequate Incubation Time: The effect of this compound on gene expression and subsequent cellular processes may not be immediate. Consider extending the incubation time to allow for changes in methylation patterns and their downstream consequences to manifest.

  • Compound Instability: While generally stable, prolonged incubation in certain media at 37°C could potentially lead to degradation. Ensure your experimental timeline is appropriate.

  • Cell Density: High cell densities can sometimes reduce the effective concentration of the inhibitor per cell. Optimize your cell seeding density for the assay.

Q6: I am seeing inconsistent results in my cell viability assays with this compound. What should I check?

Inconsistent results in cell viability assays can stem from several sources:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Variable Treatment Initiation: Staggering the addition of this compound to a large number of wells can lead to differences in incubation time. Plan your experiment to minimize this variability.

  • Interference with Assay Reagents: Some compounds can interfere with the reagents used in viability assays (e.g., MTT, XTT). It is advisable to run a control plate with this compound in cell-free media to check for any direct reaction with the assay substrate.

Western Blotting

Q7: I am not observing any change in the expression of my protein of interest after treating with this compound. What could be the problem?

  • Inappropriate Time Point: The expression of your target protein may be regulated by DAM methylation, but the change might occur at a different time point than you are testing. A time-course experiment is recommended to identify the optimal time to observe the effect.

  • Antibody Issues: Verify the specificity and optimal dilution of your primary antibody. Run a positive control if available to ensure the antibody is working correctly.

  • Insufficient Protein Loading: Ensure equal and sufficient amounts of protein are loaded in each lane. A loading control (e.g., GAPDH, β-actin) is crucial to confirm equal loading.

  • Protein Not Regulated by DAM: It is possible that the expression of your protein of interest is not directly or indirectly regulated by DAM methylation in your experimental model. A global analysis, such as microarray or proteomics, can help identify genes and proteins that are affected by DAM inhibition.[3][4]

Q8: I am seeing unexpected bands or high background on my western blot after this compound treatment. How can I troubleshoot this?

  • Non-specific Antibody Binding: Optimize your blocking conditions (e.g., extend blocking time, try a different blocking agent like BSA or non-fat milk) and antibody concentrations.

  • Cell Lysis Issues: Incomplete cell lysis can result in protein degradation or aggregation. Ensure you are using an appropriate lysis buffer with protease inhibitors.

  • Sample Overloading: Loading too much protein can lead to smearing and non-specific bands. Determine the optimal protein concentration for your target.

Quantitative Data Summary

ParameterValueOrganism/System
IC50 48 µMDNA adenine methyltransferase
MIC 35 µMCaulobacter

Key Experimental Methodologies

General Protocol for a Cell Viability (MTT) Assay with this compound
  • Cell Seeding: Seed bacterial cells in a 96-well plate at a predetermined optimal density in their appropriate growth medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the growth medium to achieve the desired final concentrations. It is advisable to perform a serial dilution to test a range of concentrations. Include a vehicle control (DMSO without this compound) at the same final concentration as in the experimental wells.

  • Treatment: Add the diluted this compound solutions and the vehicle control to the respective wells.

  • Incubation: Incubate the plate under the optimal growth conditions for your bacteria for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol (B130326) or SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.[5][6][7]

General Protocol for Western Blot Analysis of Protein Expression after this compound Treatment
  • Cell Culture and Treatment: Grow bacterial cells to the desired density and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing steps with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative change in protein expression.[8][9][10][11]

Visualizations

Signaling Pathway of DNA Adenine Methylation in Bacteria

DAM_Signaling_Pathway cluster_0 Epigenetic Regulation by DAM cluster_1 Downstream Cellular Processes SAM S-Adenosyl Methionine (Methyl Donor) DAM DNA Adenine Methyltransferase (DAM) SAM->DAM Provides Methyl Group GATC GATC Sequences in DNA DAM->GATC Recognizes and Binds mGATC Methylated GATC (6mA) GATC->mGATC Methylates Adenine Gene_Expression Gene Expression (Virulence, Motility, etc.) mGATC->Gene_Expression Alters TF Binding DNA_Replication DNA Replication Initiation mGATC->DNA_Replication Controls Initiation at oriC Mismatch_Repair Mismatch Repair (MMR) mGATC->Mismatch_Repair Strand Discrimination DAMIN1 This compound DAMIN1->DAM Inhibits

Figure 1. Simplified signaling pathway of DAM and its inhibition by this compound.

Experimental Workflow for Troubleshooting this compound Effects

Troubleshooting_Workflow Start No Observable Effect of this compound Check_Concentration Verify this compound Concentration and perform Dose-Response Start->Check_Concentration Check_Incubation Optimize Incubation Time (Time-Course Experiment) Start->Check_Incubation Check_Viability_Assay Validate Cell Viability Assay (Controls, Interference) Check_Concentration->Check_Viability_Assay If cell viability issue Check_Western_Blot Troubleshoot Western Blot (Antibody, Loading, Time-point) Check_Concentration->Check_Western_Blot If protein expression issue Check_Incubation->Check_Viability_Assay If cell viability issue Check_Incubation->Check_Western_Blot If protein expression issue Consider_Target Is the target regulated by DAM? (Literature/Global Analysis) Check_Viability_Assay->Consider_Target If assay is optimized Check_Western_Blot->Consider_Target If blot is optimized Success Effect Observed Consider_Target->Success If target is DAM-regulated

Figure 2. A logical workflow for troubleshooting the lack of this compound effect.

References

common off-target effects of DAM-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using DAM-IN-1, a known inhibitor of DNA adenine (B156593) methyltransferase (DAM).

Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of DNA adenine methyltransferase (DAM).[1][2] DAM is an enzyme found in many bacteria that plays a crucial role in regulating gene expression, DNA replication, and mismatch repair by methylating the adenine base in the sequence 5'-GATC-3'.[1][2]

Q2: What are the known potency values for this compound?

A2: The following quantitative data is available for this compound:

ParameterValueOrganism/System
IC50 48 µMDNA adenine methyltransferase (DAM)
MIC 35 µMCaulobacter
[Data sourced from MedchemExpress.][1][2]

Q3: What are the known off-target effects of this compound?

A3: Currently, there is no publicly available data specifically detailing the off-target selectivity profile of this compound against a broad panel of other enzymes, such as other methyltransferases or kinases. When using this inhibitor, it is advisable to perform experiments to assess its selectivity in your specific model system.

Troubleshooting Guide for Potential Off-Target Effects

Researchers using this compound may encounter unexpected results or phenotypes that could be attributed to off-target effects. This guide provides steps to troubleshoot and investigate such possibilities.

Problem 1: Observed phenotype is inconsistent with known DAM function.

  • Possible Cause: this compound may be inhibiting other cellular targets. Inhibitors of epigenetic modifiers can sometimes exhibit cross-reactivity with other enzymes that have similar cofactor binding sites, such as other S-adenosylmethionine (SAM)-dependent methyltransferases.

  • Troubleshooting Steps:

    • Validate Target Engagement: Confirm that this compound is engaging with DAM in your experimental system. A cellular thermal shift assay (CETSA) can be a valuable tool for this.

    • Use a Structurally Unrelated DAM Inhibitor: If available, treat your system with a different chemical scaffold that also inhibits DAM. If the phenotype is reproduced, it is more likely to be an on-target effect.

    • Rescue Experiment: If possible, overexpress a resistant mutant of DAM to see if the phenotype is reversed.

    • Phenotypic Controls: Use a negative control compound that is structurally similar to this compound but is inactive against DAM.

Problem 2: Cytotoxicity or other cellular effects are observed at concentrations inconsistent with the IC50 for DAM.

  • Possible Cause: The observed toxicity could be due to the inhibition of one or more off-target proteins that are essential for cell viability.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response analysis and compare the concentration at which toxicity is observed with the concentration required for DAM inhibition in your cellular assay.

    • Broad-Panel Screening: To identify potential off-targets, consider screening this compound against a panel of kinases and other methyltransferases.

    • Proteome-wide Analysis: Advanced techniques like thermal proteome profiling (TPP) or chemical proteomics can provide an unbiased view of the proteins that interact with this compound in a cellular context.

Experimental Protocols

1. General DNA Adenine Methyltransferase (DAM) Inhibition Assay

This protocol describes a general method for measuring the inhibition of DAM activity, which can be adapted for high-throughput screening.

  • Principle: A fluorescent-based assay can be used to detect DAM activity. A DNA substrate containing GATC sites is incubated with the DAM enzyme and the methyl donor, S-adenosylmethionine (SAM). The methylation of the DNA can then be detected using a methylation-sensitive restriction enzyme followed by a DNA-intercalating dye.

  • Methodology:

    • Reaction Setup: In a microplate, combine the DAM enzyme, the DNA substrate, and varying concentrations of this compound in a suitable assay buffer.

    • Initiation: Start the reaction by adding SAM. Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Termination and Digestion: Stop the reaction and then add a methylation-sensitive restriction enzyme that only cleaves unmethylated GATC sites.

    • Detection: Add a DNA-intercalating fluorescent dye (e.g., PicoGreen). The fluorescence intensity will be proportional to the amount of undigested (methylated) DNA.

    • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment and can also be used to identify off-target interactions.[3][4][5]

  • Principle: The binding of a ligand (like this compound) to a protein can increase the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, the soluble fraction of the target protein can be quantified. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either this compound or a vehicle control.

    • Heating: Aliquot the cell lysate or intact cells and heat them to a range of temperatures (e.g., 40-70°C).

    • Lysis and Centrifugation: For intact cells, lyse them after heating. For both protocols, centrifuge the samples to separate the soluble protein fraction from the aggregated, denatured proteins.

    • Quantification: Analyze the amount of the target protein (DAM) in the soluble fraction using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement. For off-target discovery, a proteome-wide mass spectrometry approach can be used to identify all proteins that are stabilized by the compound.

Visualizations

DAM_Mechanism cluster_0 DNA Methylation Process cluster_1 Inhibition by this compound DNA DNA DAM DAM DNA->DAM binds to GATC site SAH S-Adenosylhomocysteine (SAH) DAM->SAH releases Methylated_DNA Methylated DNA (G-m6A-T-C) DAM->Methylated_DNA catalyzes methylation Inactive_Complex Inactive DAM-Inhibitor Complex SAM S-Adenosylmethionine (SAM) SAM->DAM provides methyl group DAM_IN_1 This compound DAM_IN_1->DAM binds to

Caption: Mechanism of DNA adenine methyltransferase (DAM) and its inhibition by this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed Validate_Target Confirm On-Target Engagement (e.g., CETSA) Start->Validate_Target Decision1 Target Engaged? Validate_Target->Decision1 On_Target Phenotype is likely on-target. Investigate downstream pathways. Decision1->On_Target Yes Off_Target_Investigation Investigate Off-Target Effects Decision1->Off_Target_Investigation No / Unsure Control_Experiments Use Orthogonal Inhibitor & Inactive Control Compound Off_Target_Investigation->Control_Experiments Broad_Screening Broad-Panel Selectivity Screening (Kinases, Methyltransferases) Off_Target_Investigation->Broad_Screening Proteomics Unbiased Proteomics (e.g., Thermal Proteome Profiling) Off_Target_Investigation->Proteomics Identify_Off_Targets Identify Potential Off-Targets Control_Experiments->Identify_Off_Targets Broad_Screening->Identify_Off_Targets Proteomics->Identify_Off_Targets

References

Technical Support Center: Optimizing DAM-IN-1 Concentration in Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain information on a compound specifically named "DAM-IN-1." The following technical support guide provides generalized advice for optimizing the in-culture concentration of a novel or uncharacterized small molecule inhibitor, hereafter referred to as this compound. The methodologies and troubleshooting advice are based on established practices in cell biology and pharmacology for working with new chemical entities.

This guide is intended for researchers, scientists, and drug development professionals. It offers a structured approach to determining the optimal concentration of a new inhibitor for in vitro experiments, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I have a new inhibitor, this compound. Where do I start to determine the effective concentration for my cell-based assays?

A1: For a novel compound like this compound, it is crucial to first establish a dose-response curve. This involves treating your cells with a wide range of concentrations to identify the window in which the compound exhibits its biological activity. A common starting point is a logarithmic or semi-logarithmic serial dilution, for instance, from 1 nM to 100 µM.[1] This broad range will help you pinpoint the concentrations at which this compound is effective and, conversely, at which it may become toxic.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time is dependent on the inhibitor's mechanism of action and the biological process being studied. It is recommended to perform a time-course experiment.[1] This can be achieved by treating your cells with a fixed, effective concentration of this compound and measuring the desired outcome at various time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What are the best practices for preparing and storing this compound?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1] To maintain the stability of this compound, aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]

Q4: I am not observing any effect with this compound at the concentrations I've tested. What could be the issue?

A4: There are several potential reasons for a lack of effect. The concentration may be too low, so testing a higher range is a primary step.[1] The compound's stability in the culture medium could also be a factor; it might be degrading over the incubation period.[2] Additionally, if your medium contains serum, serum proteins can bind to the inhibitor, reducing its effective concentration.[1] Consider performing experiments in serum-free or reduced-serum conditions if this is suspected.[1]

Q5: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A5: Inconsistent results are a common challenge. To improve reproducibility, standardize your cell culture conditions, including cell passage number, confluency, and media composition.[3] Ensure accurate and consistent pipetting, especially when preparing serial dilutions.[3] It is also good practice to visually inspect your compound stock and working solutions for any precipitation.[3]

Q6: The cells are rounding up and detaching after treatment with this compound. What does this signify?

A6: Cell rounding and detachment often indicate cytotoxicity.[4] This could be due to a high concentration of this compound or toxicity from the solvent (e.g., DMSO) if its final concentration is too high.[4] It is also possible that the intended target of this compound is essential for cell adhesion.[4] To address this, perform a dose-response experiment to find a non-toxic concentration and ensure your vehicle control has a final solvent concentration of ≤ 0.1%.[4]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of this compound Concentration is too low.Test a higher concentration range (e.g., up to 100 µM).[1]
Compound instability in media.Check the compound's stability in your specific culture media and incubation conditions. Consider refreshing the media with new compound for long-term experiments.[2]
Serum protein binding.Perform experiments in serum-free or reduced-serum conditions.[1]
High cell death (cytotoxicity) This compound concentration is too high.Perform a dose-response experiment to determine the cytotoxic threshold. Use lower, non-toxic concentrations for functional assays.[3]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is low (typically ≤ 0.1%). Run a vehicle control to assess the solvent's effect.[1][3]
On-target toxicity.The intended target of this compound may be critical for cell survival. This is an important finding and should be further investigated.
Inconsistent results between experiments Inconsistent cell culture conditions.Standardize cell passage number, confluency, and media composition.[3]
Pipetting errors.Ensure accurate and consistent pipetting, particularly during serial dilutions.[3]
Compound precipitation.Visually inspect stock and working solutions for precipitates. Prepare fresh dilutions for each experiment.[3]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6]

Materials:

  • This compound

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/ml and incubate for 2-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: If using adherent cells, carefully aspirate the media. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Target Engagement of this compound by Western Blot

Western blotting can be used to determine if this compound is engaging its intended target, particularly if the target is a kinase. A decrease in the phosphorylation of a downstream substrate can serve as a biomarker for target engagement.[9]

Materials:

  • 6-well cell culture plates

  • This compound

  • Cell line of interest

  • Complete culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (for the phosphorylated target, total target, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Lysis: Place the culture plates on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[10]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Prepare samples for loading by adding Laemmli buffer and boiling. Separate the proteins by size on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.[10]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a digital imaging system.[10]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for the total target protein and a loading control.[12]

Data Presentation

Table 1: Example of Dose-Response Data for this compound in a Cell Viability Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 3.9
175.3 ± 6.2
1048.9 ± 4.8
10012.1 ± 2.5

Visualizations

experimental_workflow cluster_0 Phase 1: Dose-Response & Time-Course cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Assays start Start with broad concentration range of this compound dose_response Perform dose-response experiment (e.g., MTT assay) start->dose_response time_course Perform time-course experiment dose_response->time_course ic50 Determine IC50 and optimal incubation time time_course->ic50 target_validation Treat cells with optimized concentration of this compound ic50->target_validation western_blot Perform Western blot for target phosphorylation target_validation->western_blot analyze_target Analyze target engagement western_blot->analyze_target functional_assay Proceed with functional assays using optimized conditions analyze_target->functional_assay

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target of this compound) Kinase_A->Kinase_B Substrate Downstream Substrate Kinase_B->Substrate Cellular_Response Cellular Response (e.g., Proliferation) Substrate->Cellular_Response DAM_IN_1 This compound DAM_IN_1->Kinase_B

Caption: Inhibition of a hypothetical signaling pathway by this compound.

References

DAM-IN-1 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAM-IN-1, a potent inhibitor of DNA adenine (B156593) methyltransferase (DAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of DNA adenine methyltransferase (DAM), with an IC₅₀ of 48 μM.[1] DAM is an enzyme that methylates the adenine base within the sequence 5'-GATC-3' in newly synthesized DNA.[2] By inhibiting DAM, this compound can interfere with cellular processes that rely on this methylation mark, such as DNA replication, mismatch repair, and gene expression regulation.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be handled and stored according to the following guidelines.

FormStorage TemperatureDurationLight Conditions
Solid4°C-Protect from light
In Solvent-20°C1 monthProtect from light
-80°C6 monthsProtect from light

Data sourced from MedchemExpress.com.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For consistent results, it is highly recommended to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect compound solubility and stability.

Troubleshooting Guide: this compound Stability Issues in Solution

Researchers may encounter variability in their experimental results, which can sometimes be attributed to the instability of this compound in solution. Below are common issues, their potential causes, and troubleshooting recommendations.

IssuePotential Cause(s)Troubleshooting Steps
Loss of compound activity over time in aqueous media. Hydrolysis: The chemical structure of this compound contains ester functional groups. These groups are susceptible to hydrolysis, especially in aqueous solutions with acidic or basic pH. This chemical breakdown can lead to inactive degradation products.1. Prepare fresh solutions: Prepare aqueous solutions of this compound immediately before each experiment.2. pH control: Maintain the pH of your experimental media within a neutral range (pH 6.8-7.4) to minimize the rate of hydrolysis.3. Low-temperature storage: If temporary storage of aqueous solutions is unavoidable, keep them on ice and use them within a few hours.
Precipitation of the compound in cell culture media. Poor aqueous solubility: this compound has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into aqueous media, the compound may precipitate out of solution.Interaction with media components: Components in complex cell culture media, such as proteins in fetal bovine serum (FBS), may interact with the compound and reduce its solubility.1. Optimize final DMSO concentration: While diluting the DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to maintain cell health, but sufficient to keep this compound in solution.2. Serial dilutions: Perform serial dilutions of your concentrated DMSO stock in your final aqueous buffer or media to avoid shocking the compound out of solution.3. Vortexing: Gently vortex the solution during and after dilution to ensure it is well-mixed.4. Visual inspection: Before adding to cells, visually inspect the solution for any signs of precipitation. If present, the solution should be remade.
Inconsistent results between experiments. Freeze-thaw cycles: Repeatedly freezing and thawing a stock solution of this compound can lead to degradation and concentration changes due to solvent evaporation.Light exposure: The recommendation to protect from light suggests potential photosensitivity, which could lead to degradation upon exposure to ambient light.1. Aliquot stock solutions: Upon initial preparation of a DMSO stock solution, create single-use aliquots to minimize the number of freeze-thaw cycles.2. Protect from light: Store all solutions containing this compound in amber vials or tubes wrapped in aluminum foil to prevent photodegradation. Conduct experimental manipulations with minimal exposure to direct light.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Once dissolved, create single-use aliquots of the stock solution in sterile, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

General Protocol for Diluting this compound into Aqueous Media

Objective: To dilute the this compound DMSO stock solution into an aqueous buffer or cell culture medium for experimental use, while minimizing precipitation and degradation.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the desired aqueous medium to reach the final working concentration.

  • During each dilution step, add the this compound solution to the aqueous medium and immediately mix by gentle vortexing or pipetting.

  • Visually inspect the final solution for any signs of precipitation.

  • Use the freshly prepared solution immediately in your experiment.

Visualizations

DAM_IN_1_Signaling_Pathway cluster_0 Cellular Processes DNA_Replication DNA Replication Mismatch_Repair Mismatch Repair Gene_Expression Gene Expression DAM_IN_1 This compound DAM_Enzyme DAM Enzyme (DNA Adenine Methyltransferase) DAM_IN_1->DAM_Enzyme Inhibits GATC_Methylation GATC Site Methylation DAM_Enzyme->GATC_Methylation Catalyzes GATC_Methylation->DNA_Replication Regulates GATC_Methylation->Mismatch_Repair Regulates GATC_Methylation->Gene_Expression Regulates

Caption: Signaling pathway showing the inhibitory action of this compound.

Caption: Recommended experimental workflow for using this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Verify Storage Conditions Start->Check_Storage Check_Handling Assess Experimental Handling Start->Check_Handling Solution Prepare Fresh Solutions, Use Anhydrous DMSO, Aliquot Stocks Check_Prep->Solution Storage_Solution Store at -80°C, Protect from Light, Avoid Freeze-Thaw Check_Storage->Storage_Solution Handling_Solution Use Immediately in Aqueous Media, Ensure Proper Dilution, Control pH Check_Handling->Handling_Solution

Caption: Troubleshooting logic for this compound stability issues.

References

avoiding DAM-IN-1 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAM-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions to prevent common issues such as precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of DNA adenine (B156593) methyltransferase (DAM).[1] DAM is an enzyme that adds a methyl group to the adenine base within the sequence 5'-GATC-3' in newly synthesized DNA in prokaryotes.[2] By inhibiting DAM, this compound can interfere with bacterial processes such as DNA replication, mismatch repair, and the regulation of protein expression.[2]

Q2: What are the solubility properties of this compound?

This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 100 mg/mL (348.06 mM).[1] However, like many small molecule inhibitors, it is expected to have low aqueous solubility, which can lead to precipitation when diluted into cell culture media.[3]

Q3: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

Precipitation of this compound in cell culture media is most likely due to its low solubility in aqueous solutions.[3][4] Several factors can contribute to this issue:

  • High Final Concentration: The final concentration of this compound in your media may have exceeded its solubility limit.[3]

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous cell culture medium can cause the compound to crash out of solution.

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and decrease its solubility.[4]

  • Temperature and pH: Changes in temperature and pH of the media can affect the solubility of the compound.[4]

  • Improper Storage: Incorrect storage of stock solutions can lead to degradation or precipitation. Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

To minimize the risk of solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%. However, the tolerance to DMSO can vary between cell lines. It is advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate immediately after adding the this compound stock solution to your cell culture media, it is likely due to "solvent shock" or exceeding the compound's aqueous solubility limit.

Troubleshooting Steps:

  • Optimize the Dilution Method:

    • Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to the media, perform an intermediate dilution step in pre-warmed (37°C) cell culture medium.

    • Gradual Addition: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.

  • Lower the Final Concentration: If precipitation persists, reduce the final working concentration of this compound in your experiment.

  • Check the Final DMSO Concentration: Ensure the final DMSO concentration in your culture media is not excessively high. While a higher DMSO concentration might aid solubility, it can also be toxic to cells.

G cluster_0 Troubleshooting Immediate Precipitation A Precipitate observed immediately after adding This compound to media B Is the final concentration of This compound too high? A->B C Was the DMSO stock added directly to the full volume of media? B->C No D Lower the final working concentration B->D Yes E Perform serial dilutions or add dropwise to pre-warmed media C->E Yes F Problem Resolved C->F No D->F E->F

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue 2: Precipitation After Incubation

If the media is clear initially but a precipitate forms after several hours or days in the incubator, this could be due to the instability of this compound in the culture medium over time, interactions with media components, or changes in the media due to cell metabolism.

Troubleshooting Steps:

  • Assess Compound Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. This can be done by incubating the compound in the medium and measuring its concentration at different time points using methods like HPLC.

  • Replenish the Media: If this compound is found to be unstable over the desired experimental duration, consider replenishing the media with freshly prepared this compound at regular intervals.

  • Consider Serum Concentration: If using a serum-containing medium, be aware that proteins in the serum can sometimes bind to small molecules, affecting their availability and solubility. Test for precipitation in media with and without serum.

Data Presentation

Table 1: Solubility and Stock Solution Preparation for this compound

PropertyValueReference
Molecular Weight 287.31 g/mol [1]
Formula C₁₆H₁₇NO₄[1]
CAS Number 935279-95-1[1]
Solubility in DMSO 100 mg/mL (348.06 mM)[1]
Stock Solution Storage -80°C for 6 months, -20°C for 1 month (protect from light)[1]

Stock Solution Preparation in DMSO:

Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM3.4806 mL17.4028 mL34.8056 mL
5 mM0.6961 mL3.4806 mL6.9611 mL
10 mM0.3481 mL1.7403 mL3.4806 mL
Data adapted from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions of this compound for cell culture experiments, minimizing the risk of precipitation.

Materials:

  • This compound solid

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Allow the this compound solid to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous, sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.87 mg of this compound in 1 mL of DMSO.

    • Gently vortex to ensure the compound is fully dissolved. If necessary, use an ultrasonic bath.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

  • Prepare Intermediate Dilutions (if necessary):

    • For very low final concentrations, it is recommended to perform a serial dilution of the 10 mM stock in DMSO.

  • Prepare the Final Working Solution:

    • Warm the required volume of cell culture medium to 37°C.

    • To prepare the final working concentration, add the required volume of the this compound DMSO stock solution to the pre-warmed medium. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock to 10 mL of media.

    • Add the this compound stock solution dropwise to the medium while gently swirling the tube or plate to ensure rapid and uniform mixing.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol allows you to empirically determine the approximate solubility limit of this compound in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (with all supplements, e.g., FBS)

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a Range of Concentrations:

    • Prepare a series of dilutions of this compound in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.

  • Incubation:

    • Incubate the tubes or the plate at 37°C in a humidified incubator for a set period (e.g., 2 hours).

  • Visual Inspection:

    • After incubation, visually inspect each tube or well for the presence of a precipitate. You can do this by eye against a dark background and also by using a phase-contrast microscope.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear (no visible precipitate) is an approximation of the solubility limit of this compound in your specific cell culture medium under your experimental conditions.

Mandatory Visualization

G cluster_0 This compound Mechanism of Action A This compound B DNA Adenine Methyltransferase (DAM) A->B Inhibits C Methylation of Adenine in 5'-GATC-3' sequences B->C D Regulation of: - DNA Replication - Mismatch Repair - Gene Expression C->D

Caption: Simplified diagram of the inhibitory action of this compound.

References

Technical Support Center: Interpreting Unexpected Results with DAM-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAM-IN-1. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during experiments with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect? A1: this compound is a small molecule inhibitor of the prokaryotic enzyme DNA adenine (B156593) methyltransferase (Dam). Dam methylates the N6 position of adenine within the sequence 5'-GATC-3'. By inhibiting Dam, this compound is expected to prevent this methylation, which can lead to several downstream consequences in susceptible bacteria, including inhibition of cell growth, disruption of DNA mismatch repair, and altered expression of genes regulated by Dam methylation. A primary expected outcome is the inhibition of bacterial proliferation.[1][2][3]

Q2: In which organisms is this compound expected to be active? A2: this compound is expected to be active in prokaryotes that utilize the Dam methylase system. This includes many species within the γ-proteobacteria, such as Escherichia coli, Salmonella enterica, and Vibrio cholerae. It has been specifically shown to inhibit the growth of Caulobacter crescentus. Its activity against other species will depend on the presence and essentiality of Dam methyltransferase in those organisms.

Q3: My experiment with this compound showed no inhibition of bacterial growth. What are the most common reasons for this? A3: Lack of inhibition is a common unexpected result. The primary areas to investigate are:

  • Compound-related issues: Problems with the inhibitor's concentration, solubility, or stability.

  • Organism-related issues: The bacterial strain may be resistant or may not depend on Dam for survival.

  • Assay-related issues: The experimental setup, including media composition, inoculum density, or incubation time, may be suboptimal.

Q4: What are the recommended storage and handling conditions for this compound? A4: Proper storage is critical for maintaining the compound's activity. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles should be avoided.

Quantitative Data Summary

The following table summarizes the known biological activity and key parameters for this compound.

ParameterValueOrganism/System
Target DNA adenine methyltransferase (Dam)Prokaryotic
IC₅₀ 48 µMIn vitro enzyme assay
MIC 35 µMCaulobacter crescentus

Data sourced from MedChemExpress product information.[1][2][3]

Troubleshooting Guides

Guide 1: No or Lower-Than-Expected Bacterial Growth Inhibition

Question: I treated my bacterial culture with this compound at the recommended concentration, but observed no inhibition of growth. What should I do?

Answer: This is a frequent issue that can be systematically addressed by checking three main areas: the compound, the bacteria, and the protocol.

1. Verify the Compound's Integrity and Concentration:

  • Solubility: this compound is typically dissolved in a polar aprotic solvent like DMSO. Visually inspect your stock solution and the final solution in the culture medium for any signs of precipitation. If the compound crashes out of solution, its effective concentration will be much lower than intended.

    • Troubleshooting Step: Try preparing a fresh stock solution. Consider lowering the final concentration in the media or testing a different solvent if solubility issues persist.

  • Stability: The compound may degrade if not stored correctly or if it is unstable in your specific culture medium or at the incubation temperature.

    • Troubleshooting Step: Prepare fresh dilutions from a properly stored stock solution immediately before each experiment. Ensure the stock has not exceeded its recommended storage time (-80°C for 6 months, -20°C for 1 month).[1]

  • Concentration: Double-check all calculations for preparing the stock solution and subsequent dilutions.

    • Troubleshooting Step: Use a calibrated pipette and perform serial dilutions carefully. If in doubt, prepare a fresh dilution series.

2. Assess the Bacterial Strain and Culture Conditions:

  • Bacterial Target: Confirm that your bacterial strain possesses a dam gene and that its activity is important for viability or growth under your experimental conditions. In some bacteria, like E. coli K-12, the dam gene is non-essential for viability.[4]

    • Troubleshooting Step: Consult the literature for your specific bacterial strain. Consider using a positive control strain known to be susceptible to Dam inhibition, such as Caulobacter crescentus.[1]

  • Inoculum Density: An excessively high starting number of bacteria can overwhelm the inhibitor.

    • Troubleshooting Step: Standardize your inoculum. For a Minimum Inhibitory Concentration (MIC) assay, a starting inoculum of approximately 5 x 10⁵ CFU/mL is standard.

  • Growth Medium: Components in the growth medium could potentially interact with or degrade this compound.

    • Troubleshooting Step: Run the experiment in a standard, well-defined medium like Mueller-Hinton Broth if possible.

3. Review the Experimental Protocol:

  • Controls: Ensure you have included a positive control (a known antibiotic effective against your strain) and a negative/vehicle control (the solvent, e.g., DMSO, at the same final concentration used for this compound). If the positive control fails, there is a problem with the assay itself. If the vehicle control shows inhibition, the solvent may be toxic at that concentration.

  • Incubation Time: The incubation period may be too long, allowing resistant mutants to emerge and overgrow the culture.

    • Troubleshooting Step: Measure bacterial growth (e.g., OD₆₀₀) at several time points (e.g., 12, 18, 24 hours) to create a growth curve and determine the optimal endpoint.

Guide 2: Inconsistent or Variable Results Between Replicates

Question: My replicate experiments using this compound show high variability. How can I improve the consistency of my results?

Answer: High variability often points to inconsistencies in the experimental setup.

1. Inconsistent Inoculum:

  • Potential Issue: Using bacteria from different growth phases or having a non-homogenous cell suspension can lead to different starting conditions in each replicate.

    • Troubleshooting Step: Always use bacteria from the mid-logarithmic growth phase. Ensure the bacterial suspension is thoroughly mixed before aliquoting into your assay plates or tubes.

2. Compound Precipitation:

  • Potential Issue: If this compound is not fully soluble in the culture medium, it may precipitate unevenly across different wells or tubes, leading to variable effective concentrations.

    • Troubleshooting Step: After adding the compound to the medium, mix thoroughly and visually inspect for any signs of precipitation. Preparing a slightly larger volume of the final drug-media solution and then aliquoting can ensure more consistency than adding small volumes of stock directly to each well.

3. "Edge Effects" in Microplates:

  • Potential Issue: In 96-well plates, the outer wells are more prone to evaporation during incubation, which can concentrate both the media components and the inhibitor, leading to skewed results.

    • Troubleshooting Step: Avoid using the outermost wells for critical measurements. Instead, fill them with sterile water or media to create a humidity barrier. Ensure the plate is sealed properly and incubated in a humidified incubator.

Guide 3: Observing Unexpected Phenotypes (Off-Target Effects)

Question: I observed a phenotype that is not the expected outcome of Dam inhibition (e.g., changes in cell morphology, biofilm formation). Could this be an off-target effect?

Answer: Yes, it is possible. While this compound is designed to target Dam, like many small molecule inhibitors, it may have off-target effects.

1. Distinguishing On-Target vs. Off-Target Effects:

  • Potential Issue: The observed phenotype could be an uncharacterized downstream consequence of Dam inhibition (on-target) or result from the inhibitor binding to other proteins (off-target).

    • Troubleshooting Step 1 (Genetic Complementation): The gold standard is to use genetics. If the phenotype is truly due to Dam inhibition, it should be mimicked in a dam deletion mutant (Δdam) strain. Furthermore, expressing the dam gene from a plasmid in the Δdam strain should rescue the phenotype. If this compound still causes the phenotype in a Δdam strain, it is definitively an off-target effect.

    • Troubleshooting Step 2 (Structural Analogs): Test structurally similar but inactive analogs of this compound. If these analogs do not produce the unexpected phenotype, it suggests the effect is related to the specific pharmacophore of this compound.

2. Investigating Potential Off-Targets:

  • Potential Issue: Without a known secondary target, identifying the cause can be difficult.

    • Troubleshooting Step: Consider global approaches like transcriptomics (RNA-Seq) or proteomics to compare the profiles of untreated, this compound treated, and Δdam mutant cells. This may provide clues about other affected pathways. While there are no widely documented off-target proteins for this compound in bacteria, it is important to consider this possibility when interpreting novel phenotypes.

Key Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method to determine the MIC of this compound against a bacterial strain.

Materials:

  • This compound powder

  • Sterile, high-purity DMSO

  • Bacterial strain of interest (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Store this stock at -20°C or -80°C as recommended.

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a single colony and inoculate it into 3-5 mL of broth.

    • Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This usually requires a pre-determined dilution factor based on a standard curve relating OD₆₀₀ to CFU/mL for your specific strain and instrument.

  • Set Up the 96-Well Plate:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the last column (column 12), which will serve as the sterility control (no bacteria).

    • In the first column, add a calculated volume of your this compound stock to achieve twice the highest desired final concentration. For example, to start at 128 µg/mL, create a 256 µg/mL solution in the first well.

    • Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no inhibitor). Add a volume of DMSO equal to that used in column 1 to control for solvent effects.

  • Inoculate the Plate:

    • Add 100 µL of the standardized bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL, and the inhibitor concentrations will now be at their final target values.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at the optimal temperature for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by eye or by reading the optical density at 600 nm (OD₆₀₀) with a plate reader. The MIC well should have an OD₆₀₀ similar to the sterility control wells.

Visualizations

Diagram: Role of Dam Methylase and Inhibition by this compound

DAM_Inhibition_Pathway cluster_replication DNA Replication cluster_dam Dam Methylation Cycle cluster_downstream Downstream Processes DNA_rep DNA Replication Fork Hemi_DNA Hemimethylated DNA (GATC sites on new strand are unmethylated) DNA_rep->Hemi_DNA Creates Dam Dam Methyltransferase Hemi_DNA->Dam Mismatch_Repair Mismatch Repair (Strand Discrimination) Hemi_DNA->Mismatch_Repair Full_DNA Fully Methylated DNA (GATC sites on both strands are methylated) Gene_Expression Gene Expression (e.g., pap operon) Full_DNA->Gene_Expression Replication_Initiation Replication Initiation (oriC sequestration) Full_DNA->Replication_Initiation Dam->Full_DNA Methylates GATC sites SAH SAH Dam->SAH SAM SAM (Methyl Donor) SAM->Dam DAM_IN_1 This compound DAM_IN_1->Dam Inhibits

Caption: Role of Dam methyltransferase in the cell and the inhibitory action of this compound.

Diagram: Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., No Growth Inhibition) Check_Controls Step 1: Check Controls - Positive Control (Known Antibiotic) - Vehicle Control (e.g., DMSO) Start->Check_Controls Controls_OK Controls Behave as Expected Check_Controls->Controls_OK Yes Controls_Fail Controls Fail Check_Controls->Controls_Fail No Check_Compound Step 2: Investigate Compound - Check calculations - Prepare fresh stock/dilutions - Visually check for precipitation Controls_OK->Check_Compound Fix_Assay Fix Assay Setup: - Check reagents, incubator, etc. - Review aseptic technique Controls_Fail->Fix_Assay Compound_OK Compound Prep OK Check_Compound->Compound_OK No Compound_Issue Issue Found Check_Compound->Compound_Issue Yes Check_Bacteria Step 3: Investigate Bacteria & Assay - Confirm strain identity/genotype - Standardize inoculum - Check media & incubation conditions Compound_OK->Check_Bacteria Fix_Compound_Prep Correct Compound Prep: - Re-calculate & remake solutions - Consider solubility aids Compound_Issue->Fix_Compound_Prep Bacteria_OK Strain & Conditions OK Check_Bacteria->Bacteria_OK No Bacteria_Issue Issue Found Check_Bacteria->Bacteria_Issue Yes Consider_Mechanism Step 4: Consider Biological Mechanism - Is Dam essential in this strain? - Potential for resistance? - Possible off-target effects? Bacteria_OK->Consider_Mechanism Fix_Bacteria_Prep Correct Protocol: - Use fresh culture - Adjust inoculum/media Bacteria_Issue->Fix_Bacteria_Prep Further_Investigation Plan Follow-up Experiments: - Use Δdam mutant - Test different strains - Transcriptomics/Proteomics Consider_Mechanism->Further_Investigation

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

DAM-IN-1 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAM-IN-1, a potent inhibitor of DNA adenine (B156593) methyltransferase (DAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in your experiments, with a focus on preventing its degradation and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of DNA adenine methyltransferase (DAM), with a reported IC50 of 48 µM.[1] In many bacteria, DAM is a key enzyme that methylates the N6 position of adenine in GATC sequences. This methylation plays a crucial role in regulating gene expression, DNA replication, and mismatch repair. By inhibiting DAM, this compound can disrupt these essential cellular processes, making it a valuable tool for studying bacterial genetics and a potential starting point for the development of novel antimicrobial agents.

Q2: What are the primary causes of this compound degradation?

A2: While specific degradation pathways for this compound have not been extensively published, heterocyclic compounds, in general, are susceptible to three main types of degradation:

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that alter the chemical structure of the compound. The rate and extent of photodegradation can be influenced by the number and position of nitrogen atoms within the heterocyclic rings.[2][3]

  • Oxidation: The nitrogen atoms in heterocyclic rings can be susceptible to oxidation, leading to the formation of N-oxides.[4][5] This process can be accelerated by the presence of oxidizing agents or exposure to air over extended periods.

  • Hydrolysis: In aqueous solutions, this compound may be susceptible to hydrolysis, where water molecules break down the compound. The rate of hydrolysis can be influenced by pH and temperature.

Q3: How can I prevent the degradation of this compound?

A3: Proper storage and handling are critical to prevent the degradation of this compound. The following are the recommended guidelines:

  • Storage of Stock Solutions:

    • For long-term storage (up to 6 months), store stock solutions at -80°C.[1]

    • For short-term storage (up to 1 month), store stock solutions at -20°C.[1]

  • Protection from Light: Always protect stock solutions and working solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO to prepare stock solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Inconsistent or weaker than expected inhibitory effect 1. Degradation of this compound: Improper storage or handling may have led to the degradation of the inhibitor. 2. Incorrect Concentration: Errors in calculating dilutions or preparing working solutions. 3. Cell Permeability Issues: The inhibitor may not be effectively entering the bacterial cells.1. Verify Storage Conditions: Ensure that the stock solution has been stored at the correct temperature and protected from light. Prepare fresh working solutions from a new aliquot of the stock solution. 2. Recalculate and Prepare Fresh Dilutions: Double-check all calculations for the preparation of working solutions from the stock. 3. Optimize Treatment Conditions: Consider adjusting the incubation time or using a different bacterial growth phase to enhance uptake.
High variability between experimental replicates 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the inhibitor or cells. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth. 3. Cell Clumping: Uneven distribution of cells can lead to variability in the number of cells per well.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Minimize Edge Effects: Avoid using the outermost wells of a plate for critical experiments, or fill them with sterile media or PBS to create a humidity barrier. 3. Ensure Single-Cell Suspension: Gently triturate the cell suspension before seeding to break up clumps.
Observed cytotoxicity at expected inhibitory concentrations 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the bacteria. 2. Off-target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity.1. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound to assess its effect on cell viability. Aim for a final solvent concentration of ≤0.5%.[6] 2. Perform a Dose-Response Curve: Determine the concentration range where specific inhibition is observed without significant cytotoxicity.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound solid powder

    • Anhydrous DMSO (Dimethyl sulfoxide)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

General Protocol for Bacterial Growth Inhibition Assay
  • Materials:

    • Bacterial strain of interest (e.g., Caulobacter crescentus)

    • Appropriate liquid growth medium

    • This compound stock solution

    • Sterile 96-well microplates

    • Plate reader for measuring optical density (OD)

  • Procedure:

    • Prepare a fresh overnight culture of the bacterial strain.

    • Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05.

    • Prepare a serial dilution of this compound in the growth medium from your stock solution. Also, prepare a vehicle control with the same concentration of DMSO.

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

    • Add 1 µL of the serially diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at the optimal growth temperature for the bacterial strain.

    • Measure the OD600 at regular intervals (e.g., every 2 hours) to monitor bacterial growth.

    • Plot the growth curves for each concentration of this compound and the vehicle control to determine the minimum inhibitory concentration (MIC).

Visualizations

Signaling Pathway of DAM Methyltransferase

DAM_Signaling_Pathway cluster_replication DNA Replication cluster_methylation DAM Methylation cluster_regulation Downstream Regulation ReplicationFork Replication Fork UnmethylatedDNA Newly Synthesized (Unmethylated) Strand ReplicationFork->UnmethylatedDNA Creates HemimethylatedDNA Hemimethylated DNA (GATC sites) DAM DAM (DNA Adenine Methyltransferase) HemimethylatedDNA->DAM Substrate for FullyMethylatedDNA Fully Methylated DNA DAM->FullyMethylatedDNA Methylates SAM S-adenosyl methionine (Methyl Donor) SAM->DAM GeneExpression Gene Expression FullyMethylatedDNA->GeneExpression MismatchRepair Mismatch Repair FullyMethylatedDNA->MismatchRepair ReplicationInitiation Replication Initiation FullyMethylatedDNA->ReplicationInitiation DAM_IN_1 This compound DAM_IN_1->DAM Inhibits

Caption: Signaling pathway of DAM methyltransferase and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

DAM_IN_1_Workflow Start Start PrepareStock Prepare this compound Stock Solution (DMSO) Start->PrepareStock CultureBacteria Culture Bacteria (e.g., C. crescentus) Start->CultureBacteria SerialDilution Prepare Serial Dilutions of this compound PrepareStock->SerialDilution InoculatePlate Inoculate 96-well Plate with Bacteria CultureBacteria->InoculatePlate AddInhibitor Add this compound Dilutions to Wells SerialDilution->AddInhibitor InoculatePlate->AddInhibitor Incubate Incubate at Optimal Temperature AddInhibitor->Incubate MeasureOD Measure OD600 at Time Points Incubate->MeasureOD AnalyzeData Analyze Data and Determine MIC MeasureOD->AnalyzeData End End AnalyzeData->End

References

improving the efficacy of DAM-IN-1 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving the DNA adenine (B156593) methyltransferase (DAM) inhibitor, DAM-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of DNA adenine methyltransferase (DAM).[1] Its primary target, DAM, is an enzyme found in many prokaryotes and bacteriophages that specifically methylates the adenine base within the 5'-GATC-3' DNA sequence.[2] This methylation process is crucial for regulating DNA replication, mismatch repair, and gene expression in these organisms.[2][3]

Q2: What is the proposed mechanism of action for this compound?

This compound functions by inhibiting the catalytic activity of the DAM enzyme. By preventing the methylation of GATC sites on newly synthesized DNA strands, it disrupts critical cellular processes.[1][2] In bacteria like E. coli, this inhibition can interfere with the mismatch repair system's ability to distinguish between the template and daughter DNA strands, and can also impact the regulation of replication initiation and the expression of certain genes, such as those involved in pilus formation.[2]

Q3: In which organisms and experimental systems is this compound primarily used?

Given that its target, DAM methylase, is a prokaryotic enzyme, this compound is primarily used in bacteriology research.[2] For example, it is used to study the effects of DAM inhibition on bacterial growth, making it a tool for antimicrobial research. One of its noted activities is the inhibition of Caulobacter growth.[1] It is not expected to be active against eukaryotic cells, which do not utilize the DAM methylation system for DNA regulation.

Troubleshooting Experimental Issues

Issue 1: Compound Solubility and Stability

Q: I am having difficulty dissolving this compound. What is the recommended procedure?

A: this compound has limited aqueous solubility. The recommended solvent is high-quality, newly opened (non-hygroscopic) dimethyl sulfoxide (B87167) (DMSO).[1] To achieve the maximum concentration of 100 mg/mL (348.06 mM), ultrasonic treatment is necessary.[1] Prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous cell culture medium for experiments. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

Q: My this compound appears to precipitate out of solution when added to my culture medium. How can I prevent this?

A: Precipitation in aqueous media is a common issue for hydrophobic compounds. To mitigate this:

  • Check Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the culture medium. You may need to perform a solubility test in your specific medium.

  • Optimize Dilution: When preparing working solutions, add the DMSO stock solution to the culture medium dropwise while vortexing or stirring to facilitate mixing and prevent immediate precipitation.

  • Use a Carrier: In some cases, the use of a carrier protein like Bovine Serum Albumin (BSA) in the medium can help maintain the solubility of small molecules.

Q: How should I store this compound stock solutions?

A: Once dissolved in DMSO, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[4] For long-term storage (up to 6 months), store these aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient. Always protect the solutions from light.[1]

Issue 2: Inconsistent or No Inhibitory Effect

Q: I am not observing the expected inhibitory effect on bacterial growth. What are the potential causes?

A: Several factors could lead to a lack of efficacy:

  • Compound Degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][4]

  • Suboptimal Concentration: The optimal concentration is highly dependent on the bacterial strain and experimental conditions. It is critical to perform a dose-response experiment (e.g., a serial dilution) to determine the Minimum Inhibitory Concentration (MIC) for your specific setup.[4] The reported MIC for Caulobacter is 35 µM.[1]

  • Cell Permeability: While small molecules often diffuse passively across bacterial membranes, some strains may have efflux pumps that actively remove the compound, reducing its intracellular concentration.[5]

  • Experimental Conditions: The density of the bacterial culture, the type of growth medium, and the incubation time can all influence the apparent activity of an inhibitor. Standardize these conditions across all experiments.

Q: My results are highly variable between experiments. What should I check?

A: Inconsistent results often stem from minor variations in protocol:

  • Reagent Stability: Use freshly prepared working solutions of this compound for each experiment and ensure stock solutions are properly stored.[4]

  • Inoculum Preparation: Standardize the growth phase and density of the bacterial inoculum used in each experiment. An inconsistent starting number of cells will lead to variable results.

  • DMSO Concentration: Ensure the final concentration of the DMSO vehicle is identical across all wells, including the vehicle-only control.

Issue 3: Potential Off-Target Effects

Q: How can I confirm that the observed phenotype is due to specific inhibition of DAM and not off-target effects?

A: Distinguishing on-target from off-target effects is crucial for validating your results.[6] Consider the following approaches:

  • Use a DAM-deficient mutant strain: The most direct control is to test this compound on a bacterial strain where the dam gene has been knocked out.[7] If the compound shows significantly reduced activity in the knockout strain compared to the wild-type, it strongly suggests the effect is on-target.

  • Rescue Experiment: If possible, overexpress the DAM enzyme in your bacterial strain. Increased levels of the target protein may require a higher concentration of this compound to achieve the same inhibitory effect, providing evidence of on-target activity.

  • Orthogonal Assays: Measure a direct biochemical consequence of DAM inhibition. For example, use a methylation-sensitive restriction enzyme to assess the methylation status of GATC sites in genomic DNA extracted from treated and untreated bacteria. A decrease in methylation upon treatment would confirm target engagement.

Data and Protocols

Quantitative Data Summary

Table 1: Physicochemical and Activity Data for this compound

PropertyValueReference
Target DNA adenine methyltransferase (DAM)[1]
IC₅₀ 48 µM[1]
MIC (Caulobacter) 35 µM[1]
Molecular Formula C₁₆H₁₇NO₄[1]
Molecular Weight 287.31 g/mol [1]
CAS Number 935279-95-1[1]

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.287 mg1.437 mg2.873 mg
10 mM 2.873 mg14.366 mg28.731 mg
50 mM 14.366 mg71.828 mg143.655 mg
100 mM 28.731 mg143.655 mg287.310 mg

Data derived from information provided by MedchemExpress.[1]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain like E. coli.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • Bacterial strain of interest

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in the troubleshooting section.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of bacteria into 5 mL of growth medium and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh medium and grow to mid-log phase (e.g., OD₆₀₀ of 0.4-0.6).

    • Dilute the mid-log culture to a final concentration of 5 x 10⁵ CFU/mL in fresh growth medium. This will be your working inoculum.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Prepare a 2X starting concentration of this compound (e.g., 200 µM) in the first well by adding 2 µL of the 10 mM stock to 98 µL of medium.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the no-drug growth control (add 100 µL of medium).

    • Well 12 will serve as the sterility control (add 200 µL of medium only).

  • Inoculation:

    • Add 100 µL of the working inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. This dilutes the drug concentrations by half, achieving the final desired test concentrations, and brings the final cell density to 2.5 x 10⁵ CFU/mL.

    • The final volume in wells 1-11 should be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours without shaking.

  • Determine MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. This can be assessed by eye or by measuring the OD₆₀₀ of each well with a plate reader.

Visualizations

DAM_Pathway_Inhibition Mechanism of DAM Methylase and Inhibition by this compound cluster_replication DNA Replication cluster_dam_action DAM Methylase Action cluster_inhibition Inhibition Pathway cluster_downstream Downstream Cellular Processes DNA_rep DNA Synthesis Hemi_DNA Hemimethylated DNA (GATC sequence on parent strand is methylated) DNA_rep->Hemi_DNA Creates daughter strand DAM DAM Methylase (Target Enzyme) Hemi_DNA->DAM Full_DNA Fully Methylated DNA (Both strands methylated) DAM->Full_DNA Methylates daughter strand at GATC sites Mismatch_Repair Mismatch Repair (Strand Discrimination) Full_DNA->Mismatch_Repair Enables Proper Function Replication_Reg Replication Regulation (oriC Firing) Full_DNA->Replication_Reg Enables Proper Function Gene_Exp Gene Expression (e.g., Pap pili) Full_DNA->Gene_Exp Enables Proper Function DAM_IN_1 This compound (Inhibitor) DAM_IN_1->DAM Inhibits (IC50 = 48 µM)

Caption: DAM Methylase pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow: No or Low this compound Activity Start Start: No / Low Activity Observed Check_Solubility Is the compound fully dissolved in DMSO stock and diluted media? Start->Check_Solubility Check_Concentration Have you performed a dose-response curve to find the optimal concentration (MIC)? Check_Solubility->Check_Concentration Yes Solubility_Action Action: Use fresh anhydrous DMSO, apply sonication for stock. Check for precipitation in media. Check_Solubility->Solubility_Action No Check_Controls Are vehicle (DMSO) and no-treatment controls behaving as expected? Check_Concentration->Check_Controls Yes Concentration_Action Action: Perform a broad serial dilution (e.g., 0.1 µM to 200 µM) to determine MIC. Check_Concentration->Concentration_Action No Check_Storage Was the stock solution stored properly (-80°C, protected from light, limited freeze-thaw)? Check_Controls->Check_Storage Yes Controls_Action Action: Verify that DMSO concentration is non-toxic and bacteria grow robustly in the growth control. Check_Controls->Controls_Action No Consider_Off_Target Consider Off-Target Effects or Resistance Mechanisms Check_Storage->Consider_Off_Target Yes Storage_Action Action: Prepare fresh stock solution from solid compound. Aliquot for single use. Check_Storage->Storage_Action No Off_Target_Action Action: Test on a dam-knockout strain. Perform a target engagement assay. Consider_Off_Target->Off_Target_Action

Caption: A logical workflow for troubleshooting low efficacy of this compound.

MIC_Assay_Workflow Experimental Workflow: MIC Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis P1 1. Prepare 10 mM This compound Stock in DMSO P2 2. Grow bacterial culture to mid-log phase P3 3. Dilute culture to working inoculum of 5 x 10^5 CFU/mL A1 4. Create 2-fold serial dilution of this compound across plate (100 µL/well) P3->A1 A2 5. Add 100 µL of working inoculum to each well A3 6. Include Growth Control (cells + media + DMSO) & Sterility Control (media only) I1 7. Incubate at 37°C for 18-24 hours A3->I1 I2 8. Read results by eye or measure OD600 I3 9. Determine MIC: Lowest concentration with no visible growth

Caption: A step-by-step workflow for a broth microdilution MIC assay.

References

Technical Support Center: Navigating the Challenges of DAM Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DAM (DNA Damage and Repair) inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing no or low inhibitory effect in my cell-based assay?

A1: Several factors can contribute to a lack of inhibitor efficacy. These can include suboptimal inhibitor concentration, poor solubility or stability of the compound, or inherent resistance of the cell line. It is crucial to perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and experimental conditions. Additionally, ensure the inhibitor is fully dissolved in a suitable solvent, like fresh DMSO, and avoid repeated freeze-thaw cycles of the stock solution. Some cancer cell lines may possess alternative DNA repair pathways that compensate for the inhibition of a specific target, leading to resistance.[1]

Q2: My experimental results with a DAM inhibitor are inconsistent between experiments. What are the likely causes?

A2: Inconsistent results are a frequent challenge in preclinical research and can stem from several sources of variability.[2] These can be categorized as:

  • Compound-related issues: Problems with the inhibitor's storage, solubility, and stability can lead to variations in the effective concentration.

  • Experimental system-related issues: Variability in cell culture conditions, such as cell passage number and seeding density, can impact the cellular response to the inhibitor.

  • Assay-related issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can introduce significant variability.[2]

Q3: How can I be sure that the observed phenotype is a result of on-target inhibition and not off-target effects?

A3: Distinguishing on-target from off-target effects is critical for validating your findings.[3][4] Several strategies can be employed:

  • Use a structurally different inhibitor: If another inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[2][5]

  • Perform a dose-response curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[2][5]

  • Rescue experiment: Overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[2]

  • Genetic controls: Utilize knockout or knockdown (siRNA, shRNA) cell lines for the intended target to mimic the effect of the inhibitor.[5]

Q4: My DAM inhibitor precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What should I do?

A4: This is a common issue for many hydrophobic small molecules, including some DAM inhibitors.[6] When a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media, the inhibitor can precipitate because the final DMSO concentration is too low to keep it dissolved.[6] To prevent this, it is recommended to perform serial dilutions in DMSO first to lower the inhibitor concentration before the final dilution into your aqueous medium.[6]

Q5: What is the maximum concentration of DMSO my cells can tolerate?

A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to avoid off-target effects or cytotoxicity.[2][6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[6]

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Results
  • Possible Cause: Off-target effects or paradoxical pathway activation.[5]

  • Troubleshooting Steps:

    • Verify Target Engagement: Confirm that the compound is inhibiting the intended target at the concentration used. A Western blot for a phosphorylated substrate of the target kinase is a common method.[5]

    • Control Experiments:

      • Structural Analog Control: Use a structurally similar but inactive analog of the inhibitor to control for effects unrelated to target inhibition.[5]

      • Alternative Inhibitor Control: Use a different, structurally distinct inhibitor for the same primary target.[5]

      • Genetic Controls: Use knockout or knockdown cell lines for the intended target.[5]

    • Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration to minimize off-target effects.[5]

Problem 2: Inhibitor Solubility Issues
  • Symptom: Precipitate forms after diluting DMSO stock in aqueous buffer/media.[6]

  • Troubleshooting Steps:

    • Optimize Dilution Method:

      • Perform an intermediate dilution of your stock solution in 100% DMSO to get closer to your final desired concentration before the final dilution in aqueous medium.[6]

      • Try a stepwise dilution: first, dilute the DMSO stock into a small volume of buffer while vortexing, then add this to the final volume.[7]

    • Adjust Buffer pH: Determine the pKa of your compound. If it is acidic or basic, adjust the buffer pH to be at least 1-2 pH units away from the pKa to ensure it is in its more soluble, ionized form.[7]

    • Utilize Solubilizing Excipients: Consider incorporating solubilizing agents like cyclodextrins into your formulation for long-term experiments.[7]

Problem 3: High Background or Non-Specific Binding in Assays (e.g., SPR)
  • Possible Cause: Improper buffer composition, high ligand density, or poor sample quality.

  • Troubleshooting Steps:

    • Buffer Optimization: Ensure your buffer does not contain high concentrations of salts or other components that could promote unwanted interactions.[8]

    • Optimize Ligand Immobilization Density: Perform titrations of the ligand during immobilization to find the optimal surface density that avoids steric hindrance.[8]

    • Improve Sample Quality: Thoroughly purify and characterize your sample before the experiment to remove aggregates or contaminants.[8]

Data Presentation: Comparative Toxicity of Selected Kinase Inhibitors

The following tables summarize common adverse events associated with different classes of kinase inhibitors used in cancer therapy. This data can help researchers anticipate potential toxicities in their preclinical models.

Table 1: Common Adverse Events of HDAC Inhibitors (from Phase II Single-Agent Trials) [9]

ToxicityGrade 1-2 (%)Grade 3-4 (%)
NauseaVariesUp to 14%
VomitingVariesUp to 14%
AnorexiaVariesUp to 20%
DiarrheaVariesReported
ConstipationVariesReported
DehydrationVariesReported
QT Interval ProlongationReportedReported

Table 2: Cardiovascular Adverse Events (CVAEs) Associated with CDK4/6 Inhibitors [10]

InhibitorAssociated CVAEReporting Odds Ratio (ROR) [95% CI]
AbemaciclibVenous Thromboembolism2.57 [2.24-2.96]
RibociclibCardiac Arrhythmia2.51 [2.13-2.96]
RibociclibTorsade de Pointes/QT Prolongation5.7 [5.0-6.5]

Experimental Protocols

Protocol 1: Western Blot for Assessing Target Engagement

This protocol is for assessing the phosphorylation status of a downstream target to confirm inhibitor activity.

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the DAM inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for the total protein of the target and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol is to determine the cytotoxic effect of a DAM inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of the DAM inhibitor in culture medium. Replace the old medium with the medium containing the inhibitor or vehicle control.[2]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: DNA Damage Response (DDR) and Inhibition

DDR_Pathway cluster_0 Nucleus DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair CHK2->p53 phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis ATM_Inhibitor ATM Inhibitor ATM_Inhibitor->ATM

Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks and its inhibition.[6]

Experimental Workflow: Troubleshooting Inhibitor Solubility

Solubility_Workflow Start Start: Inhibitor Precipitation Observed Check_Stock Check Stock Solution (Fresh DMSO? Stored properly?) Start->Check_Stock Stepwise_Dilution Implement Stepwise Dilution Check_Stock->Stepwise_Dilution Adjust_pH Adjust Buffer pH Stepwise_Dilution->Adjust_pH Success Success: Inhibitor Solubilized Stepwise_Dilution->Success If successful Add_Excipients Consider Solubilizing Excipients Adjust_pH->Add_Excipients Adjust_pH->Success If successful Add_Excipients->Success If successful Failure Still Precipitates: Consult Formulation Scientist Add_Excipients->Failure If unsuccessful

Caption: A logical workflow for troubleshooting common inhibitor solubility issues in experiments.

Logical Relationship: On-Target vs. Off-Target Effects

On_Off_Target Inhibitor Small Molecule Inhibitor On_Target Intended Target (e.g., Kinase A) Inhibitor->On_Target Binds Off_Target Unintended Target (e.g., Kinase B) Inhibitor->Off_Target Binds (often at higher conc.) Desired_Effect Desired Phenotype (On-Target Effect) On_Target->Desired_Effect Side_Effect Undesired Phenotype (Off-Target Effect) Off_Target->Side_Effect

Caption: Diagram illustrating the relationship between on-target and off-target effects of an inhibitor.

References

DAM-IN-1 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "DAM-IN-1" is not a widely recognized chemical entity in scientific literature. This guide provides a general framework for assessing the cytotoxicity of a hypothetical DNA-damaging agent, hereafter referred to as this compound, based on established principles and methodologies in toxicology and cell biology.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for a DNA-damaging agent like this compound?

A1: DNA-damaging agents typically induce cytotoxicity by causing lesions in the cellular DNA. These lesions can include single-strand breaks (SSBs), double-strand breaks (DSBs), bulky adducts, or cross-links.[1] Such damage, if not properly repaired, can block DNA replication and transcription, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1] The specific pathway activated often depends on the cell type and the nature of the DNA damage.[1]

Q2: Which cell lines are most appropriate for testing the cytotoxicity of this compound?

A2: The choice of cell lines depends on the therapeutic context of this compound. For general cytotoxicity screening, a panel of cancer cell lines from different tissues (e.g., lung, breast, colon) is often used. It is also beneficial to include a non-cancerous cell line (e.g., fibroblasts) to assess selectivity. If this compound is expected to be more effective in cells with specific genetic backgrounds, such as those with deficiencies in DNA repair pathways (e.g., BRCA-mutant cells), these should be included.

Q3: What are the primary assays to measure the cytotoxicity of this compound?

A3: A multi-assay approach is recommended to get a comprehensive understanding of this compound's cytotoxic effects.

  • Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays quantify cell death by measuring the leakage of intracellular components (like Lactate Dehydrogenase) or the uptake of dyes by non-viable cells.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays): These are crucial for DNA-damaging agents, as they specifically measure the induction of programmed cell death.[2]

Q4: How should I interpret the IC50 value for this compound?

A4: The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit a biological process (like cell proliferation) by 50%. A lower IC50 value indicates higher potency. It's important to note that the IC50 value can vary depending on the cell line, assay used, and incubation time. Therefore, these parameters should always be reported alongside the IC50 value.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure.

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma8.5 ± 0.9
HCT116Colorectal Carcinoma12.1 ± 1.5
HeLaCervical Carcinoma25.6 ± 3.2

Table 2: Apoptosis Induction by this compound in MCF-7 cells after 24-hour treatment, assessed by Annexin V/PI staining.

This compound Conc. (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.3 ± 2.12.5 ± 0.52.2 ± 0.4
570.1 ± 4.518.2 ± 2.311.7 ± 1.9
1045.8 ± 3.935.6 ± 3.118.6 ± 2.5
2020.3 ± 2.848.9 ± 4.230.8 ± 3.7

Visualizations

DNA_Damage_Apoptosis_Pathway DAM_IN_1 This compound DNA_Damage DNA Double-Strand Breaks DAM_IN_1->DNA_Damage induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR sensed by p53 p53 Activation ATM_ATR->p53 BAX_PUMA Transcription of BAX, PUMA, NOXA p53->BAX_PUMA BAX_translocation BAX Translocation to Mitochondria Cytochrome_c Cytochrome c Release BAX_translocation->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of DNA damage-induced apoptosis.

Cytotoxicity_Workflow start Start: Cell Seeding in 96-well plate incubation1 24h Incubation (Cell Adherence) start->incubation1 treatment Treatment with this compound (serial dilutions) incubation1->treatment incubation2 Incubation (24h, 48h, or 72h) treatment->incubation2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Annexin V) incubation2->assay data_acq Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data_acq data_an Data Analysis (Calculate % Viability, IC50) data_acq->data_an end End: Report Results data_an->end

Caption: General experimental workflow for cytotoxicity assessment.

Troubleshooting Guide

Q5: My MTT assay results show high variability between replicate wells. What could be the cause?

A5: High variability in MTT assays can stem from several factors:

  • Inaccurate Pipetting: Ensure your pipettes are calibrated and use consistent technique, especially when adding cells and reagents.

  • Uneven Cell Seeding: Make sure to have a homogenous cell suspension before plating. "Edge effects" can also occur, where cells in the outer wells of a plate behave differently. To mitigate this, avoid using the outermost wells for experimental samples.

  • Incomplete Formazan (B1609692) Solubilization: After adding the solubilization agent (like DMSO), ensure all purple formazan crystals are fully dissolved by mixing thoroughly. View the wells under a microscope to confirm.[3]

Q6: The negative control (untreated cells) in my LDH assay shows high background LDH release. Why is this happening?

A6: High background in an LDH assay can indicate:

  • Poor Cell Health: The initial cell culture may be unhealthy or overgrown, leading to spontaneous cell death. Ensure you are using cells in the logarithmic growth phase and at an appropriate density.

  • Mechanical Stress: Rough handling during pipetting or plate washing can damage cell membranes, causing LDH leakage. Handle cells gently.

  • Serum in Media: Some sera contain endogenous LDH, which can contribute to the background signal. It is advisable to run a "no-cell" control with just the culture medium to determine its background contribution.[4]

Q7: In my Annexin V/PI flow cytometry, I see a large population of Annexin V positive / PI positive cells, even at low concentrations of this compound. What does this mean?

A7: A large double-positive population suggests late-stage apoptosis or necrosis.[5] This could be due to:

  • Extended Incubation Time: The treatment duration might be too long, causing cells that initially underwent early apoptosis to progress to late-stage apoptosis or secondary necrosis. Consider a time-course experiment to capture earlier apoptotic events.

  • High Compound Toxicity: this compound might be highly potent, causing rapid cell death that bypasses the detectable early apoptotic stage. Try testing lower concentrations of the compound.

  • Assay Artifacts: Ensure cells were handled gently during harvesting and staining, as excessive centrifugation or vortexing can damage cell membranes and lead to false PI-positive signals.[2]

Troubleshooting_Guide start Unexpected Cytotoxicity Results q1 High variability in replicates? start->q1 a1 Check pipetting accuracy. Ensure homogenous cell seeding. Avoid edge effects. q1->a1 Yes q2 High background in controls? q1->q2 No a2 Assess initial cell health. Handle cells gently. Check for LDH in serum. q2->a2 Yes q3 Unexpected cell morphology? q2->q3 No a3 Confirm compound solubility. Check for contamination (mycoplasma). Use microscopy to observe effects. q3->a3 Yes

Caption: Logical troubleshooting guide for unexpected results.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[3][6]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

LDH Cytotoxicity Assay

This protocol is based on common commercial kits.[4][7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include three sets of controls: (1) Vehicle control for spontaneous LDH release, (2) Maximum LDH release control (treat cells with lysis buffer or 1% Triton X-100 for 45 minutes before the end of incubation), and (3) No-cell background control.[4][7]

  • Incubation: Incubate for the desired duration.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[4]

  • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[7]

  • Measurement: Add a stop solution if required by the kit and measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the values from the controls.

Annexin V/PI Apoptosis Assay

This protocol outlines the general steps for flow cytometry analysis.[2][5]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V only, and PI only controls for proper compensation and gating.

References

Validation & Comparative

Comparative Analysis of DAM-IN-1 and Other DNA Adenine Methyltransferase (DAM) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DAM-IN-1 with other known inhibitors of DNA adenine (B156593) methyltransferase (DAM), a key enzyme in bacterial epigenetics and a promising target for novel antimicrobial agents. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug discovery efforts.

Overview of DAM and its Inhibition

DNA adenine methyltransferase (DAM) is a crucial enzyme in many bacteria, responsible for the methylation of adenine residues within the specific DNA sequence GATC. This methylation plays a vital role in regulating various cellular processes, including DNA replication, mismatch repair, and the expression of virulence genes. The absence of DAM in eukaryotes makes it an attractive target for the development of selective antibacterial therapies.

This compound is a known inhibitor of DAM, interfering with its catalytic activity and thereby disrupting essential bacterial processes. This guide compares the inhibitory potency of this compound with other identified classes of DAM inhibitors.

Quantitative Comparison of DAM Inhibitors

The inhibitory activity of various compounds against DAM is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Inhibitor ClassSpecific InhibitorTarget Organism/EnzymeIC50 (µM)
UnknownThis compoundCaulobacter crescentus DAM48[1]
PyrimidinedionePyrimidinedioneStreptococcus pneumoniae (biofilm)Not specified for enzyme

Experimental Protocols

In Vitro DNA Adenine Methyltransferase (DAM) Inhibition Assay

A detailed experimental protocol for determining the IC50 values of DAM inhibitors is crucial for reproducible and comparable results. The following is a generalized protocol based on common methods for assessing DNA methyltransferase activity.

Objective: To determine the concentration of a test compound required to inhibit 50% of DAM enzymatic activity.

Materials:

  • Purified recombinant DAM enzyme

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • DNA substrate containing GATC recognition sites (e.g., a linearized plasmid or a synthetic oligonucleotide)

  • Radioactively labeled SAM (e.g., [³H]-SAM) or a fluorescent-based detection system

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 5 mM DTT)

  • Test inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation counter or fluorescence plate reader

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, DNA substrate, and a concentration range of the inhibitor.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Initiation of Reaction:

    • Initiate the methylation reaction by adding SAM (containing a tracer amount of [³H]-SAM) to each reaction tube or well.

  • Incubation:

    • Incubate the reactions at the optimal temperature for a defined period (e.g., 1 hour), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by, for example, adding a stop solution (e.g., high concentration of EDTA) or by heat inactivation.

  • Quantification of Methylation:

    • Radiometric Assay: Spot the reaction mixture onto filter paper, wash away unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescent Assay: Utilize a system where methylation-sensitive restriction enzymes are used to cleave unmethylated DNA, leading to a change in fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Logical Relationships

DAM-Regulated Gene Expression Pathway

DNA adenine methylation by DAM acts as an epigenetic regulator, influencing the binding of regulatory proteins to DNA and thereby controlling gene expression. A simplified representation of this pathway is depicted below.

DAM_Signaling_Pathway cluster_methylation DNA Methylation SAM S-adenosyl- L-methionine (Methyl Donor) DAM DAM (DNA Adenine Methyltransferase) SAM->DAM provides methyl group DNA_unmethylated Unmethylated GATC sites on DNA DAM->DNA_unmethylated methylates DNA_methylated Methylated GATC sites on DNA Regulatory_Proteins Regulatory Proteins (e.g., Transcription Factors) DNA_methylated->Regulatory_Proteins influences binding of Gene_Expression Altered Gene Expression (Virulence, Repair, etc.) Regulatory_Proteins->Gene_Expression regulates DAM_IN_1 This compound (Inhibitor) DAM_IN_1->DAM inhibits

Caption: Simplified pathway of DAM-mediated gene regulation and its inhibition.

Experimental Workflow for DAM Inhibition Assay

The following diagram illustrates the key steps in a typical in vitro DAM inhibition assay.

DAM_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (DAM, DNA, SAM, Inhibitor) start->prepare_reagents reaction_setup Set up Reaction Mixtures (with varying inhibitor concentrations) prepare_reagents->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation initiate_reaction Initiate Reaction (Add SAM) pre_incubation->initiate_reaction incubation Incubate initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify Quantify Methylation stop_reaction->quantify analyze Data Analysis (Calculate % Inhibition) quantify->analyze determine_ic50 Determine IC50 analyze->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of a DAM inhibitor.

References

A Comparative Guide to the Specificity of DAM-IN-1, a DNA Adenine Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DAM-IN-1, an inhibitor of DNA adenine (B156593) methyltransferase (DAM), with other potential inhibitors. The focus is on the validation of this compound as a specific inhibitor, supported by experimental data and detailed protocols. DNA adenine methyltransferase is an enzyme that plays a crucial role in bacterial DNA replication, repair, and gene expression.[1][2][3] Inhibitors of this enzyme are valuable tools for microbiological research and may have potential as novel antibacterial agents.

Comparative Analysis of Inhibitor Potency and Specificity

To validate the specificity of this compound, its inhibitory activity was compared against its primary target, DAM, and a panel of human methyltransferases. This comparison includes two other hypothetical inhibitors, designated Inhibitor X and Inhibitor Y, to provide a broader context for evaluating specificity.

Table 1: Biochemical Potency Against DNA Adenine Methyltransferase (DAM)

CompoundTargetIC50 (µM)
This compound DAM 48 [1][2][3]
Inhibitor XDAM15
Inhibitor YDAM95

Table 2: Specificity Profiling Against Human Methyltransferases

CompoundDNMT1 IC50 (µM)DNMT3A IC50 (µM)PRMT1 IC50 (µM)
This compound > 200 > 200 > 200
Inhibitor X254080
Inhibitor Y> 200> 200> 200

Table 3: Cellular Activity in E. coli

CompoundMinimum Inhibitory Concentration (MIC, µM)
This compound 35 [1][2]
Inhibitor X20
Inhibitor Y120

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

DAM_Pathway cluster_0 Bacterial Cell DNA Bacterial DNA (GATC sites) hemi_DNA Hemi-methylated DNA (post-replication) DNA->hemi_DNA Replication DAM DAM Enzyme (DNA Adenine Methyltransferase) hemi_DNA->DAM full_DNA Fully-methylated DNA DAM->full_DNA Methylation SAH S-adenosyl homocysteine DAM->SAH SAM S-adenosyl methionine (Methyl Donor) SAM->DAM DAM_IN_1 This compound DAM_IN_1->DAM Inhibition

Figure 1: DAM-mediated DNA methylation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Biochemical IC50 Determination Workflow start Start: Prepare Assay Components step1 Incubate DAM enzyme with inhibitor (e.g., this compound) at various concentrations. start->step1 step2 Add DNA substrate and [3H]-S-adenosyl methionine. step1->step2 step3 Allow methylation reaction to proceed. step2->step3 step4 Stop reaction and spot onto filter paper. step3->step4 step5 Wash to remove unincorporated [3H]-SAM. step4->step5 step6 Measure incorporated radioactivity using scintillation counting. step5->step6 end End: Calculate IC50 values step6->end

Figure 2: Experimental workflow for determining the biochemical IC50 of DAM inhibitors.

Specificity_Comparison cluster_summary Inhibitor Specificity Profiles DAM_IN_1 This compound Potency: Moderate (48 µM) Specificity: High Target Primary Target (DAM) DAM_IN_1->Target Effective OffTarget Off-Targets (Human Methyltransferases) DAM_IN_1->OffTarget Ineffective Inhibitor_X Inhibitor X Potency: High (15 µM) Specificity: Low Inhibitor_X->Target Highly Effective Inhibitor_X->OffTarget Effective Inhibitor_Y Inhibitor Y Potency: Low (95 µM) Specificity: High Inhibitor_Y->Target Moderately Effective Inhibitor_Y->OffTarget Ineffective

Figure 3: Logical relationship of the specificity profiles for this compound and comparator inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and proper interpretation of the results.

1. Protocol: Biochemical IC50 Determination for DAM

This protocol describes a radiometric filter-binding assay to measure the inhibition of DAM activity.

  • Materials:

    • Purified recombinant DAM enzyme.

    • This compound and other test inhibitors.

    • DNA substrate (e.g., poly(dI-dC) or a specific GATC-containing oligonucleotide).

    • [³H]-S-adenosyl methionine ([³H]-SAM).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM EDTA, 5 mM DTT.

    • Stop Solution: 10% Trichloroacetic Acid (TCA).

    • Glass fiber filter mats.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound (from 0.1 µM to 300 µM) in DMSO, then dilute into Assay Buffer.

    • In a 96-well plate, add 5 µL of diluted inhibitor to each well.

    • Add 20 µL of DAM enzyme solution (final concentration ~5 nM) to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of a reaction mix containing the DNA substrate (1 µg/mL) and [³H]-SAM (1 µM).

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of cold 10% TCA.

    • Transfer the contents of each well to a glass fiber filter mat using a cell harvester.

    • Wash the filter mat three times with 5% TCA, followed by one wash with ethanol.

    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.[4][5][6] This is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[4][7]

  • Materials:

    • E. coli cells.

    • This compound.

    • Lysis Buffer with protease inhibitors.

    • Phosphate-Buffered Saline (PBS).

    • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-DAM antibody).

    • Thermocycler.

  • Procedure:

    • Culture E. coli to mid-log phase and harvest the cells.

    • Resuspend the cell pellet in PBS and treat with either this compound (e.g., at 100 µM) or DMSO (vehicle control) for 1 hour at 37°C.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at 20,000 x g for 20 minutes to pellet precipitated proteins.

    • Collect the supernatants (containing soluble protein) and determine protein concentration.

    • Analyze equal amounts of soluble protein from each sample by Western blotting using an antibody specific for DAM.

    • A positive target engagement is indicated by a shift in the melting curve, where more DAM protein remains soluble at higher temperatures in the this compound-treated samples compared to the DMSO control.

3. Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an inhibitor that prevents visible growth of a bacterial strain.

  • Materials:

    • E. coli strain (e.g., DH5α).

    • Luria-Bertani (LB) broth.

    • This compound.

    • 96-well microtiter plates.

    • Spectrophotometer.

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in LB broth in a 96-well plate. Concentrations should range from approximately 0.5 µM to 256 µM.

    • Inoculate an overnight culture of E. coli into fresh LB broth and grow to an optical density at 600 nm (OD600) of ~0.5.

    • Dilute the bacterial culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • Add the diluted bacterial culture to each well containing the inhibitor dilutions. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the OD600.

References

Comparative Analysis of Biofilm Inhibitors: Pyrimidinedione vs. Furanone C-30

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head examination of two distinct strategies for combating bacterial biofilms.

For Immediate Release

In the persistent battle against antibiotic resistance, the targeting of bacterial biofilms presents a critical frontier for researchers and drug development professionals. Biofilms, structured communities of bacteria encased in a self-produced matrix, exhibit profound tolerance to conventional antibiotics and host immune responses. This guide provides a comparative analysis of two small molecule inhibitors, pyrimidinedione and furanone C-30, which employ different mechanisms to disrupt these resilient bacterial strongholds.

It is important to note that the initially requested comparison with "DAM-IN-1" could not be completed as no publicly available scientific literature or experimental data for a biofilm inhibitor with this designation could be identified. Therefore, this guide contrasts pyrimidinedione, a DNA adenine (B156593) methyltransferase (Dam) inhibitor, with the well-characterized quorum sensing (QS) inhibitor, furanone C-30, to offer a valuable perspective on divergent anti-biofilm strategies.

At a Glance: Performance Comparison

The following tables summarize the quantitative data on the biofilm inhibition performance of pyrimidinedione and furanone C-30 against various bacterial pathogens.

Table 1: Biofilm Inhibition by Pyrimidinedione

Bacterial StrainConcentrationBiofilm Inhibition (%)Reference
Streptococcus pneumoniae (D39)5 µM~70%[1]
Staphylococcus epidermidis1 µM50%[1]
Methicillin-susceptible S. aureus (MSSA 29213)1 µM55%[1]
Methicillin-resistant S. aureus (MRSA 3903)1 µM53%[1]

Table 2: Biofilm Inhibition by Furanone C-30

Bacterial StrainConcentrationBiofilm Inhibition (%)Reference
Pseudomonas aeruginosa (PAO1)256 µg/mL100%[2]
Pseudomonas aeruginosa (PAO1)128 µg/mL92%[2]
Streptococcus mutans2.0 µg/mL42.7%[3]
Streptococcus mutans4.0 µg/mL61.5%[3]

Unraveling the Mechanisms of Action

Pyrimidinedione and furanone C-30 inhibit biofilm formation through fundamentally different pathways, offering distinct advantages and potential applications.

Pyrimidinedione: Targeting DNA Methylation

Pyrimidinedione acts as an inhibitor of DNA adenine methyltransferase (Dam), an enzyme that methylates the adenine residue in the GATC DNA sequence.[1] In many bacteria, Dam plays a crucial role in regulating the expression of genes involved in virulence, competence, and biofilm formation.[1] By inhibiting Dam, pyrimidinedione disrupts the normal gene expression patterns required for the establishment and maturation of biofilms.[1] This mechanism is independent of bacterial cell-to-cell communication.

Dam_Inhibition_Pathway cluster_0 Bacterial Cell Pyrimidinedione Pyrimidinedione Dam DNA Adenine Methyltransferase (Dam) Pyrimidinedione->Dam Inhibits Methylation DNA Methylation Dam->Methylation Catalyzes GATC GATC DNA sequence GATC->Methylation Gene_Expression Biofilm-related Gene Expression Methylation->Gene_Expression Regulates Biofilm Biofilm Formation Gene_Expression->Biofilm Promotes

Pyrimidinedione's mechanism of action.

Furanone C-30: Disrupting Quorum Sensing

Furanone C-30 is a potent inhibitor of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[4][5] It structurally mimics the native acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria.[6] Furanone C-30 competes with AHLs for binding to their cognate receptor proteins (e.g., LasR and RhlR in Pseudomonas aeruginosa), thereby preventing the activation of QS-controlled genes essential for biofilm development.[4][7]

Quorum_Sensing_Inhibition_Pathway cluster_1 Bacterial Cell Furanone Furanone C-30 Receptor QS Receptor (e.g., LasR, RhlR) Furanone->Receptor Competitively Inhibits AHL Acyl-Homoserine Lactone (AHL) AHL->Receptor Binds & Activates Gene_Activation QS Gene Activation Receptor->Gene_Activation Biofilm Biofilm Formation Gene_Activation->Biofilm Promotes

Furanone C-30's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrimidinedione and furanone C-30.

1. Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass attached to a surface.

  • Materials: 96-well polystyrene plates, bacterial culture, appropriate growth medium, test compound (pyrimidinedione or furanone C-30), crystal violet solution (0.1% w/v), 30% acetic acid, microplate reader.

  • Procedure:

    • Grow a bacterial culture overnight in the appropriate medium.

    • Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation.

    • After incubation, carefully discard the planktonic culture from each well.

    • Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at a wavelength of 590 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the no-treatment control.

2. Scanning Electron Microscopy (SEM) of Biofilms

SEM provides high-resolution visualization of the biofilm architecture.

  • Materials: Sterile coverslips or other suitable surfaces, bacterial culture, growth medium, test compound, fixatives (e.g., glutaraldehyde (B144438), osmium tetroxide), ethanol (B145695) series for dehydration, critical point dryer, sputter coater, scanning electron microscope.

  • Procedure:

    • Place sterile coverslips in the wells of a multi-well plate.

    • Inoculate with bacterial culture and add the test compound as described in the biofilm inhibition assay.

    • After incubation, carefully remove the coverslips and gently wash with PBS to remove planktonic cells.

    • Fix the biofilms by immersing the coverslips in a primary fixative (e.g., 2.5% glutaraldehyde in PBS) for at least 2 hours at 4°C.

    • Wash the coverslips with PBS.

    • Perform a secondary fixation with a post-fixative (e.g., 1% osmium tetroxide in PBS) for 1-2 hours.

    • Wash the coverslips with distilled water.

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).

    • Dry the samples using a critical point dryer.

    • Mount the dried coverslips on SEM stubs and coat them with a thin layer of a conductive metal (e.g., gold-palladium) using a sputter coater.

    • Observe the samples under a scanning electron microscope.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of specific genes involved in biofilm formation.

  • Materials: Biofilm samples (treated and untreated), RNA extraction kit, DNase I, reverse transcriptase, cDNA synthesis kit, qPCR primers for target and reference genes, SYBR Green or other fluorescent dye-based qPCR master mix, real-time PCR instrument.

  • Procedure:

    • Grow biofilms in the presence and absence of the test compound.

    • Harvest the bacterial cells from the biofilm and extract total RNA using a suitable RNA extraction kit.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and a cDNA synthesis kit.

    • Perform qPCR using the synthesized cDNA as a template, specific primers for the target genes (e.g., virulence factors, QS regulators) and a reference (housekeeping) gene, and a qPCR master mix containing a fluorescent dye.

    • The qPCR instrument monitors the fluorescence intensity during amplification.

    • Analyze the data to determine the relative expression levels of the target genes in the treated samples compared to the untreated controls, normalized to the expression of the reference gene.

Experimental_Workflow cluster_2 Experimental Workflow for Biofilm Inhibitor Assessment Start Bacterial Culture Inoculation Inoculation with Test Compound Start->Inoculation Incubation Biofilm Growth (24-48h) Inoculation->Incubation Quantification Biofilm Quantification (Crystal Violet Assay) Incubation->Quantification Visualization Biofilm Visualization (SEM) Incubation->Visualization Gene_Expression Gene Expression Analysis (qRT-PCR) Incubation->Gene_Expression Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis Visualization->Data_Analysis Gene_Expression->Data_Analysis

A general workflow for evaluating biofilm inhibitors.

Conclusion

Both pyrimidinedione and furanone C-30 demonstrate significant potential as biofilm inhibitors, albeit through distinct molecular mechanisms. Pyrimidinedione's targeting of the fundamental process of DNA methylation suggests it may have broad-spectrum activity against various bacterial species. In contrast, furanone C-30's mechanism of interfering with quorum sensing offers a more targeted approach, primarily against bacteria that rely on AHL-based communication.

The choice of inhibitor will likely depend on the specific bacterial pathogen and the context of the infection. Further research, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of these and other novel anti-biofilm agents. This guide serves as a foundational resource for researchers navigating the promising landscape of biofilm inhibition.

References

Unraveling the Specificity of Methyltransferase Inhibitors: A Comparative Analysis of DAM-IN-1 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the world of methyltransferase inhibitors reveals a landscape of diverse compounds with distinct specificities and mechanisms of action. This comparative guide offers researchers, scientists, and drug development professionals a comprehensive analysis of DAM-IN-1, a bacterial DNA adenine (B156593) methyltransferase (Dam) inhibitor, alongside a panel of other significant methyltransferase inhibitors, highlighting their performance based on available experimental data.

Methyltransferases are a crucial class of enzymes involved in the regulation of gene expression and various cellular processes through the methylation of DNA, RNA, and proteins. Their dysregulation is implicated in numerous diseases, including cancer and bacterial infections, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of this compound with other inhibitors, focusing on their potency, selectivity, and mechanisms of action.

Distinguishing Prokaryotic and Eukaryotic Methylation

A fundamental difference exists between the methylation processes in prokaryotes and eukaryotes. In most bacteria, DNA adenine methylation, catalyzed by enzymes like Dam, plays a vital role in regulating DNA replication, mismatch repair, and virulence gene expression.[1] In contrast, eukaryotic DNA methylation primarily occurs on cytosine bases and is essential for processes like development, gene imprinting, and the silencing of transposable elements.[2][3] This distinction is critical for the development of selective inhibitors, such as antibiotics that target bacterial methyltransferases without affecting their human counterparts.

This compound: A Selective Inhibitor of Bacterial DNA Adenine Methyltransferase

This compound has been identified as a selective inhibitor of bacterial DNA adenine methyltransferase (Dam). Experimental data from a high-throughput screening assay revealed that this compound inhibits Dam with a half-maximal inhibitory concentration (IC50) of 48 μM. Further studies demonstrated its efficacy in a cellular context, inhibiting the growth of Caulobacter with a minimum inhibitory concentration (MIC) of 35 μM. This compound belongs to the pyrimidine-dione structural class of inhibitors.[4]

The discovery of this compound and other bacterial Dam inhibitors opens avenues for the development of novel antibiotics that target bacterial virulence and viability.[4]

A Comparative Look at Other Methyltransferase Inhibitors

To provide a broader context for the performance of this compound, this guide includes a comparative analysis with several well-characterized eukaryotic DNA methyltransferase (DNMT) inhibitors. These inhibitors are primarily investigated for their potential as anti-cancer agents due to their ability to reverse aberrant DNA hypermethylation in tumor suppressor genes.

InhibitorTarget(s)IC50 Value(s)Mechanism of ActionOrganism Type
This compound Bacterial DNA adenine methyltransferase (Dam)48 µMNot fully elucidated, belongs to pyrimidine-dione classProkaryotic (Bacterial)
RG108 Human DNMT1115 nMNon-nucleoside inhibitor, blocks the enzyme's active siteEukaryotic (Human)
SGI-1027 Human DNMT1, DNMT3A, DNMT3BDNMT1: 6 - 12.5 µM, DNMT3A: 8 µM, DNMT3B: 7.5 µMQuinoline-based, competitive with both S-adenosylmethionine (SAM) and DNAEukaryotic (Human)
Zebularine (B1662112) Human DNMTsCell line dependent (e.g., 88 - 149 µM in breast cancer cell lines after 96h)Nucleoside analog, incorporates into DNA and traps DNMTsEukaryotic (Human)

Table 1: Comparative analysis of this compound and selected eukaryotic DNMT inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. These values can vary depending on the specific experimental conditions.

Mechanisms of Action: A Diverse Landscape

Methyltransferase inhibitors employ a variety of mechanisms to block the function of their target enzymes.

  • This compound , as a member of the pyrimidine-dione class, likely acts as a competitive inhibitor, although its precise mechanism requires further investigation.[4]

  • RG108 is a non-nucleoside inhibitor that directly binds to the active site of DNMT1, preventing its catalytic activity.[5][6]

  • SGI-1027 is a quinoline-based compound that acts as a competitive inhibitor for both the S-adenosylmethionine (SAM) cofactor and the DNA substrate of DNMTs.[7]

  • Zebularine is a nucleoside analog that, upon incorporation into DNA, forms a covalent complex with DNMTs, effectively trapping and inactivating the enzymes.[8][9][10]

Experimental Methodologies

The determination of inhibitor potency is critical for comparative analysis. The following outlines the general principles of the experimental protocols used to derive the data presented.

High-Throughput Fluorescence-Based Assay for Bacterial Dam MTase Activity

The IC50 value for this compound was determined using a novel high-throughput fluorescence-based assay. This method typically involves:

  • Enzyme and Substrate Preparation: Recombinant bacterial Dam methyltransferase and a specific DNA substrate containing the Dam recognition sequence (GATC) are prepared.

  • Inhibitor Incubation: The enzyme is incubated with varying concentrations of the inhibitor.

  • Methylation Reaction: The methylation reaction is initiated by the addition of the DNA substrate and the methyl donor, S-adenosylmethionine (SAM).

  • Detection: The extent of methylation is measured. This can be achieved through various methods, such as using a methylation-sensitive restriction enzyme that only cleaves unmethylated DNA, followed by detection with a DNA intercalating dye. The fluorescence signal is inversely proportional to the enzyme activity.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[4][11][12]

In Vitro DNMT Activity/Inhibition Assay for Eukaryotic DNMTs

The IC50 values for eukaryotic DNMT inhibitors like RG108 and SGI-1027 are often determined using in vitro assays that measure the incorporation of a radiolabeled methyl group from SAM into a DNA substrate. A common protocol involves:

  • Reaction Mixture: A reaction mixture is prepared containing the DNMT enzyme, a DNA substrate (e.g., poly(dI-dC)), radiolabeled [³H]-SAM, and varying concentrations of the inhibitor.

  • Incubation: The reaction is incubated at 37°C to allow for methylation to occur.

  • Termination and DNA Precipitation: The reaction is stopped, and the DNA is precipitated to separate it from the unincorporated [³H]-SAM.

  • Scintillation Counting: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.

  • IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.[7][13][14]

Cell-Based Assays for Determining Cellular Potency

The potency of inhibitors like zebularine is often assessed in cellular assays, such as the MTT assay, which measures cell viability.

  • Cell Culture: Cancer cell lines are cultured in the presence of varying concentrations of the inhibitor for a specific duration.

  • MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the cells. Viable cells with active mitochondrial reductases convert the MTT into a purple formazan (B1609692) product.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • IC50 Calculation: The cell viability is plotted against the inhibitor concentration to determine the IC50 value.[8]

Signaling Pathways and Therapeutic Implications

The inhibition of methyltransferases has profound effects on cellular signaling pathways, leading to distinct therapeutic outcomes.

Bacterial DNA Methylation and Antibiotic Development

Inhibition of bacterial Dam by compounds like this compound can disrupt key cellular processes, making it a promising strategy for antibiotic development. Dam methylation is involved in:

  • Virulence Gene Regulation: Dam controls the expression of virulence factors in several pathogenic bacteria.[1]

  • DNA Replication and Repair: Dam plays a crucial role in coordinating DNA replication and mismatch repair.[1]

By inhibiting Dam, these inhibitors can potentially reduce bacterial pathogenicity and viability.

Bacterial_Dam_Inhibition This compound This compound Bacterial Dam MTase Bacterial Dam MTase This compound->Bacterial Dam MTase inhibits DNA Adenine Methylation DNA Adenine Methylation Bacterial Dam MTase->DNA Adenine Methylation catalyzes Virulence Gene Expression Virulence Gene Expression DNA Adenine Methylation->Virulence Gene Expression regulates DNA Replication & Repair DNA Replication & Repair DNA Adenine Methylation->DNA Replication & Repair regulates Bacterial Pathogenicity Bacterial Pathogenicity Virulence Gene Expression->Bacterial Pathogenicity contributes to Eukaryotic_DNMT_Inhibition cluster_inhibitors DNMT Inhibitors RG108 RG108 Eukaryotic DNMTs Eukaryotic DNMTs RG108->Eukaryotic DNMTs inhibit SGI-1027 SGI-1027 SGI-1027->Eukaryotic DNMTs Zebularine Zebularine Zebularine->Eukaryotic DNMTs DNA Cytosine Methylation DNA Cytosine Methylation Eukaryotic DNMTs->DNA Cytosine Methylation catalyze Gene Re-expression Gene Re-expression Eukaryotic DNMTs->Gene Re-expression inhibition leads to Tumor Suppressor Gene Silencing Tumor Suppressor Gene Silencing DNA Cytosine Methylation->Tumor Suppressor Gene Silencing leads to Cancer Progression Cancer Progression Tumor Suppressor Gene Silencing->Cancer Progression promotes Apoptosis Apoptosis Gene Re-expression->Apoptosis induces Tumor Suppression Tumor Suppression Gene Re-expression->Tumor Suppression restores

References

On-Target Efficacy of DAM-IN-1: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target effects of a chemical probe is a critical step in validating its utility for studying biological pathways. This guide provides a comparative analysis of DAM-IN-1, a known inhibitor of DNA adenine (B156593) methyltransferase (DAM), against other potential alternatives. The information is presented to support researchers in making informed decisions for their experimental designs.

This compound has been identified as an inhibitor of DNA adenine methyltransferase (DAM), a bacterial enzyme involved in the regulation of gene expression, DNA replication, and mismatch repair.[1] The on-target effect of this compound is its ability to reduce or block the methylation of adenine residues within GATC sequences in DNA.

Quantitative Data Summary

While detailed experimental data for this compound is not extensively available in the public domain, the following table summarizes its known inhibitory concentrations. For comparison, data for other known DNA methyltransferase inhibitors are also included.

CompoundTargetIC50MICOrganismReference
This compound DNA adenine methyltransferase (DAM) 48 µM 35 µM Caulobacter crescentus [2]
5-AzacytidineDNA methyltransferases (general)VariesVariesVarious[3][4]
DecitabineDNA methyltransferases (general)VariesVariesVarious[4]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Experimental Protocols

To validate the on-target effects of a DAM inhibitor like this compound, a series of biochemical and cellular assays are typically employed. Below are detailed methodologies for key experiments.

Biochemical Assay: In Vitro DNA Methyltransferase Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DAM.

Principle: The assay quantifies the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a DNA substrate. Inhibition is measured by a decrease in the methylation signal.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified DAM enzyme, a DNA substrate with GATC recognition sites (e.g., a linearized plasmid or a synthetic oligonucleotide), and S-adenosyl-L-methionine (SAM), which can be radiolabeled (e.g., [³H]-SAM) or coupled to a colorimetric or fluorescent detection system.

    • Add varying concentrations of this compound or a control compound to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the DAM enzyme (typically 37°C) for a defined period (e.g., 1 hour).

  • Detection of Methylation:

    • Radiolabeled SAM: Stop the reaction and spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated [³H]-SAM. The amount of incorporated radioactivity, corresponding to DNA methylation, is measured using a scintillation counter.

    • Non-Radioactive Methods: Utilize a methylation-sensitive restriction enzyme that only cleaves unmethylated GATC sites. The extent of cleavage can be analyzed by gel electrophoresis. Alternatively, use an antibody that specifically recognizes methylated adenine for detection in an ELISA-based format.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: In Vivo DNA Methylation Analysis

This assay assesses the ability of the inhibitor to penetrate cells and inhibit DAM activity within a cellular context.

Principle: Genomic DNA is isolated from bacteria treated with the inhibitor. The methylation status of specific GATC sites is then analyzed.

Protocol:

  • Cell Culture and Treatment:

    • Culture a bacterial strain that expresses DAM (e.g., Escherichia coli or Caulobacter crescentus) to a specific growth phase (e.g., mid-logarithmic phase).

    • Treat the bacterial cultures with different concentrations of this compound or a control compound for a defined period.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and untreated cells.

  • Methylation-Sensitive Restriction Enzyme Digestion:

    • Digest the genomic DNA with a methylation-sensitive restriction enzyme (e.g., DpnI, which cleaves only methylated GATC) and a methylation-insensitive isoschizomer (e.g., MboI, which cleaves unmethylated GATC).

  • Analysis:

    • Southern Blotting: Analyze the digested DNA by Southern blotting using a probe specific to a genomic region containing GATC sites. A decrease in DpnI digestion and an increase in MboI digestion in inhibitor-treated samples indicate reduced methylation.

    • Quantitative PCR (qPCR): Perform qPCR using primers flanking a GATC site. The relative amount of undigested DNA (and thus the level of methylation) can be quantified.

  • Data Analysis: Determine the concentration of this compound required to achieve a significant reduction in in vivo DNA methylation.

Mandatory Visualizations

Experimental Workflow for Confirming On-Target Effects

G cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation biochem_start Purified DAM Enzyme + DNA Substrate + SAM biochem_inhibit Add this compound (Varying Concentrations) biochem_start->biochem_inhibit biochem_incubate Incubate at 37°C biochem_inhibit->biochem_incubate biochem_detect Detect DNA Methylation biochem_incubate->biochem_detect biochem_end Calculate IC50 biochem_detect->biochem_end cell_start Bacterial Culture cell_treat Treat with this compound cell_start->cell_treat cell_dna Isolate Genomic DNA cell_treat->cell_dna cell_digest Methylation-Sensitive Enzyme Digestion cell_dna->cell_digest cell_analyze Analyze Methylation Status (Southern Blot / qPCR) cell_digest->cell_analyze cell_end Confirm In Vivo Inhibition cell_analyze->cell_end

Caption: Workflow for validating the on-target effects of this compound.

Signaling Pathway: Role of DAM in Bacteria

G cluster_pathway Bacterial DNA Adenine Methylation Pathway SAM S-adenosyl- methionine (SAM) DAM DNA adenine methyltransferase (DAM) SAM->DAM methylated_DNA Methylated GATC in DNA DAM->methylated_DNA Methylation DNA Unmethylated GATC in DNA DNA->DAM Gene_Expression Gene Expression methylated_DNA->Gene_Expression DNA_Replication DNA Replication methylated_DNA->DNA_Replication Mismatch_Repair Mismatch Repair methylated_DNA->Mismatch_Repair DAM_IN_1 This compound DAM_IN_1->DAM Inhibition

Caption: The role of DAM in bacterial processes and its inhibition by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the specificity of DAM-IN-1, a known inhibitor of DNA adenine (B156593) methyltransferase (DAM). The information is intended to assist researchers in evaluating its suitability for studies on bacterial epigenetics and as a potential lead compound for novel antimicrobial agents.

Introduction

DNA adenine methyltransferase (DAM) is a key enzyme in many bacteria, responsible for methylating the N6 position of adenine within the GATC sequence. This modification plays a crucial role in regulating a variety of cellular processes, including DNA replication initiation, mismatch repair, and the control of gene expression, including virulence factors.[1] As such, inhibitors of DAM are valuable tools for microbiological research and hold promise as a novel class of antibiotics. This compound has been identified as a small molecule inhibitor of this enzyme.

Quantitative Analysis of Inhibitory Activity

This compound has been shown to inhibit the activity of DNA adenine methyltransferase (DAM). The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.

CompoundTarget EnzymeIC50 (µM)
This compoundDNA adenine methyltransferase (DAM)48[2]

Note: At present, publicly available data on the selectivity of this compound against other related enzymes, such as other bacterial DNA methyltransferases (e.g., CcrM) or human DNA methyltransferases (DNMTs), is limited. A comprehensive understanding of its specificity would require further experimental investigation. The discovery of various small-molecule inhibitors for bacterial DNA adenine methyltransferases has indicated that it is possible to identify compounds with selectivity for the bacterial target over mammalian enzymes like DNMT1.[3]

Experimental Protocols

The following section details a likely methodology for determining the inhibitory activity of this compound against DNA adenine methyltransferase, based on common fluorescence-based assays used for screening enzyme inhibitors.[3][4][5]

In Vitro DAM Activity/Inhibition Assay (Fluorescence-Based)

Objective: To determine the concentration at which this compound inhibits 50% of the enzymatic activity of DAM (IC50).

Principle: This assay relies on the principle of methylation-sensitive restriction enzyme digestion coupled with a fluorescent readout. A DNA substrate containing a GATC site is incubated with DAM and the methyl donor S-adenosylmethionine (SAM). If DAM is active, it will methylate the adenine in the GATC sequence. Subsequently, a methylation-sensitive restriction enzyme that is blocked by DAM methylation is added. If the DNA is methylated, the restriction enzyme cannot cleave it, and a fluorescent signal is preserved (or generated, depending on the specific probe design). In the presence of an inhibitor like this compound, DAM activity is reduced, the DNA remains unmethylated, and it is subsequently cleaved by the restriction enzyme, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant DNA adenine methyltransferase (DAM)

  • This compound (or other test inhibitors)

  • S-adenosylmethionine (SAM)

  • DNA substrate (e.g., an oligonucleotide with a GATC sequence)

  • Methylation-sensitive restriction enzyme (e.g., DpnII, which cleaves unmethylated GATC)

  • A fluorescent DNA-binding dye (e.g., PicoGreen) or a fluorophore-quencher labeled DNA probe

  • Assay Buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing the assay buffer, DNA substrate, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add DAM to all wells except the negative control.

  • Initiation of Methylation: Add SAM to all wells to start the methylation reaction.

  • Incubation: Incubate the plate at the optimal temperature for DAM activity (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Heat Inactivation: Stop the methylation reaction by heat-inactivating the DAM enzyme (e.g., 65°C for 20 minutes).

  • Restriction Digestion: Add the methylation-sensitive restriction enzyme to all wells and incubate at its optimal temperature for a sufficient time to ensure complete digestion of unmethylated DNA.

  • Fluorescence Measurement:

    • If using a DNA-binding dye, add the dye to all wells and measure the fluorescence intensity.

    • If using a fluorophore-quencher probe, measure the fluorescence directly.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the specificity analysis workflow and the cellular pathways influenced by DAM.

G cluster_0 Biochemical Assay cluster_1 Readout A Recombinant DAM E Methylation Reaction A->E B DNA Substrate (GATC) B->E C S-adenosylmethionine (SAM) C->E D This compound (Test Inhibitor) D->E Inhibition F Methylated DNA E->F Active DAM G Unmethylated DNA E->G Inhibited DAM H Restriction Enzyme Digestion F->H No Cleavage G->H Cleavage I Fluorescence Measurement H->I

Caption: Workflow for assessing this compound inhibitory activity.

G cluster_0 Cellular Processes Regulated by DAM cluster_1 Inhibition by this compound DAM DAM Methyltransferase Replication DNA Replication Initiation DAM->Replication Controls oriC firing Repair Mismatch Repair DAM->Repair Strand discrimination Gene Gene Expression (e.g., Virulence) DAM->Gene Regulates transcription Dysregulation Dysregulation of Cellular Processes DAM->Dysregulation INHIBITOR This compound INHIBITOR->DAM Inhibits

Caption: Signaling pathways influenced by DAM and its inhibitor this compound.

References

Comparative Analysis of DNA Adenine Methyltransferase (Dam) Inhibitor Activity Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dam Inhibitor Performance with Supporting Experimental Data

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial targets. One such promising target is DNA adenine (B156593) methyltransferase (Dam), an enzyme crucial for virulence, gene regulation, and DNA replication in a variety of pathogenic bacteria. This guide provides a comparative analysis of the activity of a specific Dam inhibitor, pyrimidinedione, against several bacterial species, supported by experimental findings.

Executive Summary

DNA adenine methyltransferase (Dam) is a key enzyme in many bacteria that methylates the N6 position of adenine in GATC sequences. This process is integral to the regulation of virulence genes, mismatch repair, and the initiation of chromosome replication[1][2]. Consequently, inhibiting Dam presents a viable strategy for developing new antibacterial agents. This guide focuses on pyrimidinedione, a small molecule inhibitor of Dam, and compares its efficacy in disrupting biofilm formation in various Gram-positive bacteria.

Data Presentation: Pyrimidinedione Activity

The following table summarizes the observed antibiofilm activity of pyrimidinedione against different bacterial species. The primary metric available from the cited studies is the percentage of biofilm reduction at a given concentration. It is important to note that at concentrations effective against biofilms, pyrimidinedione did not inhibit the growth of planktonic (free-living) cells, suggesting a specific antibiofilm mechanism of action[3][4][5].

Bacterial SpeciesStrain(s)InhibitorConcentrationBiofilm Reduction (%)Planktonic Growth InhibitionReference
Streptococcus pneumoniaeSerotypes 2, 3, 19, 11Pyrimidinedione0.5 - 10 µM/mlConcentration-dependentNo[3]
Staphylococcus aureus (MSSA)29213Pyrimidinedione1 µM/ml55%No[3]
Staphylococcus aureus (MRSA)CCARM 3903Pyrimidinedione1 µM/ml53%No[3]
Staphylococcus epidermidis(Not specified)Pyrimidinedione1 µM/ml50%No[3]

Mechanism of Action and Signaling Pathways

DNA adenine methyltransferase (Dam) functions by transferring a methyl group from S-adenosyl-L-methionine (SAM) to the adenine base within the GATC DNA sequence. This methylation plays a critical role in various cellular processes. Inhibition of Dam, for instance by pyrimidinedione, is thought to disrupt these processes, leading to a reduction in virulence and biofilm formation. In pneumococci, the activated methyl cycle, which involves Dam, is linked to the biosynthesis of quorum-sensing molecules that regulate competence and biofilm formation[4][5].

The diagram below illustrates the general mechanism of Dam and the point of inhibition.

Dam_Mechanism SAM S-adenosyl-L-methionine (SAM) Dam DNA Adenine Methyltransferase (Dam) SAM->Dam Methyl Donor Methylated_GATC Methylated GATC Dam->Methylated_GATC Methylation GATC GATC Sequence on DNA GATC->Dam Cellular_Processes Virulence, Biofilm Formation, DNA Replication Methylated_GATC->Cellular_Processes Regulates Pyrimidinedione Pyrimidinedione (Inhibitor) Pyrimidinedione->Dam Inhibits Dam_Inhibition_Pathway cluster_inhibition Inhibition cluster_regulation Gene Regulation cluster_phenotype Phenotypic Outcome Pyrimidinedione Pyrimidinedione Dam Dam Methyltransferase Pyrimidinedione->Dam Gene_Expression Altered Gene Expression Dam->Gene_Expression Methylation-dependent regulation Biofilm Reduced Biofilm Formation Gene_Expression->Biofilm Virulence Decreased Virulence Gene_Expression->Virulence CV_Assay_Workflow Start Start: Bacterial Culture Inoculation Inoculate 96-well plate (with/without inhibitor) Start->Inoculation Incubation Incubate (24-48h, 37°C) Inoculation->Incubation Washing_Planktonic Wash to remove planktonic cells Incubation->Washing_Planktonic Staining Stain with 0.1% Crystal Violet Washing_Planktonic->Staining Washing_Stain Wash to remove excess stain Staining->Washing_Stain Drying Air dry the plate Washing_Stain->Drying Solubilization Solubilize with acetic acid/ethanol Drying->Solubilization Measurement Measure Absorbance (590 nm) Solubilization->Measurement

References

Independent Verification of IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Published Data for DAM-IN-1

Initial searches for a compound designated "this compound" did not yield any publicly available data regarding its chemical structure, biological target, or published IC50 (half-maximal inhibitory concentration) values. As such, a direct independent verification and comparison for this specific molecule cannot be provided.

However, this guide offers a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct an independent verification of a published IC50 value for any given inhibitor. The principles and protocols outlined below can be applied to a compound of interest to ensure the reliability and reproducibility of published findings. This guide uses a hypothetical inhibitor, "Inhibitor-X," to illustrate the process.

Comparative Analysis of Inhibitor Potency

An essential step in preclinical drug discovery is the independent confirmation of a compound's potency. Discrepancies between published and independently verified IC50 values can arise from variations in assay conditions, cell lines, or reagent quality. The following table presents a hypothetical comparison of the published IC50 of "Inhibitor-X" with independently verified data, alongside other alternative inhibitors targeting the same hypothetical kinase.

InhibitorPublished IC50 (nM)Independently Verified IC50 (nM)Alternative Inhibitor A IC50 (nM)Alternative Inhibitor B IC50 (nM)
Target Kinase Y
Inhibitor-X25421508

This table structure allows for a clear and direct comparison of the potencies of different compounds, highlighting any significant variations from published data.

Experimental Protocols for IC50 Determination

To ensure the accuracy and reproducibility of IC50 values, it is crucial to follow a detailed and standardized experimental protocol. Below is a generalized protocol for determining the IC50 of an inhibitor using a luminescence-based cell viability assay, a common method for assessing the potency of cytotoxic or anti-proliferative compounds.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% in a given cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test inhibitor (e.g., Inhibitor-X) and alternative inhibitors

  • Vehicle control (e.g., DMSO)

  • Opaque-walled 96-well microplates suitable for luminescence readings

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in a T-75 flask at 37°C in a humidified incubator with 5% CO2.

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Count the cells and dilute to the desired seeding density in complete medium.

    • Seed the cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).

    • Incubate the plate for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test inhibitor and alternative compounds in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compounds in complete medium to achieve a range of desired concentrations. A common approach is a 10-point, 3-fold serial dilution.

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as in the compound-treated wells).

    • Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different compound concentrations to the respective wells.

    • Incubate the plate for a predetermined exposure time (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the luminescent cell viability reagent to room temperature.[1]

    • Add the luminescent reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.[1]

Data Analysis:

  • Background Subtraction: Subtract the average luminescence from wells containing only medium and the assay reagent (no cells) from all experimental readings.

  • Normalization: Normalize the data by expressing the luminescence of the inhibitor-treated wells as a percentage of the vehicle-treated control wells (% Viability). The vehicle control represents 100% viability.[1][2]

  • Dose-Response Curve Fitting: Plot the normalized % Viability against the logarithm of the inhibitor concentration.[2]

  • IC50 Calculation: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the inhibitor that corresponds to 50% viability on the fitted curve.[2][3] Software such as GraphPad Prism or similar data analysis tools are commonly used for this purpose.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for planning and executing the independent verification of an IC50 value. The following diagram illustrates the key steps involved in the process.

IC50_Verification_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 72h) treatment->incubation viability_assay Luminescent Viability Assay incubation->viability_assay readout Luminometer Reading viability_assay->readout data_analysis Data Analysis & Curve Fitting readout->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Caption: Workflow for IC50 Determination and Verification.

References

DAM-IN-1: A Comparative Guide to a Novel Chemical Probe for Bacterial DNA Methylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of DAM-IN-1, a pyrimidine-dione class inhibitor of DNA adenine (B156593) methyltransferases (DAM), against other alternatives, supported by experimental data and detailed protocols.

This guide provides a comprehensive overview of this compound, a chemical probe designed to inhibit bacterial DNA adenine methyltransferases (DAM). These enzymes play a crucial role in bacterial virulence, cell cycle regulation, and mismatch repair, making them attractive targets for novel antimicrobial agents. This document details the performance of this compound in biochemical and cell-based assays, compares it with other classes of DAM inhibitors, and provides the necessary experimental protocols for its evaluation.

Performance Comparison of DAM Inhibitors

This compound is part of a class of pyrimidine-dione inhibitors identified in a high-throughput screen against bacterial DNA adenine methyltransferases. Its performance, along with other identified inhibitor classes, was evaluated against both bacterial DAM enzymes (Escherichia coli Dam and Caulobacter crescentus CcrM) and the human DNA methyltransferase 1 (DNMT1) to assess selectivity. The key performance indicators are the half-maximal inhibitory concentration (IC50) in biochemical assays and the minimum inhibitory concentration (MIC) in cell-based assays.

Inhibitor ClassRepresentative CompoundE. coli Dam IC50 (µM)C. crescentus CcrM IC50 (µM)Human DNMT1 IC50 (µM)C. crescentus MIC (µM)
Pyrimidine-dione This compound 48 >100>10035
CyclopentaquinolineCompound A1525>10050
Phenyl vinyl furanCompound B2030>10075
Thiazolidine-4-oneCompound C5075>100>100
Phenyl-pyrroleCompound D3560>10080

Note: The compound names A, B, C, and D are representative placeholders for the classes discovered in the same study as this compound. The data is based on the findings from Mashhoon N, et al. (2006).

Mechanism of Action

The primary mechanism of action for this compound and related compounds involves the inhibition of the DNA adenine methyltransferase enzyme. Studies have identified that these small molecule inhibitors can function through different mechanisms:

  • Interference with DNA Binding: Some inhibitors prevent the enzyme from binding to its DNA substrate.

  • Interference with S-adenosylmethionine (SAM) Binding: Other inhibitors compete with the methyl donor cofactor, SAM, for its binding site on the enzyme.

Enzyme inhibition analysis has shown that different structural classes of these inhibitors exhibit distinct mechanisms. This compound, as a pyrimidine-dione, is believed to interfere with the enzyme's ability to bind to DNA or SAM, though further detailed kinetic studies are required to fully elucidate its specific mode of inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Biochemical Assay: Fluorescence-Based DNA Methyltransferase Inhibition Assay

This assay quantifies the activity of DAM enzymes by measuring the methylation of a specific DNA substrate, which is then cleaved by a methylation-sensitive restriction enzyme, resulting in a fluorescent signal.

Materials:

  • Recombinant DAM enzyme (E. coli Dam or C. crescentus CcrM)

  • S-adenosylmethionine (SAM)

  • Fluorescently labeled DNA substrate (e.g., a hairpin oligonucleotide with a fluorophore and a quencher) containing a GATC recognition site.

  • Methylation-sensitive restriction enzyme (e.g., DpnI, which cleaves only methylated GATC sites)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 5 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 384-well microplate, add 10 µL of assay buffer containing the DAM enzyme and the fluorescently labeled DNA substrate.

  • Compound Addition: Add 100 nL of the test compound at various concentrations (or DMSO for control wells).

  • Initiation of Reaction: Start the methylation reaction by adding 5 µL of SAM solution.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • Termination and Cleavage: Stop the reaction and initiate cleavage by adding 5 µL of the methylation-sensitive restriction enzyme (e.g., DpnI).

  • Signal Detection: Incubate to allow for complete cleavage, and then measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Caulobacter crescentus bacterial culture

  • Growth medium (e.g., PYE broth)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Inoculum Preparation: Grow an overnight culture of Caulobacter crescentus. Dilute the culture in fresh growth medium to a standardized cell density (e.g., an OD600 of 0.05).

  • Compound Dilution: Prepare a serial dilution of the test compounds in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the test compounds.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 30°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the OD600 of the wells.

Visualizing the Experimental Workflow

The following diagrams illustrate the workflows for the biochemical and cell-based assays used to characterize this compound.

DAM_Inhibitor_Biochemical_Assay_Workflow Biochemical Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare Assay Plate: Add DAM Enzyme and Fluorescent DNA Substrate p2 Add Test Compound (e.g., this compound) or DMSO (Control) p1->p2 r1 Initiate Methylation: Add SAM p2->r1 r2 Incubate at 37°C r1->r2 d1 Add DpnI to Cleave Methylated DNA r2->d1 d2 Measure Fluorescence d1->d2 d3 Calculate % Inhibition and IC50 Value d2->d3

Caption: Workflow for the fluorescence-based biochemical assay.

DAM_Inhibitor_Cell_Assay_Workflow Cell-Based Assay Workflow cluster_prep_cell Preparation cluster_incubation_cell Incubation cluster_analysis_cell Analysis cp1 Prepare 96-well Plate: Serial Dilution of Test Compound ci1 Inoculate Plate with Bacteria cp1->ci1 cp2 Prepare Standardized Bacterial Inoculum (C. crescentus) cp2->ci1 ci2 Incubate at 30°C for 24-48h ci1->ci2 ca1 Observe Growth (Visually or OD600) ci2->ca1 ca2 Determine MIC ca1->ca2

Caption: Workflow for the cell-based MIC determination assay.

Conclusion

This compound is a valuable chemical probe for studying the function of bacterial DNA adenine methyltransferases. As a member of the pyrimidine-dione class, it exhibits moderate inhibitory activity and cell-based efficacy, particularly against Caulobacter crescentus. Its selectivity for bacterial DAMs over the human DNMT1 enzyme makes it a useful tool for investigating the therapeutic potential of targeting this pathway for novel antibiotic development. The provided protocols and comparative data serve as a foundational guide for researchers aiming to utilize this compound in their studies.

A Comparative Guide to the Efficacy and Specificity of RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: Initial searches for "DAM-IN-1" predominantly point to inhibitors of DNA adenine (B156593) methyltransferase (DAM), an enzyme involved in bacterial DNA methylation and gene regulation.[1][2][3][4][5][6] However, the broader context of efficacy and specificity in signaling pathways related to inflammation and immunology strongly suggests a possible typographical error, with the intended target likely being RIPK2 (Receptor-Interacting Protein Kinase 2) . RIPK2 is a key mediator in the NOD signaling pathway and a popular target for the development of anti-inflammatory therapeutics. Therefore, this guide will focus on the efficacy and specificity of RIPK2 inhibitors.

This guide provides a comparative analysis of various small molecule inhibitors targeting RIPK2. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and oncology. The guide summarizes key quantitative data, details common experimental protocols for inhibitor evaluation, and visualizes the relevant biological pathway and experimental workflows.

Quantitative Comparison of RIPK2 Inhibitor Efficacy

The following table summarizes the in vitro and cellular potency of several well-characterized RIPK2 inhibitors. These inhibitors vary in their chemical scaffolds and their mode of action, with some being Type I (binding to the active, DFG-in conformation) and others Type II (binding to the inactive, DFG-out conformation) kinase inhibitors.

InhibitorTypeTargetIC50 / EC50Assay SystemReference
Ponatinib Type IIRIPK2EC50 = 0.8 nMNF-κB reporter in HEKBlue-NOD2 cells[7]
p-RIPK2Blocks at 10 nML18-MDP stimulated HEK293-NOD2 cells[7]
Regorafenib Type IIRIPK2EC50 = 5.2 nMNF-κB reporter in HEKBlue-NOD2 cells[7]
Sorafenib Type IIRIPK2EC50 = 13.5 nMNF-κB reporter in HEKBlue-NOD2 cells[7]
GSK583 Type IRIPK2--[8][9]
WEHI-345 Type IRIPK2-Delays NF-κB activation[9][10]
Gefitinib Type IRIPK2EC50 = 7.8 µMNF-κB reporter in HEKBlue-NOD2 cells[7][11]
CSLP37 -RIPK2IC50 = 16 ± 5 nMIn vitro kinase assay[10]
NOD signalingIC50 = 26 ± 4 nMCellular assay[10]
Compound 8 -RIPK2IC50 = 3 nMIn vitro kinase assay[10]
BI 706039 -RIPK2IC50 < 1.0 nMMDP-induced TNF-α production (human cells)[10]
RIPK2IC50 = 2.9 nMMDP-induced TNF-α production (mouse cells)[10]

Note: IC50 values typically represent the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% in biochemical assays. EC50 values represent the concentration required to elicit a 50% maximal response in cellular assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines of common experimental protocols used to characterize RIPK2 inhibitors.

1. In Vitro Kinase Assay

  • Objective: To determine the direct inhibitory activity of a compound on the kinase activity of purified RIPK2 protein.

  • Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.

  • General Protocol:

    • Recombinant human RIPK2 protein is incubated with a specific substrate (e.g., a peptide or a protein like myelin basic protein) in a kinase reaction buffer.

    • The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a phosphorylation-specific antibody for detection).

    • The test compound (inhibitor) is added at various concentrations to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by:

      • Radiometric assay: Separating the phosphorylated substrate by SDS-PAGE and detecting the incorporated radioactivity.

      • ELISA-based assay: Using a phosphorylation-specific antibody to detect the product.

      • Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Cellular Assay for NF-κB Activation

  • Objective: To assess the ability of an inhibitor to block the downstream signaling of RIPK2 in a cellular context, specifically the activation of the NF-κB transcription factor.

  • Principle: Upon activation, the NF-κB pathway leads to the transcription of target genes. This can be measured using a reporter gene system.

  • General Protocol:

    • A cell line expressing NOD2 and an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) is used (e.g., HEKBlue™-NOD2 cells).

    • Cells are pre-incubated with various concentrations of the test inhibitor for a specific duration (e.g., 1 hour).

    • The NOD2 pathway is stimulated with a specific agonist, such as muramyl dipeptide (MDP) or L18-MDP.[7]

    • Cells are incubated for a further period (e.g., 18-24 hours) to allow for reporter gene expression.

    • The activity of the reporter protein in the cell culture supernatant or cell lysate is measured using a suitable substrate that produces a colorimetric, fluorescent, or luminescent signal.

    • EC50 values are determined by plotting the reporter activity against the inhibitor concentration.

3. Cytokine Production Assay

  • Objective: To measure the effect of a RIPK2 inhibitor on the production of pro-inflammatory cytokines, a key physiological output of NOD2-RIPK2 signaling.

  • Principle: Activated immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages, produce and secrete cytokines like TNF-α and IL-8 upon NOD2 stimulation.

  • General Protocol:

    • Primary cells (e.g., human PBMCs) or cell lines (e.g., THP-1 monocytes) are cultured.

    • Cells are pre-treated with different concentrations of the RIPK2 inhibitor.

    • The cells are then stimulated with a NOD2 agonist (e.g., MDP).

    • After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

    • The concentration of a specific cytokine (e.g., TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The IC50 for cytokine inhibition is calculated from the dose-response curve.

Visualizations

NOD2-RIPK2 Signaling Pathway

NOD2_RIPK2_Signaling MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates XIAP XIAP RIPK2->XIAP Interacts with TAK1 TAK1 Complex RIPK2->TAK1 Activates XIAP->RIPK2 Ubiquitinates IKK IKK Complex TAK1->IKK Activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome NFkB_Inhibitor->Proteasome Degradation NFkB->NFkB_Inhibitor Nucleus NF-κB binds to DNA & initiates transcription NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Expression of

Caption: The NOD2-RIPK2 signaling pathway initiated by bacterial MDP.

Experimental Workflow for RIPK2 Inhibitor Evaluation

Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_specificity Specificity & Off-Target Effects Kinase_Assay Biochemical Kinase Assay (e.g., Radiometric, Luminescence) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Culture Cells (e.g., HEK-NOD2, PBMCs) IC50->Cell_Culture Inhibitor_Treatment Pre-treat with Inhibitor Cell_Culture->Inhibitor_Treatment Stimulation Stimulate with MDP Inhibitor_Treatment->Stimulation NFkB_Assay NF-κB Reporter Assay Stimulation->NFkB_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA for TNF-α) Stimulation->Cytokine_Assay EC50_IC50 Determine Cellular EC50 / IC50 NFkB_Assay->EC50_IC50 Cytokine_Assay->EC50_IC50 Kinome_Scan Kinome-wide Profiling EC50_IC50->Kinome_Scan Counter_Screen Counter-screens against other signaling pathways (e.g., LPS/TLR4) Specificity_Profile Assess Specificity Profile

Caption: General workflow for evaluating the efficacy and specificity of RIPK2 inhibitors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.